Product packaging for 5-Bromo-4-methyl-2-nitroanisole(Cat. No.:CAS No. 1089281-86-6)

5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072
CAS No.: 1089281-86-6
M. Wt: 246.06 g/mol
InChI Key: RSQRVVVHNGPSGG-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitroanisole is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1526072 5-Bromo-4-methyl-2-nitroanisole CAS No. 1089281-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQRVVVHNGPSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-4-methyl-2-nitroanisole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroanisole for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 1089281-86-6), a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical applications, grounded in authoritative chemical principles.

Core Molecular Identity and Physicochemical Profile

This compound is an organic compound characterized by an anisole framework substituted with bromo, methyl, and nitro groups.[1] The specific arrangement of these functional groups dictates its electronic properties and reactivity, making it a versatile intermediate.

The IUPAC name for this compound is 1-bromo-5-methoxy-2-methyl-4-nitrobenzene.[2] Its molecular structure is visualized below.

Caption: 2D structure of this compound.

Table 1: Key Identifiers and Computed Physicochemical Properties The following table summarizes the essential identifiers and computed properties for this compound. It is critical to note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, values from computational models are provided.

PropertyValueSource
CAS Number 1089281-86-6[1][3]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene[2]
XLogP3 (Computed) 2.8[2][4]
Topological Polar Surface Area 55.1 Ų[2][4]
Hydrogen Bond Donor Count 0[2][4]
Hydrogen Bond Acceptor Count 3[2][4]
Rotatable Bond Count 1[2][4]

Synthetic Strategy: A Regiochemical Analysis

While specific preparations of this compound are not extensively documented, a logical synthetic route can be devised based on fundamental principles of electrophilic aromatic substitution. The key challenge lies in controlling the regiochemistry of the nitration and bromination steps. A plausible retro-synthetic approach suggests starting from a more readily available precursor, 4-methylanisole.

Proposed Synthetic Workflow:

G A Start: 4-Methylanisole B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Reagents C Intermediate: 4-Methyl-2-nitroanisole B->C Product D Step 2: Bromination (Br₂ / FeBr₃ or NBS) C->D Reagents E Final Product: This compound D->E Product G cluster_0 Functional Group Transformations Start This compound Amine 5-Bromo-4-methyl-2-aminoanisole Start->Amine Reduction (e.g., SnCl₂/HCl) Biaryl Aryl-substituted derivative Start->Biaryl Suzuki Coupling (Pd cat.) AmineCoupled Amine-coupled product Start->AmineCoupled Buchwald-Hartwig (Pd cat.)

Caption: Key reaction pathways for synthetic diversification.

Predicted Spectroscopic Signature

Table 2: Predicted Spectroscopic Data

Technique Predicted Signature Rationale
¹H NMR δ ~7.8-8.0 ppm (s, 1H, H-3) δ ~7.0-7.2 ppm (s, 1H, H-6) δ ~3.9-4.0 ppm (s, 3H, -OCH₃) δ ~2.3-2.4 ppm (s, 3H, -CH₃)The proton at C3 is deshielded by the adjacent electron-withdrawing nitro group. The proton at C6 is in a more neutral environment. The methoxy and methyl protons appear as sharp singlets in their expected regions.
¹³C NMR 8 distinct signals expected. C-NO₂ (~145-150 ppm) C-O (~155-160 ppm) C-Br (~110-115 ppm) Aromatic C-H (~115-130 ppm) C-CH₃ (~135-140 ppm) -OCH₃ (~56 ppm) -CH₃ (~20 ppm)The chemical shifts are dictated by the electron-donating and withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) show the most significant shifts.
IR Spectroscopy ~2950-2850 cm⁻¹ (C-H stretch) ~1600, ~1480 cm⁻¹ (C=C aromatic stretch) ~1520 cm⁻¹ (asymmetric NO₂ stretch) ~1340 cm⁻¹ (symmetric NO₂ stretch) ~1250 cm⁻¹ (Ar-O-C stretch)These absorption bands are characteristic of the functional groups present in the molecule. The strong stretches for the nitro group are particularly diagnostic.

Protocol Example: Reduction of the Nitro Group

To illustrate the practical application of this compound, the following is a detailed, self-validating protocol for the reduction of the nitro group to an amine, a crucial step for further derivatization.

Objective: To synthesize 5-Bromo-4-methyl-2-aminoanisole.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 5M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. Slowly add concentrated HCl. Causality: The reaction is exothermic; slow addition prevents overheating. HCl creates the acidic medium required for the reduction mechanism.

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a direct visual confirmation of reaction completion, preventing premature workup or unnecessary heating.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly basify the mixture by adding 5M NaOH solution until the pH is ~8-9. A white precipitate of tin salts will form. Causality: Basification deprotonates the newly formed aniline, making it soluble in organic solvents, and precipitates the tin as its hydroxide.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washes remove residual acid and water, ensuring the purity of the final product upon solvent evaporation.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product, 5-Bromo-4-methyl-2-aminoanisole, can be further purified by column chromatography if necessary.

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care. While a specific MSDS is not widely available, data from structurally related compounds suggest the following precautions.

  • Hazard Classification (Anticipated): Likely to be harmful if swallowed, and may cause skin and eye irritation. [5]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is based on analogous structures. Always consult a specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

References

  • PubChem. This compound | C8H8BrNO3 | CID 59441753. [Link]
  • PubChem. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008. [Link]
  • PubChem. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744. [Link]
  • ChemDmart.

Sources

5-Bromo-4-methyl-2-nitroanisole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-2-nitroanisole

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of this compound. As a substituted nitroaromatic compound, this molecule serves as a valuable model for illustrating the synergistic application of modern analytical techniques in chemical research and drug development. This document details the logical workflow, from establishing molecular weight and formula with Mass Spectrometry (MS), identifying key functional groups via Infrared (IR) Spectroscopy, to mapping the precise atomic connectivity using Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and data interpretation frameworks described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a robust methodology for characterizing novel chemical entities.

Introduction

This compound is an organic compound built on a substituted anisole framework.[1] Its structure incorporates a bromine atom, a methyl group, and a nitro group, substituents that significantly influence its chemical reactivity and potential applications.[1] Such halogenated and nitrated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given the critical importance of unambiguous molecular structure in determining a compound's function and safety, a rigorous and systematic approach to its characterization is paramount.

Proposed Structure and Physicochemical Properties

The hypothesized structure of the target compound is presented below, along with its key identifying properties compiled from authoritative chemical databases.

Figure 1: Chemical Structure of this compound

PropertyValueSource
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzenePubChem[2]
CAS Number 1089281-86-6CymitQuimica[1]
Molecular Formula C₈H₈BrNO₃PubChem[2]
Molecular Weight 246.06 g/mol PubChem[2]
Appearance Pale yellow to brown solid (predicted)CymitQuimica[1]

The Synergistic Analytical Workflow

Structure elucidation is not a linear process but an integrated one, where different analytical techniques provide complementary information. The strength of a structural assignment lies in the convergence of evidence from multiple, independent methods. Our approach begins with a broad assessment of molecular weight and composition, narrows down to the identification of functional groups, and culminates in the precise mapping of the atomic framework.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula (C₈H₈BrNO₃) Structure Definitive Structure (this compound) MS->Structure Confirms MW & Br presence NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Confirms Functional Groups (-NO₂, C-O, etc.) NMR->Structure Maps C-H Framework & Connectivity G M Molecular Ion (M⁺•) m/z 245/247 NL1 - •CH₃ M->NL1 NL2 - •NO₂ M->NL2 NL3 - •OCH₃ M->NL3 F1 [M - CH₃]⁺ m/z 230/232 F2 [M - NO₂]⁺ m/z 199/201 F3 [M - OCH₃]⁺ m/z 214/216 NL1->F1 NL2->F2 NL3->F3

Caption: Key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While MS gives us the formula, IR spectroscopy provides rapid confirmation of the chemical "families" present. Its power lies in identifying specific covalent bonds based on their vibrational frequencies. For this molecule, the nitro group (-NO₂) provides an unmistakable and intense signature, offering a high-confidence checkpoint.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) is generated.

Data Interpretation and Validation

The IR spectrum is interpreted by correlating absorption bands with known vibrational frequencies of functional groups. [3]The most diagnostic peaks for this compound are those of the nitro group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1530 N-O Asymmetric Stretch Aromatic Nitro (-NO₂) ** Strong, unambiguous evidence for the nitro group.[4][5]
~1350 N-O Symmetric Stretch Aromatic Nitro (-NO₂) ** Strong, second key confirmation for the nitro group.[5][6]
~3100-3000C-H Aromatic StretchBenzene RingConfirms the aromatic core.
~2950-2850C-H Aliphatic Stretch-CH₃, -OCH₃Confirms methyl and methoxy groups.
~1600 & ~1475C=C Aromatic StretchBenzene RingSupports the presence of the aromatic ring.
~1250C-O Asymmetric StretchAryl-Alkyl EtherConfirms the anisole (methoxybenzene) moiety.

The presence of the two very strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is considered definitive proof for the nitro functional group. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Causality: NMR is the ultimate tool for structure elucidation, providing a detailed map of the carbon and hydrogen atom connectivity. [3]By analyzing chemical shifts (electronic environment), integration (proton count), and coupling (neighboring protons), we can piece together the exact arrangement of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded and Fourier transformed. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum into single lines for each unique carbon.

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum will account for all 8 protons in the molecule, grouped by their distinct chemical environments.

Predicted Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~7.81HSingletH-3This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It has no adjacent protons, hence it is a singlet.
~7.21HSingletH-6This proton is ortho to the bromine atom and meta to the nitro group. It is less deshielded than H-3. It has no adjacent protons, resulting in a singlet.
~3.93HSinglet-OCH₃Protons of a methoxy group typically appear in this region. The signal is a singlet as there are no adjacent protons.
~2.43HSinglet-CH₃Protons of a methyl group attached to an aromatic ring appear in this region. The signal is a singlet.
¹³C NMR: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, one for each unique carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale
~158C-1 (C-OCH₃)The carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield.
~148C-2 (C-NO₂)The carbon attached to the electron-withdrawing nitro group is also strongly deshielded.
~140C-4 (C-CH₃)Quaternary carbon attached to the methyl group.
~130C-6Aromatic CH carbon.
~125C-3Aromatic CH carbon, influenced by the adjacent nitro group.
~115C-5 (C-Br)The carbon attached to bromine (ipso-carbon) shows a moderate shift.
~56-OCH₃The carbon of the methoxy group.
~20-CH₃The carbon of the methyl group attached to the ring.

Data Synthesis and Final Structure Confirmation

The definitive structural proof is achieved when all spectroscopic data converge to support a single, unambiguous structure.

G Structure { This compound | C₈H₈BrNO₃} MS Mass Spectrometry MW = 246.06 M⁺• at m/z 245/247 Confirms 1 Br atom Structure:f0->MS:head IR IR Spectroscopy ~1530 cm⁻¹ (asym) ~1350 cm⁻¹ (sym) Confirms -NO₂ group Structure:f0->IR:head H_NMR ¹H NMR 2 Aromatic H (singlets) 1 -OCH₃ group (3H) 1 -CH₃ group (3H) Structure:f0->H_NMR:head C_NMR ¹³C NMR 8 unique Carbon signals C-O at ~158 ppm C-NO₂ at ~148 ppm Structure:f0->C_NMR:head

Sources

A Technical Guide to 5-Bromo-4-methyl-2-nitroanisole (CAS: 1089281-86-6): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-methyl-2-nitroanisole is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in synthetic organic chemistry.[1] With the CAS number 1089281-86-6, this molecule incorporates a bromine atom, a nitro group, a methyl group, and a methoxy group on a benzene ring, offering multiple reaction sites for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a logically derived synthetic pathway based on fundamental electrophilic aromatic substitution principles, predictive spectroscopic signatures, and its potential applications as a versatile chemical building block. The discussion emphasizes the mechanistic rationale behind synthetic choices and outlines protocols for its potential synthesis and subsequent transformations.

Molecular Overview and Physicochemical Properties

This compound is an organic compound whose chemical behavior is governed by the interplay of its four distinct substituents.[1] The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, deactivating the ring and influencing its reactivity in other ways, such as susceptibility to nucleophilic aromatic substitution. The bromine (-Br) atom serves as a key functional handle for cross-coupling reactions. This multi-functional nature makes it a desirable precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1089281-86-6[1][2][3]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene[2]
Synonyms 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene[1][2][4]
Appearance Pale yellow to brown solid (predicted)[1]
Solubility Soluble in organic solvents; limited solubility in water[1]
Purity (Commercial) Typically available at 95-97%[1][3]
XLogP3 2.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this compound are not extensively documented in public literature, a robust and logical pathway can be designed from its structure using well-established principles of electrophilic aromatic substitution (EAS). The key challenge is the regioselective introduction of the nitro and bromo groups onto the 4-methylanisole scaffold. The proposed synthesis proceeds in two sequential EAS reactions.

Caption: Proposed two-step synthesis workflow.

Step 1: Regioselective Nitration of 4-Methylanisole

The synthesis commences with the nitration of commercially available 4-methylanisole. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already on the ring.

  • Mechanistic Rationale: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its strong +R (resonance) effect. The methyl group (-CH₃) is a less powerful activating, ortho, para-director. Since the para position relative to the methoxy group is blocked by the methyl group, electrophilic attack is directed to the ortho positions. The C2 position is sterically less hindered than the C3 position (which is flanked by both substituents) and is strongly activated by the adjacent methoxy group, making it the primary site for nitration.

Experimental Protocol: Nitration

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction: Slowly add 4-methylanisole (1.0 equivalent) to the nitrating mixture dropwise via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-methyl-2-nitroanisole product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield 4-methyl-2-nitroanisole.

Step 2: Regioselective Bromination of 4-Methyl-2-nitroanisole

The second step involves the bromination of the synthesized intermediate. The regioselectivity is now governed by the combined influence of three substituents.

  • Mechanistic Rationale: The directing effects of the three groups must be considered:

    • -OCH₃ (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

    • -NO₂ (at C2): Strongly deactivating, directs meta (C4, C6).

    • -CH₃ (at C4): Weakly activating, directs ortho (C3, C5) and para (C1).

    The positions are analyzed as follows:

    • C3: Activated by -CH₃ but sterically hindered and adjacent to the deactivating -NO₂ group.

    • C5: Activated by both the para-directing -OCH₃ group and the ortho-directing -CH₃ group. This position is strongly favored.

    • C6: Deactivated by the adjacent -NO₂ group, despite being ortho to the -OCH₃ group.

    The concerted activating effects of the methoxy and methyl groups overwhelmingly direct the incoming electrophile (Br⁺) to the C5 position, leading to the desired product.

Experimental Protocol: Bromination

  • Setup: Dissolve 4-methyl-2-nitroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

  • Reagent Addition: Slowly add a solution of molecular bromine (Br₂, 1.05 equivalents) in the same solvent to the flask at room temperature. The characteristic red-brown color of bromine should fade as it is consumed.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle heating may be required if the reaction is slow, but this increases the risk of side products.

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: If using an organic solvent like dichloromethane, separate the organic layer. If using acetic acid, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (A Predictive Approach)

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative, showing four distinct singlet signals due to the absence of adjacent protons for splitting.

Predicted SignalMultiplicityIntegrationApprox. δ (ppm)Assignment
Aromatic ProtonSinglet1H~7.8-8.0H-3 (deshielded by adjacent -NO₂)
Aromatic ProtonSinglet1H~7.0-7.2H-6 (shielded by -OCH₃)
Methoxy ProtonsSinglet3H~3.9-4.1-OCH₃
Methyl ProtonsSinglet3H~2.3-2.5-CH₃
  • ¹³C NMR: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational frequencies should be observed for the functional groups:

    • ~1520 & 1340 cm⁻¹: Asymmetric and symmetric C-NO₂ stretching.

    • ~1260 & 1020 cm⁻¹: Asymmetric and symmetric C-O-C ether stretching.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.

    • ~550-650 cm⁻¹: C-Br stretching.

  • Mass Spectrometry: This technique provides a definitive self-validating check. The mass spectrum should exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity: [M]⁺ at m/z ≈ 245 and [M+2]⁺ at m/z ≈ 247.

Chemical Reactivity and Potential Applications

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

cluster_0 Nitro Group Reduction cluster_1 Bromine Cross-Coupling start This compound reduction Reduction (e.g., SnCl₂, H₂) start->reduction coupling Cross-Coupling (e.g., Suzuki, Heck) start->coupling amine 5-Bromo-2-amino-4-methylanisole reduction->amine heterocycle Heterocycle Synthesis (e.g., Benzimidazoles) amine->heterocycle new_cc_bond New C-C or C-N Bonds coupling->new_cc_bond api_scaffold Complex API Scaffolds new_cc_bond->api_scaffold

Caption: Potential downstream synthetic transformations.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 5-bromo-2-amino-4-methylanisole. This transformation unlocks a wealth of subsequent reactions, particularly in the synthesis of nitrogen-containing heterocycles which are prevalent in medicinal chemistry.

    • Typical Protocol (SnCl₂): Reflux the starting material with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate. Upon completion, basify the reaction mixture to precipitate tin salts and extract the desired aniline derivative.

  • Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide variety of substituents.

    • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form a new carbon-carbon bond, enabling the synthesis of biaryl structures.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine, providing access to complex diarylamines.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated nitroaromatics should be used to guide handling procedures.[5][6][7]

  • Hazard Identification (Inferred):

    • May cause skin irritation (H315).[6][8]

    • May cause serious eye irritation (H319).[6][8]

    • May cause respiratory irritation (H335).[6][8]

    • Potentially harmful if swallowed, in contact with skin, or if inhaled.

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area or a chemical fume hood.[5]

    • Avoid formation of dust.[5]

    • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][7]

    • In case of insufficient ventilation, wear a suitable respirator.[5]

  • First Aid Measures:

    • Inhalation: Move victim to fresh air.[5]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Conclusion

This compound stands out as a highly functionalized and strategically valuable building block for advanced organic synthesis. Its predictable reactivity, governed by the electronic and steric properties of its substituents, allows for the design of logical and efficient synthetic routes. The presence of orthogonally reactive nitro and bromo groups provides researchers with the flexibility to perform sequential chemical modifications, making it an ideal starting point for the construction of complex molecules targeted for pharmaceutical and agrochemical applications. Proper characterization and adherence to safety protocols are paramount when working with this potent intermediate.

References

  • CymitQuimica. (n.d.). CAS 1089281-86-6: this compound.
  • AKSci. (n.d.). 1089281-86-6 this compound.
  • Radner, F., et al. (1990). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
  • ECHEMI. (2019). 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety Data Sheets.
  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • PubChem. (n.d.). This compound | C8H8BrNO3 | CID 59441753.
  • ChemWhat. (n.d.). This compound CAS#: 1089281-86-6.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-nitroanisole 95 103966-66-1.
  • ChemDmart. (n.d.). Safety data sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-5-nitroanisole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitroanisole.

Sources

An In-depth Technical Guide on 5-Bromo-4-methyl-2-nitroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Chemist's Perspective on a Versatile Scaffold

In the landscape of medicinal chemistry and synthetic research, the value of a chemical intermediate is measured by its versatility, reactivity, and potential to serve as a foundation for more complex molecular architectures. 5-Bromo-4-methyl-2-nitroanisole is one such compound. It is not merely a collection of atoms arranged in a specific geometry; it is a carefully orchestrated scaffold of functional groups, each offering a distinct "handle" for chemical manipulation. The interplay between the electron-withdrawing nitro group, the versatile bromine atom, and the electron-donating methoxy and methyl groups creates a unique electronic environment that dictates its reactivity. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, moving beyond a simple datasheet to explain the causality behind its properties and applications.

Part 1: Core Physicochemical and Structural Characteristics

The physical properties of this compound are a direct consequence of its molecular structure. The presence of a polar nitro group and a halogen, combined with a largely nonpolar aromatic backbone, results in a crystalline solid with moderate solubility in common organic solvents.[1]

Summary of Physical Properties
PropertyValue / DescriptionReference(s)
IUPAC Name 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Appearance Pale yellow to brown crystalline solid[1]
Melting Point Data not available. The related isomer 5-Bromo-2-nitroanisole has a melting point of 90-95 °C.
Solubility Soluble in common organic solvents; limited solubility in water.[1]
CAS Number 1089281-86-6[1][2]
Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to understanding the compound's reactivity. The following diagram illustrates the connectivity of this compound.

Caption: 2D Chemical Structure of this compound.

Part 2: Spectroscopic Signature - A Predictive Analysis

  • ¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple and highly informative.

    • Aromatic Protons: There are two protons on the aromatic ring. The proton at C3 will appear as a singlet, shifted downfield due to the deshielding effect of the adjacent nitro group. The proton at C6 will also be a singlet.

    • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm. The electron-withdrawing nitro group ortho to the methoxy group will cause a slight downfield shift compared to unsubstituted anisole.

    • Methyl Group (-CH₃): A singlet integrating to three protons will appear further upfield, likely in the 2.2-2.4 ppm region.

  • ¹³C NMR Spectroscopy: The spectrum will show 8 distinct signals corresponding to each unique carbon atom.

    • Aromatic Carbons: The carbon atoms attached to the substituents (C1, C2, C4, C5) will have characteristic chemical shifts. C2 (bearing the nitro group) will be significantly downfield. C1 (bearing the methoxy group) will also be downfield but shielded relative to C2. C5 (bearing the bromine) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

    • Methoxy and Methyl Carbons: The methoxy carbon will appear around 56-60 ppm, while the methyl carbon will be upfield, around 15-20 ppm.

Part 3: Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Nitration

A logical and efficient synthesis of this compound involves the electrophilic nitration of a suitable precursor, such as 3-Bromo-4-methylanisole. The directing effects of the existing substituents are paramount in determining the outcome of this reaction. The methoxy group is a strong activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director. The bromine is a deactivating, ortho, para-director. The position ortho to the powerful methoxy group (C2) is the most activated and sterically accessible site for nitration.

Experimental Protocol: Nitration of 3-Bromo-4-methylanisole

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 50 mL) to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 3-Bromo-4-methylanisole (10.0 g, 49.2 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 4.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification 3-Bromo-4-methylanisole 3-Bromo-4-methylanisole H2SO4_0C H₂SO₄ at 0°C 3-Bromo-4-methylanisole->H2SO4_0C ReactionVessel Reaction at 0-5°C H2SO4_0C->ReactionVessel Nitrating Mix HNO₃/H₂SO₄ at 0°C Nitrating Mix->ReactionVessel Dropwise Addition IceQuench Pour onto Ice ReactionVessel->IceQuench 2 hours Filtration Vacuum Filtration IceQuench->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is a key functional handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a powerful tool for forming carbon-carbon bonds.[3][4] This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a staple in drug discovery programs.[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reagent Preparation: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's completion using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude residue by flash column chromatography on silica gel to isolate the coupled product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Application in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block precisely because its functional groups allow for sequential and orthogonal chemical modifications.

  • Vector for C-C Bond Formation: As detailed above, the aryl bromide is an ideal substrate for introducing new carbon-based fragments via cross-coupling reactions, enabling the exploration of the binding pocket of a biological target.

  • Amine Precursor: The nitro group is readily reduced to an aniline under various conditions (e.g., Fe/HCl, H₂/Pd-C, SnCl₂). This resulting amine is a nucleophile and a key functional group for forming amides, sulfonamides, ureas, and other structures prevalent in active pharmaceutical ingredients (APIs).

  • Modulation of Physicochemical Properties: The methoxy and methyl groups are not merely spectators. They contribute to the molecule's lipophilicity and can engage in beneficial hydrophobic interactions within a protein's active site. The methoxy group can also serve as a hydrogen bond acceptor.

This multi-functional nature allows for the rapid generation of a library of diverse analogs from a single, common core, accelerating the structure-activity relationship (SAR) studies that are fundamental to modern drug development.

Part 5: Safety and Handling

As with all halogenated nitroaromatic compounds, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 208-214.

Sources

An In-depth Technical Guide to the Molecular Weight of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is a foundational requirement for advancing drug development and synthesis programs. 5-Bromo-4-methyl-2-nitroanisole, a substituted aromatic compound, represents a class of molecules often utilized as intermediates in complex organic synthesis. The determination of its molecular weight is not merely an academic exercise; it is a critical quality control parameter that confirms the identity and purity of the compound, ensuring the reliability and reproducibility of subsequent experimental work.

This technical guide provides a comprehensive overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the theoretical basis for its calculation and the practical, field-proven methodologies for its experimental verification. This document is intended for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical framework for the characterization of similar small organic molecules.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is essential before undertaking any analytical investigation. These properties influence choices regarding solvent selection, handling procedures, and the analytical techniques best suited for characterization.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1][2]
Monoisotopic Mass 244.96876 Da[1]
CAS Number 1089281-86-6[2]
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene[1]
Physical Description Solid at room temperature, pale yellow to brown in color.[2]
Solubility Soluble in organic solvents; limited solubility in water.[2]

Theoretical Molecular Weight: A Foundational Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3][4] The calculation is based on the molecular formula and the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).[3][5]

For this compound (C₈H₈BrNO₃):

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 96.088 + 8.064 + 79.904 + 14.007 + 47.997 = 246.060 g/mol

This theoretical value is the benchmark against which experimental results are compared.

Experimental Determination via Mass Spectrometry

While the theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity of a synthesized compound. High-resolution mass spectrometry (MS) is the definitive technique for this purpose.[6] Among the various ionization techniques, Electrospray Ionization (ESI) is particularly well-suited for small organic molecules like this compound. ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte, thus keeping the molecule intact and primarily observing the molecular ion or a pseudo-molecular ion, which is crucial for unambiguous molecular weight determination.[7][8][9]

The principle of ESI-MS involves the production of ions from a liquid solution, their transfer into the gas phase, and their subsequent analysis based on their mass-to-charge ratio (m/z).[1][10]

ESI_MS_Workflow cluster_liquid_phase Liquid Phase cluster_ionization Ionization Source cluster_gas_phase Gas Phase (Vacuum) cluster_output Data Output SamplePrep Sample Preparation (Dissolution in Solvent) Infusion Syringe Pump Infusion SamplePrep->Infusion 1. Introduction ESI_Tip ESI Capillary Tip (High Voltage Applied) Infusion->ESI_Tip 2. Nebulization Droplets Charged Droplet Formation ESI_Tip->Droplets 3. Ionization Desolvation Solvent Evaporation (Desolvation) Droplets->Desolvation 4. Desolvation GasPhaseIon Gas Phase Ion [M+H]+ Desolvation->GasPhaseIon Coulombic Fission MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) GasPhaseIon->MassAnalyzer 5. Acceleration Detector Detector MassAnalyzer->Detector 6. Separation Spectrum Mass Spectrum (Abundance vs. m/z) Detector->Spectrum 7. Detection

Caption: Workflow for Molecular Weight Determination using ESI-MS.

Protocol: ESI-MS Analysis of this compound

This protocol describes a self-validating system for the accurate determination of the molecular weight of this compound using a standard ESI-MS instrument.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade Methanol (Solvent)

  • HPLC-grade Acetonitrile (Solvent)

  • Formic Acid (0.1% v/v, for protonation)

  • Calibrant solution (e.g., sodium trifluoroacetate cluster solution, appropriate for the mass range)

  • Microsyringe (100-500 µL)

  • Volumetric flasks and pipettes

2. Instrument Calibration

  • Causality: Instrument calibration is a critical step to ensure the mass accuracy of the measurement. Without proper calibration, the measured m/z values may be skewed, leading to an incorrect molecular weight assignment.

  • Procedure:

    • Prepare the mass spectrometer according to the manufacturer's guidelines.

    • Infuse the appropriate calibrant solution at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in the desired mass range (e.g., m/z 100-500).

    • Using the instrument's software, perform a mass calibration against the known m/z values of the calibrant peaks. The calibration should achieve a mass accuracy of < 5 ppm.

3. Sample Preparation

  • Causality: The analyte must be fully dissolved in a solvent compatible with ESI. The concentration should be low enough to avoid detector saturation and ion suppression effects. The addition of a small amount of acid (like formic acid) in positive ion mode facilitates the formation of the protonated molecule, [M+H]⁺, which is the ion we aim to detect.[9]

  • Procedure:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 Methanol:Water or Acetonitrile:Water) containing 0.1% formic acid.

4. Data Acquisition

  • Causality: The parameters of the ESI source are optimized to achieve stable spray and efficient ionization and desolvation, maximizing the signal of the ion of interest while minimizing fragmentation.

  • Procedure:

    • Set the mass spectrometer to operate in positive ion mode.

    • Set the mass range to scan from m/z 100 to 400.

    • Load the working solution into a microsyringe and place it in the syringe pump.

    • Infuse the sample at a low, stable flow rate (e.g., 5-10 µL/min).

    • Optimize ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, drying gas flow rate, and source temperature to obtain a stable and strong signal for the analyte.

    • Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

Data Interpretation: Decoding the Mass Spectrum

The output of the ESI-MS experiment is a mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z).[11]

Spectrum_Interpretation cluster_analysis Interpretation Steps AcquiredSpectrum Acquired Mass Spectrum IdentifyMH 1. Identify [M+H]+ Peak (Protonated Molecule) AcquiredSpectrum->IdentifyMH IdentifyIsotope 2. Identify [M+H+2]+ Peak (Bromine Isotope Pattern) IdentifyMH->IdentifyIsotope Confirm Presence of Bromine CalculateMW 3. Calculate Molecular Weight MW = m/z([M+H]+) - mass(H+) IdentifyIsotope->CalculateMW FinalResult Confirmed Molecular Weight ~246.06 Da CalculateMW->FinalResult Compare to Theoretical

Caption: Logical flow for interpreting the mass spectrum.

  • The Protonated Molecule [M+H]⁺: In positive mode ESI, the primary ion observed for this compound will be the protonated molecule. Its m/z value will be the molecular weight of the neutral molecule plus the mass of a proton (approx. 1.007 u).

    • Expected m/z = 246.060 + 1.007 = 247.067

  • The Isotopic Pattern of Bromine: A key confirmatory feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two distinct peaks in the mass spectrum for any bromine-containing ion:

    • An M peak corresponding to the molecule with ⁷⁹Br.

    • An M+2 peak, of almost equal intensity, corresponding to the molecule with ⁸¹Br.

    • Therefore, we expect to see a peak at m/z 247.07 and another peak of similar height at m/z 249.07 . The presence of this characteristic 1:1 doublet is definitive evidence for a compound containing a single bromine atom.

  • Other Adducts: It is also common to observe other adducts, such as the sodium adduct [M+Na]⁺.

    • Expected m/z = 246.060 + 22.990 = 269.050

    • This peak would also exhibit the M+2 isotopic pattern.

By identifying the [M+H]⁺ peak and its characteristic bromine isotopic pattern, the molecular weight can be confidently confirmed.

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling in a laboratory setting.[12]

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[14]

  • Waste Disposal: Dispose of all waste containing this compound (including rinsate from glassware) in a designated, labeled halogenated organic waste container, following institutional hazardous waste disposal procedures.[12]

Conclusion

The molecular weight of this compound is theoretically calculated to be 246.06 g/mol based on its molecular formula, C₈H₈BrNO₃. This fundamental property is best confirmed experimentally using electrospray ionization mass spectrometry, a soft ionization technique that provides an unambiguous determination of the molecular mass. A successful analysis hinges on proper instrument calibration, optimized sample preparation, and a logical interpretation of the resulting mass spectrum, with special attention paid to the characteristic isotopic pattern imparted by the bromine atom. Adherence to rigorous analytical protocols and safety procedures ensures both the accuracy of the data and the protection of the researcher.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Wikipedia. Electrospray ionization.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology.
  • Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(8).
  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685.
  • Wikipedia. Mass spectral interpretation.
  • Chemistry LibreTexts. Interpreting Mass Spectra.
  • NIST. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institute of Standards and Technology.
  • NIST. Theoretical Mass Spectrometry. National Institute of Standards and Technology.
  • University of California, Davis. Interpretation of mass spectra.
  • OpenStax. Interpreting Mass Spectra. Organic Chemistry.
  • PubChem. NIST Mass Spectrometry Data Center. National Center for Biotechnology Information.
  • Venter, A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 375-396.
  • Michigan State University. Mass Spectrometry. Department of Chemistry.
  • van der Veen, A. M. H., Meija, J., Possolo, A., & Hibbert, D. B. (2016). Guidelines for the use of atomic weights. Pure and Applied Chemistry, 88(12), 1219-1224.
  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Plasma Science and Fusion Center.
  • Ghosh, C., & Schnier, P. D. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 932768.
  • Molyneux, R. J., Beck, J. J., Colegate, S. M., Edgar, J. A., Gaffield, W., Gilbert, J., ... & Wormald, M. R. (2016). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report). Pure and Applied Chemistry, 88(1-2), 143-168.
  • IUPAC. Molar Mass Calculator.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Vanderbilt University. Halogenated Solvents. Environmental Health and Safety.
  • BIPM. New international guidelines on organic pure material standards. Bureau International des Poids et Mesures.
  • Wikipedia. International Union of Pure and Applied Chemistry.

Sources

An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 5-Bromo-4-methyl-2-nitroanisole, a valuable substituted aromatic compound in organic synthesis. The document delves into the strategic selection of precursors, detailed reaction protocols, and the underlying chemical principles governing the synthetic pathway.

Introduction

This compound is a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a bromo group for cross-coupling reactions, a nitro group amenable to reduction and further derivatization, and a methyl group influencing electronic and steric properties, makes it a versatile intermediate. This guide will focus on a primary and efficient synthetic route commencing from readily available starting materials.

Core Synthesis Pathway Overview

The most common and logical synthetic route to this compound involves a two-step process starting from 4-methyl-2-nitrophenol. This pathway is advantageous due to the availability of the starting material and the generally high yields achievable in both steps. The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination 4-Methyl-2-nitrophenol 4-Methyl-2-nitrophenol 4-Methyl-2-nitroanisole 4-Methyl-2-nitroanisole 4-Methyl-2-nitrophenol->4-Methyl-2-nitroanisole Dimethyl sulfate, NaOH This compound This compound 4-Methyl-2-nitroanisole->this compound N-Bromosuccinimide (NBS), H₂SO₄

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Primary Precursor: 4-Methyl-2-nitroanisole

The initial and crucial precursor for the target molecule is 4-methyl-2-nitroanisole. This compound is efficiently synthesized from 4-methyl-2-nitrophenol via a Williamson ether synthesis.

Causality Behind Experimental Choices:

The choice of dimethyl sulfate as the methylating agent is due to its high reactivity, which ensures an efficient conversion of the phenoxide ion to the corresponding anisole. The use of sodium hydroxide is to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide salt. A phase transfer catalyst, such as tetrabutylammonium bromide, is often employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent.

Experimental Protocol: Synthesis of 4-Methyl-2-nitroanisole

This protocol is adapted from a procedure described by Glenmark Pharmaceuticals S.A.[1]

Materials:

  • 4-Methyl-2-nitrophenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a suitable reaction vessel, dissolve 4-methyl-2-nitrophenol (1 equivalent) in a solution of NaOH (1.5 equivalents) in water (10 volumes).

  • To this solution, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes).

  • Cool the resulting mixture to 10°C with stirring.

  • Slowly add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in petroleum ether as the eluent to yield 4-methyl-2-nitroanisole as a yellow oil.

ParameterValueReference
Yield 90%[1]
Starting Material 4-Methyl-2-nitrophenol[1]
Key Reagents Dimethyl sulfate, NaOH, TBAB[1]
Solvent Dichloromethane, Water[1]
Reaction Time 10-12 hours[1]
Temperature 10-25°C[1]

Part 2: Synthesis of this compound

The second step involves the electrophilic aromatic substitution of 4-methyl-2-nitroanisole to introduce a bromine atom at the C5 position.

Causality Behind Experimental Choices:

The aromatic ring of 4-methyl-2-nitroanisole is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. To achieve bromination, a potent electrophilic brominating system is required. N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is an effective reagent for this transformation.[2] The sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom. The directing effects of the substituents on the aromatic ring (methoxy and methyl groups are ortho, para-directing, while the nitro group is meta-directing) favor the substitution at the C5 position, which is ortho to the methoxy group and meta to the nitro group.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the bromination of a deactivated aromatic ring using NBS in sulfuric acid, which can be adapted for the synthesis of this compound.[2][3]

Materials:

  • 4-Methyl-2-nitroanisole

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 4-methyl-2-nitroanisole (1 equivalent) to concentrated sulfuric acid.

  • Stir the mixture until the substrate is completely dissolved.

  • Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

ParameterGeneral ConditionsReference
Yield High (expected)[2][3]
Starting Material 4-Methyl-2-nitroanisole
Key Reagents N-Bromosuccinimide, Concentrated H₂SO₄[2][3]
Solvent Concentrated H₂SO₄[2]
Reaction Time Varies (monitor by TLC)
Temperature 0°C to room temperature

Visualization of Key Structures

Chemical_Structures cluster_precursor1 Precursor 1 cluster_precursor2 Precursor 2 cluster_product Final Product p1 4-Methyl-2-nitrophenol p2 4-Methyl-2-nitroanisole product This compound

Figure 2: Chemical structures of key compounds in the synthesis pathway.

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The presented two-step route, starting from 4-methyl-2-nitrophenol, offers a reliable and high-yielding pathway to this versatile intermediate. Careful control of reaction conditions, particularly during the bromination of the deactivated aromatic ring, is crucial for achieving high purity and yield. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this compound for applications in drug discovery and materials science.

References

Sources

The Bromo-Nitroaromatic Moiety: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The interplay between the bromo and nitro functionalities on the aromatic scaffold imparts a unique and highly tunable reactivity profile. This guide provides an in-depth exploration of the electronic properties, synthesis, and characteristic reactions of bromo-nitroaromatic compounds. We will delve into the mechanistic underpinnings of their reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and chemoselective reductions. This document is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to inform synthetic strategy and experimental design.

Core Principles: The Electronic Influence of the Bromo and Nitro Groups

The reactivity of a bromo-nitroaromatic compound is fundamentally governed by the electronic effects of its two key substituents: the bromine atom and the nitro group.

The Nitro Group (-NO₂): A Potent Activator for Nucleophilic Attack

The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).[4] This strong electron withdrawal significantly reduces the electron density of the aromatic ring, rendering it electrophilic and susceptible to nucleophilic attack.[5] This deactivation of the ring towards electrophilic aromatic substitution is a key characteristic of nitroaromatics.[4]

The Bromo Group (-Br): A Deactivating Ortho-, Para-Director and a Good Leaving Group

The bromine atom is also an electron-withdrawing group, primarily through its inductive effect (-I).[4] However, it possesses lone pairs of electrons that can be donated into the aromatic ring via the resonance effect (+M). While the inductive effect is stronger, making the ring less reactive towards electrophiles than benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the bromine atom's primary role is that of a good leaving group.

The combined presence of these two groups creates a molecule with a highly polarized aromatic ring, primed for a range of chemical transformations.

Synthesis of Bromo-Nitroaromatic Compounds

The synthesis of bromo-nitroaromatic compounds can be approached in two primary ways: nitration of bromobenzene or bromination of nitrobenzene. The choice of route is often dictated by the desired isomer and the principles of electrophilic aromatic substitution.

Synthesis of 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene

The nitration of bromobenzene is the preferred method for synthesizing the ortho and para isomers. The bromo group, being an ortho-, para-director, will direct the incoming nitronium ion (NO₂⁺) to these positions.[6]

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene [6]

  • Materials:

    • Bromobenzene (3.0 mL)

    • Concentrated Nitric Acid (4.0 mL)

    • Concentrated Sulfuric Acid (4.0 mL)

    • Ice

    • 95% Ethanol

  • Procedure:

    • In a 50-mL Erlenmeyer flask, carefully add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Swirl to mix and cool the mixture to room temperature in an ice-water bath.

    • Slowly add 3.0 mL of bromobenzene to the acid mixture in 0.5 mL portions over a 5-minute period, swirling the flask regularly. Maintain the temperature to minimize the formation of dinitro products.

    • After the addition is complete, warm the flask in a 50-60°C water bath for 15 minutes with swirling.

    • Cool the reaction mixture on ice and then pour it into a beaker containing 50 mL of water.

    • Collect the solid product by suction filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from 95% ethanol to obtain pure 1-bromo-4-nitrobenzene. The ortho isomer, 1-bromo-2-nitrobenzene, is more soluble and will remain in the filtrate.[6]

Synthesis of 1-Bromo-3-nitrobenzene

To synthesize the meta isomer, the bromination of nitrobenzene is the logical route. The strongly deactivating and meta-directing nitro group will direct the incoming electrophile (Br⁺) to the 3-position.[7][8]

Experimental Protocol: Synthesis of 1-Bromo-3-nitrobenzene [9]

  • Materials:

    • Dry Nitrobenzene (2.2 moles)

    • Iron Powder (26 g)

    • Dry Bromine (3.5 moles)

    • Saturated Sodium Bisulfite Solution

  • Procedure:

    • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place the dry nitrobenzene.

    • Heat the flask in an oil bath to 135–145°C.

    • Add 8 g of iron powder to the stirred nitrobenzene.

    • Slowly add the dry bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled.

    • Add the remaining iron powder in two portions during the bromine addition.

    • After the addition is complete, continue to stir and heat for 1 hour, or until the evolution of hydrogen bromide ceases.

    • Pour the hot reaction mixture into 1.5 L of water containing 50 mL of a saturated sodium bisulfite solution to quench any unreacted bromine.

    • The crude 1-bromo-3-nitrobenzene is then isolated by steam distillation. The product solidifies on cooling and can be collected by filtration. The typical yield is 60-75%.[9]

Table 1: Comparison of Synthetic Routes to 1-Bromo-3-nitrobenzene

Synthesis MethodStarting MaterialReagents & CatalystsReaction ConditionsYield (%)Reference(s)
Direct BrominationNitrobenzeneBromine (Br₂), Iron (Fe) powderHeat at 135–145°C60–75%[7]
Direct Bromination with Silver SaltNitrobenzeneBromine (Br₂), Silver sulfate (Ag₂SO₄) in H₂SO₄Shaken at room temperature for 16 hours70%[7]
Bromination with DBDMHNitrobenzene5,5-dimethyl-1,3-dibromohydantoin (DBDMH), H₂SO₄Cooled to <40°C, then stirred95%[7]

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity

The most characteristic reaction of bromo-nitroaromatic compounds is nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the electron-withdrawing nitro group.

The SNAr Mechanism: A Stepwise Exploration

The SNAr reaction is a two-step process:

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

Caption: The SNAr mechanism for bromo-nitroaromatic compounds.

The Critical Role of Nitro Group Positioning

The rate of the SNAr reaction is highly dependent on the position of the nitro group relative to the bromine atom. The reaction is significantly faster when the nitro group is in the ortho or para position. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing substantial stabilization.[7][10]

When the nitro group is in the meta position, it cannot participate in resonance stabilization of the negative charge. It can only offer weak inductive stabilization.[11] Consequently, meta-bromo-nitroaromatic compounds are much less reactive in SNAr reactions than their ortho and para counterparts.[7][10]

Ortho_Para_Meta_Stabilization cluster_ortho_para Ortho/Para Substitution cluster_meta Meta Substitution OrthoPara Nitro group at ortho or para position Resonance Negative charge delocalized onto the nitro group via resonance OrthoPara->Resonance Stabilized Highly stabilized Meisenheimer complex Resonance->Stabilized Fast Fast SₙAr Reaction Stabilized->Fast Meta Nitro group at meta position NoResonance No resonance delocalization of negative charge onto the nitro group Meta->NoResonance LessStabilized Less stabilized Meisenheimer complex (only inductive stabilization) NoResonance->LessStabilized Slow Slow SₙAr Reaction LessStabilized->Slow

Caption: Comparison of Meisenheimer complex stabilization.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-nitroaromatic compounds are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. Bromo-nitroaromatics readily participate in this reaction, providing access to a wide range of biaryl and substituted aromatic compounds.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-nitrobenzene

  • Materials:

    • 1-Bromo-4-nitrobenzene (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • SPhos (2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, SPhos, 1-bromo-4-nitrobenzene, and phenylboronic acid.

    • Add K₃PO₄ and 1,4-dioxane.

    • Heat the reaction mixture to 100°C and stir for 4 hours.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

    • The organic layer is dried, filtered, and concentrated. The product can be purified by column chromatography. A typical yield for this reaction is around 95%.[12]

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Nitro-substituted Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[12]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285[12]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Experimental Protocol: Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene with Aniline [13]

  • Materials:

    • 1,3-Dibromo-5-nitrobenzene (1.0 mmol)

    • Aniline (1.1 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.2 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 1,3-dibromo-5-nitrobenzene, Pd(OAc)₂, and XPhos to a dry Schlenk tube.

    • Add NaOtBu to the tube.

    • Add anhydrous toluene followed by aniline.

    • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and quench with water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography. Typical yields range from 75-90%.[13]

Chemoselective Reduction of the Nitro Group

The nitro group in bromo-nitroaromatic compounds can be selectively reduced to an amino group, which is a highly valuable transformation as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. This opens up a plethora of possibilities for further functionalization of the aromatic ring. The key challenge is to achieve this reduction without affecting the bromo substituent (hydrodehalogenation).

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens.

Table 3: Reagents for Chemoselective Reduction of Aromatic Nitro Groups

ReagentConditionsNotesReference(s)
H₂/Raney NickelCatalytic hydrogenationOften used to avoid dehalogenation of aryl halides (Br, Cl).[2]
Fe/AcidIron powder in acidic medium (e.g., acetic acid)Mild conditions, good for substrates with other reducible groups.[2]
SnCl₂Tin(II) chlorideMild method, tolerant of other reducible groups.[2]
Zn/AcidZinc powder in acidic medium (e.g., acetic acid)Mild conditions, good for substrates with other reducible groups.[2]
Hydrazine hydrate/Pd/CMicrowave irradiationCan selectively reduce the nitro group, while higher temperatures can lead to dehalogenation.[14]
Tetrahydroxydiboron/4,4'-bipyridineRoom temperature, 5 minutesMetal-free, highly chemoselective, and tolerates a wide range of functional groups including halogens.[10]

Experimental Protocol: Chemoselective Reduction of a Nitro Group using Tetrahydroxydiboron

  • Materials:

    • Aromatic nitro compound (e.g., 1-bromo-4-nitrobenzene) (5.00 mmol)

    • Diboronic acid (15.0 mmol, 3.0 eq.)

    • 4,4'-Bipyridyl (0.025 mmol, 0.50 mol%)

    • DMF (30 mL)

  • Procedure:

    • To a solution of the aromatic nitro compound and diboronic acid in DMF, add 4,4'-bipyridyl at room temperature.

    • Stir the mixture at room temperature for 1 hour.

    • Dilute the reaction mixture with 1 mol/L NaHCO₃ aqueous solution.

    • The resulting solid is filtered off and purified by column chromatography to yield the corresponding aniline.

Safety and Handling of Bromo-Nitroaromatic Compounds

Bromo-nitroaromatic compounds are generally crystalline solids and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a respirator is recommended.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Always consult the Safety Data Sheet (SDS) for the specific bromo-nitroaromatic compound before use.

Conclusion

Bromo-nitroaromatic compounds are a class of reagents with a rich and versatile chemistry. The synergistic electronic effects of the bromo and nitro groups provide a powerful handle for a wide array of synthetic transformations. A thorough understanding of the principles governing their reactivity, particularly the nuances of nucleophilic aromatic substitution and the strategic application of modern cross-coupling and reduction methodologies, is essential for the contemporary synthetic chemist. The protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of these valuable synthetic intermediates in the pursuit of novel and complex molecular targets.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Production of 1-Bromo-3-nitrobenzene.
  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry, 87(2), 910-919.
  • PrepChem. (n.d.). Preparation of 1-bromo-3-nitrobenzene.
  • BenchChem. (2025). Evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • GlobalChem. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • Hubei Ipure Biology Co., Ltd. (n.d.).
  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group.
  • BenchChem. (2025).
  • BenchChem. (2025). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
  • Journal of Chemical and Pharmaceutical Research. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Joshi Agrochem Pharma Pvt Ltd. (n.d.). M-Bromo Nitro Benzene.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Royal Society of Chemistry. (n.d.). Table of content.
  • TCI Chemicals. (2023). TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.

Sources

An In-depth Technical Guide to 5-Bromo-4-methyl-2-nitroanisole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-nitroanisole, a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Drawing upon available data and established principles of organic chemistry, this document details the compound's physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data for its characterization, and its emerging applications as a building block in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound (IUPAC Name: 1-bromo-5-methoxy-2-methyl-4-nitrobenzene) is an aromatic organic compound featuring a substituted anisole core.[1] The strategic placement of a bromine atom, a methyl group, and a nitro group on the anisole framework imparts a unique reactivity profile, making it a valuable intermediate in multi-step organic synthesis.[1]

Typically, this compound presents as a pale yellow to brown solid at ambient temperature. It exhibits good solubility in common organic solvents while having limited solubility in water, a characteristic attributed to its predominantly hydrophobic aromatic structure.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1089281-86-6[2]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Appearance Pale yellow to brown solid[1]
XLogP3 2.8[2]
Topological Polar Surface Area 55.1 Ų[2]

Proposed Synthesis of this compound

The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is a weaker activating group, also ortho-, para-directing. The bromine atom is a deactivating group but is also ortho-, para-directing. The position ortho to the strongly activating methoxy group and meta to the bromine is the most likely site for nitration.

G A 4-Bromo-3-methylanisole C This compound A->C Nitration B HNO₃ / H₂SO₄

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-3-methylanisole to a cooled solution of concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask while maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a designated period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture over crushed ice, which should result in the precipitation of the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methyl and methoxy groups would each appear as a singlet in the aliphatic region.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8s1HAr-H
~7.2s1HAr-H
~3.9s3H-OCH₃
~2.4s3H-CH₃
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C-OCH₃
~145C-NO₂
~138C-CH₃
~132C-H
~125C-H
~118C-Br
~56-OCH₃
~20-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group, C-Br bond, and the aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1525 and ~1345Asymmetric and symmetric NO₂ stretching
~3100-3000Aromatic C-H stretching
~1600-1450Aromatic C=C stretching
~1250C-O stretching of anisole
~600C-Br stretching
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
245/247Molecular ion peak (M⁺, M⁺+2)
230/232[M-CH₃]⁺
199/201[M-NO₂]⁺

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound provides multiple avenues for further chemical transformations, making it a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions such as diazotization, acylation, and alkylation. The bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

While specific examples of drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. A search of patent literature reveals its potential use as an intermediate in the synthesis of novel compounds for therapeutic applications.[2] The general class of substituted nitroaromatics is of significant interest in medicinal chemistry, often serving as precursors to compounds with antimicrobial, anticancer, and anti-inflammatory properties.

G cluster_0 This compound A Nitro Group C Reduction to Amine A->C B Bromine Atom D Nucleophilic Substitution B->D E Cross-Coupling Reactions B->E

Caption: Key reactive sites of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its unique substitution pattern allows for a range of chemical modifications, providing access to a diverse array of more complex molecules. This technical guide, by consolidating available information and providing scientifically grounded predictions, serves as a valuable resource for researchers looking to explore the synthetic utility of this compound. Further research into its applications is warranted and is likely to uncover novel synthetic routes to important pharmaceutical and agrochemical agents.

References

  • PubChem. This compound | C8H8BrNO3 | CID 59441753. [Link]
  • WIPO Patentscope. Patents for chemical structure RSQRVVVHNGPSGG-UHFFFAOYSA-N. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Nitroanisoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Foundational Chemistry and Modern Application

This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic landscape of substituted nitroanisoles. Tailored for researchers, scientists, and professionals in drug development, this document navigates the pivotal moments in the history of these versatile compounds, details their synthesis through both classical and contemporary methods, and examines their significant applications across various scientific domains.

Genesis of a Versatile Molecular Scaffold: Early Discoveries

The story of substituted nitroanisoles begins in the mid-19th century, a period of fervent discovery in organic chemistry. The French chemist Auguste Cahours is credited with the first synthesis of a polysubstituted nitroanisole in 1849 when he prepared trinitroanisole by reacting p-anisic acid with a mixture of sulfuric and fuming nitric acids[1]. This seminal work laid the groundwork for future explorations into the nitration of anisole and its derivatives.

Another key figure in the early history of nitroaromatic compounds was Peter Griess . While his primary fame comes from the discovery of the diazotization reaction in 1858, his work on nitro compounds was extensive and contributed to the broader understanding of their reactivity[2][3]. The Griess test, an analytical method for detecting nitrite ions, became crucial for analyzing the products of nitration reactions and understanding the underlying mechanisms[2][4].

The late 19th and early 20th centuries saw a burgeoning interest in nitroaromatic compounds, largely driven by their energetic properties and potential as dyes and pharmaceuticals. This era saw the development of foundational synthetic methods that are, in some cases, still in use today.

The Synthetic Evolution: From Classical Nitration to Greener Methodologies

The synthesis of substituted nitroanisoles has undergone significant evolution, driven by the need for higher yields, greater purity, and more environmentally benign processes.

Classical Approaches: The Era of "Mixed Acid" Nitration

The traditional and most direct method for synthesizing nitroanisoles is through the electrophilic aromatic substitution of anisole using a nitrating agent.

The nitration of anisole typically yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product due to steric hindrance at the ortho position. The reaction is highly regioselective due to the strong activating and ortho-, para-directing nature of the methoxy group.

Experimental Protocol: Mononitration of Anisole

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (the "mixed acid") in an ice bath.

  • Addition of Anisole: Slowly add anisole to the cold mixed acid with constant stirring, ensuring the temperature remains low to prevent dinitration and side reactions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Filter the crude product, wash with cold water and a dilute sodium bicarbonate solution to neutralize any remaining acid, and then recrystallize from a suitable solvent like ethanol to separate the ortho and para isomers.

The synthesis of di- and trinitroanisoles requires more forcing conditions, such as stronger nitrating agents (e.g., fuming nitric acid) and higher temperatures. 2,4-Dinitroanisole (DNAN) and 2,4,6-Trinitroanisole (TNA) are two of the most historically and commercially significant polysubstituted nitroanisoles.

2,4-Dinitroanisole can be prepared by the dinitration of anisole or by the further nitration of mononitroanisoles[5][6]. Historically, it was also synthesized via the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with sodium methoxide[6][7]. This latter method highlights an alternative synthetic strategy that avoids the direct nitration of the anisole ring.

2,4,6-Trinitroanisole, also known as methyl picrate or trinol, can be synthesized by the nitration of 2,4-dinitroanisole or directly from picryl chloride (2,4,6-trinitrochlorobenzene) by reaction with methanol in the presence of a base[1].

DOT Diagram: General Synthesis Pathways for Nitroanisoles

Synthesis_Pathways Anisole Anisole MixedAcid HNO₃ / H₂SO₄ Anisole->MixedAcid o_Nitroanisole o-Nitroanisole MixedAcid->o_Nitroanisole p_Nitroanisole p-Nitroanisole MixedAcid->p_Nitroanisole FumingNitric Fuming HNO₃ p_Nitroanisole->FumingNitric DNCB 1-Chloro-2,4-dinitrobenzene NaOMe NaOCH₃ / CH₃OH DNCB->NaOMe DNAN 2,4-Dinitroanisole NaOMe->DNAN TNA 2,4,6-Trinitroanisole NaOMe->TNA Alternative Route DNAN->TNA FumingNitric->DNAN PicrylCl Picryl Chloride PicrylCl->NaOMe

Caption: Key synthetic routes to mono-, di-, and trinitroanisoles.

Modern Synthetic Innovations: Towards Greener Chemistry

Concerns over the use of large quantities of strong acids and the generation of hazardous waste have spurred the development of more sustainable synthetic methods.

A notable advancement is the development of solvent-free processes for the synthesis of 2,4-dinitroanisole (DNAN)[5][8]. One such method involves using a mixture of propionic anhydride and 98% nitric acid to form the reactive nitrating species, propionyl nitrate[5][8]. This reagent is then added to a concentrated solution of anisole in propionic anhydride, leading to a high yield of DNAN with reduced environmental impact[5][8].

Other modern approaches focus on improving the efficiency and safety of existing methods. For instance, the use of composite inorganic bases in methanol for the synthesis of DNAN from 2,4-dinitrochlorobenzene has been shown to improve purity and yield while reducing wastewater[9].

A Spectrum of Applications: From Explosives to Pharmaceuticals

The utility of substituted nitroanisoles is as varied as their synthetic routes. Their chemical properties have been harnessed in a wide range of applications, from military ordnance to life-saving drugs.

Energetic Materials: A Legacy of Power

The high nitrogen content and oxygen balance of polynitroanisoles make them effective energetic materials.

  • 2,4,6-Trinitroanisole (TNA or Trinol): Historically used as a military explosive, for instance by the Japanese as Type 91 and by the Germans as Trinol[1]. Its use has largely been discontinued due to its toxicity and the tendency to form dangerously sensitive picrate salts[1]. It has a high detonation velocity of 7200 meters per second[1].

  • 2,4-Dinitroanisole (DNAN): A key component in modern insensitive munitions (IM)[7][10]. It is used as a melt-cast explosive to replace trinitrotoluene (TNT) in formulations like IMX-101 and IMX-104[6][10]. DNAN is less sensitive to shock and friction than TNT, making it a safer alternative for military applications[7].

Table 1: Properties of Key Energetic Nitroanisoles

CompoundIUPAC NameMelting Point (°C)Detonation Velocity (m/s)Key Application
2,4,6-Trinitroanisole 2-Methoxy-1,3,5-trinitrobenzene687200Historical military explosive[1]
2,4-Dinitroanisole 1-Methoxy-2,4-dinitrobenzene94.5~6800 (calculated)Insensitive melt-cast explosive[6][10]
Chemical Intermediates: Building Blocks for Industry

Substituted nitroanisoles are valuable precursors in the synthesis of a wide array of other chemicals.

  • Dyes and Pigments: The nitro groups in these compounds can be readily reduced to amino groups, which are key functional groups in many azo dyes. For example, o-nitroanisole is reduced to o-anisidine, a precursor to various dyes[11].

  • Pharmaceuticals and Agrochemicals: Nitroanisoles serve as starting materials for the synthesis of more complex molecules with biological activity. For instance, 4-nitroanisole is a crucial intermediate in the production of various pharmaceuticals. 2,4-Dinitroanisole has also been used as an insecticide[6][10].

The reduction of the nitro groups in dinitroanisole leads to the formation of diaminoanisoles, which are monomers for specialty polymers.

DOT Diagram: Application Pathways of Substituted Nitroanisoles

Application_Pathways cluster_nitroanisoles Substituted Nitroanisoles cluster_applications Applications TNA 2,4,6-Trinitroanisole Explosives Explosives TNA->Explosives Historical Use DNAN 2,4-Dinitroanisole DNAN->Explosives Insensitive Munitions Agrochem Agrochemicals DNAN->Agrochem Insecticides MonoNitroanisoles Mono-nitroanisoles Dyes Dyes & Pigments MonoNitroanisoles->Dyes via Reduction to Amines Pharma Pharmaceuticals MonoNitroanisoles->Pharma Intermediates

Caption: Major applications of different substituted nitroanisoles.

Conclusion: A Continuing Legacy

From their initial discovery in the crucible of 19th-century organic chemistry to their role in cutting-edge materials science, substituted nitroanisoles have proven to be a remarkably versatile and enduring class of compounds. The historical narrative of these molecules is one of continuous innovation, driven by the evolving needs of society and a deeper understanding of chemical principles. For the modern researcher, the story of substituted nitroanisoles offers valuable insights into the interplay of synthesis, structure, and function, a narrative that continues to unfold with the development of new applications and more sustainable chemical processes.

References

  • Cahours, A. (1849). Action de l'acide azotique fumant sur l'acide anisque. Comptes Rendus, 28, 435-437. [Link][1]
  • Chavez, D. E., & Parrish, D. A. (2019). The Development of a Solvent-Free Process to Prepare DNAN.
  • PrepChem. (n.d.). Synthesis of 2,4-Dinitroanisole.
  • Google Patents. (2013). CN103396318B - Synthetic process for 2,4-dinitroanisole. [9]
  • Strategic Environmental Research and Development Program. (2020). The Development of a Solvent-Free Process to Prepare DNAN. [Link][8]
  • Wikipedia. (n.d.). 2,4-Dinitroanisole.
  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole.
  • Silva, G., & Mattos, E. C. (2011). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Journal of Aerospace Technology and Management, 3(1), 65-72. [Link][15]
  • Defence Science and Technology Organisation. (2006).
  • Ott, D. G., & Benziger, T. M. (1991). Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene from 3,5-dichloroanisole.
  • Wikipedia. (n.d.). Griess test.
  • ResearchGate. (n.d.). Preparation of 1,3,5-triamino-2,4,6-trinitrobenzene from 3,5-dichloranisole.
  • Griffiths, P. H., Walkey, W. A., & Watson, H. B. (1934). 131. The nitration of anisole. Journal of the Chemical Society (Resumed), 631-634. [Link][18]
  • PrepChem. (n.d.). Synthesis of p-nitroanisole.
  • Wikipedia. (n.d.). o-Nitroanisole.
  • International Munitions & Explosives Manufacturing Technology Gateway. (2024). 2,4-Dinitroanisole: Development of a New Synthesis Process (Lab and Pilot Scale). [Link][20]
  • Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press. [Link][21]
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
  • The Royal Society. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records. [Link][3]
  • PubChem. (n.d.). 2,4,6-Trinitroanisole.
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. RSC Publishing. [Link][26]
  • Google Patents. (2023). CN115772105B - Synthesis method of 4-nitroanisole. [27]
  • ResearchGate. (1990). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. [Link][28]
  • Wikipedia. (n.d.). Nitration.
  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). (2022). PMC - NIH. [Link][31]
  • The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. (n.d.). Alpha Origin. [Link][12]
  • Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. (2011). NIH. [Link][33]
  • Wikipedia. (n.d.). 2,4,6-Trinitroaniline.
  • Schramm, R. M., & Westheimer, F. H. (1948). The mechanism of the nitration of anisole. Journal of the American Chemical Society, 70(5), 1782-1784. [Link][36]
  • Wikipedia. (n.d.). Nitroanisole.
  • ChemBK. (n.d.). 3,5-DINITROANISOLE.
  • The Role of 4-Nitroanisole in Pharmaceutical Intermediate Synthesis. (n.d.). Future Origin. [Link][13]
  • ortho-Nitroanisole - Some Aromatic Amines and related Compounds. (n.d.). NCBI Bookshelf. [Link][39]
  • Thermodynamics of Nitroanisoles: Experimental Vapor Pressures Obtained via a Chromatography-Coupled Transpiration Method of Mono-, Di-, and Trinitro-Substituted Anisoles. (2023).

Sources

Foundational Analysis: Molecular Geometry and Conformational Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 5-Bromo-4-methyl-2-nitroanisole

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound (C₈H₈BrNO₃), a substituted aromatic compound with potential applications as a synthetic intermediate in pharmaceutical and agrochemical development.[1] While experimental data on this specific molecule is sparse, this document outlines a robust computational methodology based on well-established theoretical principles, drawing parallels from studies on analogous molecular structures.[2] The objective is to equip researchers, scientists, and drug development professionals with the theoretical protocols necessary to fully characterize the molecule's structural, vibrational, and electronic properties, thereby guiding future experimental work.

The first principle in understanding a molecule's behavior is to determine its most stable three-dimensional structure. The spatial arrangement of atoms dictates its physical properties, steric interactions, and ultimately, its reactivity. For this compound, conformational isomerism can arise from the rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group. A thorough computational approach is essential to identify the global minimum energy conformation.

Experimental Protocol: Geometry Optimization and Conformational Search

A reliable and widely adopted method for this task is Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and resource requirements for organic molecules of this size.[2][3]

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology Choice: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its efficacy in calculating the geometric and electronic properties of organic systems.[3]

  • Basis Set Selection: The Pople-style basis set, 6-311++G(d,p), is recommended.[2] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in bonds.

  • Conformational Search:

    • Perform an initial geometry optimization starting from a chemically intuitive structure.

    • Conduct a Potential Energy Surface (PES) scan by systematically rotating the key dihedral angles (e.g., C-C-O-C of the methoxy group and C-C-N-O of the nitro group) to identify all stable conformers and the transition states that separate them.

    • Perform a full geometry optimization and frequency calculation on each identified minimum to confirm it is a true local minimum (i.e., has no imaginary frequencies).

  • Validation: The structure corresponding to the lowest calculated electronic energy is designated as the ground-state equilibrium geometry.

The workflow for determining the most stable molecular conformer is a critical first step in any theoretical analysis.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial Structure B 2. Perform PES Scan (Rotate Dihedral Angles) A->B C 3. Identify Energy Minima (Potential Conformers) B->C D 4. Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Frequency Calculation D->E F 6. Verify No Imaginary Frequencies E->F G 7. Identify Global Minimum (Lowest Energy Conformer) F->G

Caption: Predicted Structure of this compound.

Vibrational Analysis: Correlating Theory with Spectroscopic Data

Theoretical vibrational analysis is indispensable for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign specific spectral bands to the underlying molecular motions (stretches, bends, torsions), providing a definitive structural fingerprint.

Experimental Protocol: Frequency Calculation
  • Prerequisite: This calculation must be performed on the fully optimized, minimum-energy geometry obtained in the previous step.

  • Calculation Type: Request a frequency analysis at the identical level of theory (B3LYP/6-311++G(d,p)) used for optimization.

  • Data Processing: The output will provide a list of vibrational frequencies and their corresponding IR intensities and Raman activities.

  • Scaling: Raw computed frequencies are typically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

  • Assignment: Each frequency is assigned to a specific vibrational mode by visualizing the atomic displacements using software like GaussView or Avogadro. This is facilitated by Potential Energy Distribution (PED) analysis.

Table 1: Predicted Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹, Scaled)IntensityAssignment Description
~3100-3000MediumAromatic C-H stretching
~2980-2850MediumMethyl/Methoxy C-H stretching
~1580-1500StrongAsymmetric NO₂ stretching
~1480-1440MediumAromatic C=C stretching
~1360-1300StrongSymmetric NO₂ stretching
~1250StrongAsymmetric C-O-C stretching (anisole)
~1050MediumSymmetric C-O-C stretching (anisole)
~850-800StrongC-N stretching
~700-600MediumC-Br stretching

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic character of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. [4]The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). [5]The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. [6]

  • Large HOMO-LUMO Gap: Indicates high stability and low chemical reactivity. [6]* Small HOMO-LUMO Gap: Indicates low stability and high chemical reactivity, suggesting the molecule is more polarizable.

Protocol: FMO and Reactivity Descriptor Calculation
  • Data Extraction: The HOMO and LUMO energy values are obtained directly from the output of the optimized geometry calculation.

  • Visualization: Generate electron density plots for the HOMO and LUMO to visualize the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group.

  • Global Reactivity Descriptors: Using the HOMO and LUMO energies, calculate key chemical descriptors based on Koopmans' theorem:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Electrophilicity Index (ω) = χ² / (2η)

G cluster_fmo FMO-Derived Reactivity Descriptors cluster_primary Primary Properties cluster_derived Global Descriptors EHOMO EHOMO (Highest Occupied MO) I Ionization Potential (I) I ≈ -EHOMO EHOMO->I ELUMO ELUMO (Lowest Unoccupied MO) A Electron Affinity (A) A ≈ -ELUMO ELUMO->A chi Electronegativity (χ) I->chi eta Chemical Hardness (η) I->eta A->chi A->eta omega Electrophilicity (ω) chi->omega eta->omega

Caption: Derivation of Reactivity Descriptors from FMOs.

Table 2: Predicted Electronic Properties
PropertySymbolFormulaPredicted Character
HOMO EnergyEHOMO-Negative value (e.g., ~ -7.0 eV)
LUMO EnergyELUMO-Negative value (e.g., ~ -2.5 eV)
Energy GapΔEELUMO - EHOMOModerate gap, indicating moderate reactivity
Ionization PotentialI-EHOMO~ 7.0 eV
Electron AffinityA-ELUMO~ 2.5 eV
Chemical Hardnessη(I - A) / 2Indicates stability towards charge transfer
Electrophilicity Indexωχ² / (2η)Quantifies electron-accepting capability

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visually intuitive map of the charge distribution across the molecule. It is an invaluable tool for predicting how the molecule will interact with other species, highlighting regions prone to electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack (e.g., protons, metal cations).

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show a strong negative potential (red) localized on the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding or coordination. The hydrogen atoms of the methyl group will likely exhibit a positive potential (blue).

Protocol: MEP Surface Generation
  • Calculation: The MEP is calculated from the saved wavefunction file of the optimized molecular structure.

  • Visualization: The potential is mapped onto an isosurface of the total electron density, creating a 3D color-coded image that is easy to interpret.

Conclusion

This guide has detailed a comprehensive theoretical protocol for the characterization of this compound. By systematically applying DFT calculations to determine the molecule's stable geometry, vibrational frequencies, frontier molecular orbitals, and electrostatic potential, researchers can gain profound insights into its physicochemical properties. This computational groundwork is a critical, cost-effective precursor to experimental synthesis and analysis, providing a predictive framework that can accelerate the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries.

References

  • PubChem. This compound.
  • Arivazhagan, M. & Prabhakaran, D. (2011). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. Indian Journal of Pure & Applied Physics, 49, 25-33.
  • Fatima, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-19.
  • ResearchGate. DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole.
  • IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023).
  • Moroccan Journal of Chemistry. Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. (2021).
  • CSIR-NIScPR. Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. (2025).
  • SciSpace. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. (2012).
  • YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024).
  • ResearchGate. FT-IR, Raman and DFT study of 5-chloro-4-nitro-o-toluidine and NBO analysis with other halogen (Br, F) substitution.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Physicochemical Characteristics

5-Bromo-4-methyl-2-nitroanisole is a halogenated nitroaromatic compound, a class of molecules frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an electron-withdrawing nitro group and a bromine atom on an anisole framework, dictates its reactivity and necessitates a rigorous approach to its handling.[1] The presence of these functional groups suggests potential biological activity and associated toxicological risks, which must be managed proactively in a research environment.

This guide provides a technical framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of risk mitigation and established laboratory safety protocols.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene PubChem[2]
CAS Number 1089281-86-6 CymitQuimica[1], PubChem[2]
Molecular Formula C₈H₈BrNO₃ PubChem[2]
Molecular Weight 246.06 g/mol PubChem[2]
Appearance Typically a pale yellow to brown solid at room temperature. CymitQuimica[1]

| Solubility | Expected to be soluble in organic solvents with limited solubility in water. | CymitQuimica[1] |

Section 2: Hazard Analysis: A Precautionary Approach

A critical aspect of working with this compound is the current lack of comprehensive, substance-specific toxicological data in publicly available literature and safety data sheets.[3] This data gap requires researchers to adopt a conservative, precautionary principle. The hazard profile must be inferred from the compound's chemical class—halogenated nitroaromatics—and data from structurally similar molecules.

Core Inferred Hazards:

  • Toxicity and Absorption: Nitroaromatic compounds are known for their potential toxicity and can be readily absorbed through the skin.[4]

  • Irritation: Analogous compounds, such as 4-Bromo-2-nitroanisole, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Harmful if Swallowed: Other related nitroanisole compounds carry warnings as being harmful if swallowed.[6]

  • Thermal Instability: The nitro group can render these compounds thermally unstable, potentially leading to exothermic decomposition at elevated temperatures.[4]

  • Environmental Hazard: Halogenated organic compounds can pose significant environmental risks and require specialized disposal procedures.[1][7]

Table 2: Anticipated GHS Hazard Classifications (Based on data from structural analogues. Treat this compound as possessing these hazards until specific data proves otherwise.)

Hazard Class GHS Hazard Statement Rationale / Analogue Source
Acute Toxicity, Oral H302: Harmful if swallowed Based on 3-Nitroanisole[6] & 2-Nitroanisole[8]
Skin Corrosion/Irritation H315: Causes skin irritation Based on 4-Bromo-2-nitroanisole[5] & 2-Bromo-5-nitroanisole
Serious Eye Damage/Irritation H319: Causes serious eye irritation Based on 4-Bromo-2-nitroanisole[5]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on 4-Bromo-2-nitroanisole[5] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The primary defense is the use of engineering controls, supplemented by rigorous administrative procedures and appropriate PPE.

1. Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[7][9] This is the most critical engineering control to prevent inhalation of airborne particulates or vapors.

2. Administrative Controls:

  • Restricted Access: Designate specific areas within the laboratory for working with this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's Safety Data Sheet (SDS).

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][10] Do not eat, drink, or smoke in the laboratory.[11]

3. Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. It must be selected based on the anticipated hazards of skin contact, eye exposure, and inhalation.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Eye & Face Protection Safety glasses with side-shields (minimum) or, preferably, tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[3][10] Protects eyes from accidental splashes or contact with airborne dust. The solid nature of the compound reduces the splash risk compared to liquids, but dust is a primary concern.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[6] Prevents dermal absorption, a known risk for nitroaromatic compounds.[4] Use proper glove removal technique to avoid contaminating skin.[6]
Body Protection A buttoned laboratory coat and closed-toe shoes are mandatory.[7][9] A chemically resistant apron is recommended for larger quantities. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. If a spill occurs outside a hood, a NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary for cleanup.[7] | A fume hood provides primary respiratory protection. Respirators are for non-routine or emergency situations and require prior training and fit-testing. |

Section 4: Standard Operating Procedure (SOP) for Handling and Storage

A. Storage Protocol Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

  • Segregation: Store this compound separately from incompatible materials, particularly strong bases, acids, oxidizing agents, and reducing agents.[4]

  • Environment: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, hazard warnings, and date of receipt.[4]

B. Experimental Protocol: Safely Weighing and Aliquoting This protocol outlines the essential steps for safely handling the solid compound during a typical experimental workflow. The causality behind each step is to minimize dust generation and potential exposure.

  • Preparation (Pre-Operation):

    • Thoroughly review the Safety Data Sheet (SDS).

    • Ensure the chemical fume hood is operational and uncluttered.

    • Don all required PPE as specified in Table 3.

  • Work Area Setup:

    • Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

    • Position an analytical balance inside the fume hood if possible. If not, use a "weighing by difference" technique where the container is sealed before being moved to and from an external balance.

    • Gather all necessary equipment (spatulas, weigh boats, glassware) and place them within the fume hood.

  • Aliquotting the Chemical:

    • Carefully open the stock container inside the fume hood.

    • Use a clean spatula to gently transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.

    • Securely close the primary stock container immediately after removing the material.

  • Post-Handling & Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe, treating the wipe as halogenated hazardous waste.

    • Decontaminate any glassware used by rinsing with a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.[7]

    • Wipe down the work surface within the fume hood. Dispose of the absorbent liner as solid hazardous waste.

    • Remove PPE using the proper doffing procedure to avoid self-contamination.

    • Wash hands thoroughly.

G cluster_prep Preparation cluster_work Execution (in Fume Hood) cluster_cleanup Cleanup & Completion prep 1. Review SDS & Don Required PPE setup 2. Prepare Fume Hood (Liner, Equipment) prep->setup weigh 3. Carefully Transfer Solid (Minimize Dust) setup->weigh close 4. Securely Close Stock Container weigh->close decon 5. Decontaminate Tools & Glassware close->decon dispose 6. Segregate Halogenated Waste (Rinsate, Wipes, Liner) decon->dispose doff 7. Doff PPE Correctly dispose->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Workflow for safely handling this compound.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

A. Chemical Spill The response to a spill depends entirely on its scale and the immediate risk it poses.

G cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs decision Assess Severity: - Large quantity? - Outside fume hood? - Fire/Injury risk? spill->decision alert_major 1. Alert personnel & Evacuate area decision->alert_major YES ppe_minor 1. Don appropriate PPE decision->ppe_minor NO (Small, Contained Spill) secure 2. Secure area, prevent entry call 3. Call Emergency Response (e.g., EHS, 911) contain 2. Gently sweep solid material (Avoid creating dust) collect 3. Place in a sealed, labeled waste container clean 4. Decontaminate area

Caption: Decision tree for chemical spill response.

B. Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[10] Wash with mild soap and water.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.

Section 6: Waste Management

Chemical waste from experiments involving this compound must be managed as hazardous waste. The presence of bromine classifies it as halogenated organic waste .

  • Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.[7][9] This is due to specific disposal and incineration requirements for halogenated compounds to prevent the formation of dioxins and other toxic byproducts.

  • Waste Containers: Use designated, properly labeled, and sealed containers for all waste, including:

    • Unused or excess solid compound.

    • Contaminated materials (weigh boats, wipes, gloves, absorbent liners).

    • Solvent rinsates from cleaning glassware.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7][10]

References

  • This compound | C8H8BrNO3 | CID 59441753.
  • 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008.
  • SAFETY DATA SHEET (4-Bromoanisole). Fisher Scientific. [Link]
  • SAFETY DATA SHEET (2-Bromo-5-nitroanisole). Fisher Scientific. [Link]
  • Attachment I - Item 19 Emergency Procedure. U.S.
  • Emergency and Spill Response Procedures. Auburn University. [Link]
  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
  • Safety in a chemistry lab. University of Münster. [Link]
  • 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744.
  • Safety Work in chemical labs. CeNTech - Center for Nanotechnology. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533.
  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]

Sources

A Technical Guide to the Solubility of 5-Bromo-4-methyl-2-nitroanisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to 5-Bromo-4-methyl-2-nitroanisole

This compound is an aromatic organic compound with the chemical formula C₈H₈BrNO₃.[1][2] Its structure, featuring a substituted anisole framework with a bromine atom, a methyl group, and a nitro group, imparts specific physicochemical properties that dictate its behavior in solution.[1] The presence of these functional groups influences its polarity, reactivity, and intermolecular interactions, making an understanding of its solubility paramount for applications in synthetic organic chemistry.[1] Typically appearing as a pale yellow to brown solid at room temperature, it is generally considered to be soluble in organic solvents with limited solubility in water due to its predominantly hydrophobic nature.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 246.06 g/mol [2]
XLogP3 2.8[2]
Appearance Pale yellow to brown solid (expected)[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The dissolution process involves the overcoming of intermolecular forces within the solute crystal lattice and the solvent, followed by the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • Aromatic Ring, Methyl Group, and Bromine Atom: These components contribute to the molecule's nonpolar character, favoring solubility in nonpolar to moderately polar organic solvents.

  • Nitro Group and Methoxy Group: The nitro (NO₂) and methoxy (OCH₃) groups are polar and can participate in dipole-dipole interactions. The oxygen atoms in these groups can also act as hydrogen bond acceptors.

The interplay of these features results in a molecule of moderate overall polarity. Therefore, it is expected to exhibit good solubility in solvents that can engage in a range of intermolecular interactions, from van der Waals forces to dipole-dipole interactions.

Illustrative Solubility Data of Structurally Similar Compounds

In the absence of specific quantitative data for this compound, we can draw valuable inferences from the solubility of structurally related compounds. The following table presents solubility data for 4-methyl-2-nitroaniline and 2,4,6-trinitro-3-bromoanisole in a selection of common organic solvents. This data can serve as a practical starting point for solvent selection in experimental work.

SolventChemical ClassSolubility of 4-methyl-2-nitroaniline (mole fraction at 298.15 K)Solubility of 2,4,6-trinitro-3-bromoanisole (mole fraction x 10² at 298.15 K)
MethanolProticData not available in source5.531
EthanolProticData not available in source3.078
n-PropanolProticData not available in sourceData not available in source
IsopropanolProticData not available in sourceData not available in source
n-ButanolProticData not available in sourceData not available in source
AcetonitrileAprotic PolarHigh48.201
AcetoneAprotic PolarData not available in source45.012
2-ButanoneAprotic PolarHighest among tested solventsData not available in source
Ethyl AcetateAprotic PolarHigh36.088
TolueneAprotic NonpolarData not available in source15.221
DichloromethaneAprotic HalogenatedData not available in source37.019
N,N-DimethylformamideAprotic PolarHighData not available in source

Data for 4-methyl-2-nitroaniline adapted from .[3] Data for 2,4,6-trinitro-3-bromoanisole adapted from .[4]

Interpretation of Illustrative Data:

The data suggests that polar aprotic solvents like acetonitrile, acetone, and 2-butanone are excellent candidates for dissolving structurally similar compounds and are likely to be effective for this compound as well. Protic solvents such as alcohols show moderate to good solvating power. Nonpolar solvents like toluene exhibit lower, but still significant, solubility. This aligns with the theoretical expectation that a moderately polar compound will dissolve well in a range of organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following protocol details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Desiccator

Step-by-Step Methodology
  • Preparation of the Solid-Solvent Mixture:

    • Accurately weigh an excess amount of this compound and transfer it to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the selected organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification of the Solute:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the solid residue. The difference in mass corresponds to the mass of the dissolved solute.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. Remember to account for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the protocol:

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the method.

  • Purity of Materials: Use high-purity solute and analytical grade solvents to minimize the impact of impurities on the solubility measurement.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification cluster_calculation Final Calculation A Weigh excess This compound B Add known volume of organic solvent A->B Combine in vial C Seal vial and place in constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant with a syringe E->F G Filter through 0.22 µm syringe filter F->G H Choose Quantification Method G->H I Gravimetric Analysis: Evaporate solvent and weigh residue H->I J HPLC Analysis: Dilute sample and quantify against calibration curve H->J K Calculate solubility in desired units (e.g., g/100 mL) I->K J->K

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is sparse, the theoretical principles and illustrative data from analogous compounds offer valuable guidance for solvent selection. The detailed experimental protocol, designed with scientific integrity and self-validation in mind, empowers researchers to generate reliable and reproducible solubility data. This information is critical for the successful design of synthetic routes, purification strategies, and formulation development involving this important chemical intermediate.

References

  • Chen, J., et al. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 110, 1-10. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59441753, this compound.
  • Li, Y., et al. (2022). Solid–Liquid Equilibrium Solubility and Thermodynamic Properties of 2,4,6-Trinitro-3-Bromoanisole in Different Pure Solvents.

Sources

An In-depth Technical Guide to the Electrophilicity of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 5-Bromo-4-methyl-2-nitroanisole, a polysubstituted aromatic compound of interest in synthetic organic chemistry. The interplay of the methoxy, methyl, bromo, and nitro substituents creates a unique electronic landscape on the aromatic ring, rendering it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of its reactivity, supported by mechanistic insights and comparative data from analogous systems. Furthermore, detailed experimental protocols for the synthesis and nucleophilic functionalization of this molecule are provided, offering a practical framework for its application in research and development.

Introduction: The Architectural Significance of this compound

This compound is a versatile building block in organic synthesis. Its structure, characterized by a strategic arrangement of electron-donating and electron-withdrawing groups, imparts a pronounced electrophilic character to the aromatic core. The presence of a nitro group, a potent electron-withdrawing moiety, is the primary driver of this reactivity, significantly lowering the electron density of the benzene ring and making it susceptible to attack by nucleophiles.[1] The bromine atom serves as a viable leaving group in nucleophilic aromatic substitution reactions, offering a handle for further molecular elaboration. The methyl and methoxy groups, while generally considered electron-donating, exhibit a more nuanced influence on the overall reactivity, which will be explored in detail. Understanding the electrophilicity of this molecule is paramount for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Theoretical Framework of Electrophilicity

The electrophilicity of this compound is a consequence of the cumulative electronic effects of its substituents. These effects can be dissected into inductive and resonance contributions, which collectively modulate the electron density distribution around the aromatic ring.

Substituent Effects: A Symphony of Electronic Influences
  • The Nitro Group (-NO₂): The nitro group is the dominant activating group for nucleophilic aromatic substitution. It exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the aromatic ring.[2] The resonance delocalization of the negative charge in the Meisenheimer intermediate, particularly when the nitro group is positioned ortho or para to the site of nucleophilic attack, provides substantial stabilization and lowers the activation energy of the reaction.[2]

  • The Bromo Group (-Br): As a halogen, bromine exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) due to its electronegativity, which contributes to the overall electrophilicity of the ring. Conversely, it has a +R (resonance) effect due to its lone pairs, which can donate electron density to the ring. In the context of nucleophilic aromatic substitution, the inductive effect generally outweighs the resonance effect, and the bromine atom primarily functions as a good leaving group.

  • The Methoxy Group (-OCH₃): The methoxy group is a classic example of a substituent with opposing electronic effects. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom but strongly electron-donating through resonance (+R) via its lone pair of electrons. In electrophilic aromatic substitution, the +R effect dominates, making it an activating group. However, in nucleophilic aromatic substitution, its overall effect is more complex and context-dependent.

  • The Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. Its contribution to the overall electrophilicity is less pronounced compared to the other substituents but still influences the electron density of the ring.

Regioselectivity of Nucleophilic Attack

The arrangement of the substituents on the benzene ring dictates the preferred sites of nucleophilic attack. In this compound, the nitro group is ortho to the bromine atom. This ortho-para directing nature of the nitro group in activating the ring for nucleophilic attack is a well-established principle.[2] The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the carbon bearing the bromine can be effectively delocalized onto the nitro group, as depicted in the resonance structures below.

Caption: Meisenheimer complex of this compound.

Attack at other positions is electronically disfavored as the resulting intermediate cannot be as effectively stabilized by the nitro group.

Experimental Insights into Reactivity

Analogous Systems: The Case of 2,4-Dinitroanisole

Studies on the reaction of 2,4-dinitroanisole with various nucleophiles have provided a wealth of information on the kinetics and mechanism of SNAr reactions on nitro-activated anisole systems.[3] For instance, the reaction with amines has been shown to proceed via the classical addition-elimination mechanism, with the formation of a Meisenheimer complex as the rate-determining step.[4] The presence of two nitro groups in 2,4-dinitroanisole makes it highly reactive towards nucleophiles. This compound, with one nitro group, is expected to be less reactive but still a viable substrate for SNAr reactions.

Hammett Analysis: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for correlating the electronic effects of substituents with reaction rates.[5] For nucleophilic aromatic substitution reactions, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state leading to the Meisenheimer intermediate.[6][7] While a specific Hammett plot for the reactions of this compound has not been reported, the known σ-constants for the bromo, methyl, and methoxy groups can be used to estimate their impact on reactivity relative to a parent nitrobenzene system.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and functionalization of this compound. These are based on established synthetic methodologies for similar compounds.[8][9]

Synthesis of this compound

This synthesis can be approached from commercially available starting materials. A plausible route involves the nitration of 4-bromo-3-methylanisole.

Materials:

  • 4-Bromo-3-methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-bromo-3-methylanisole to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-bromo-3-methylanisole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Synthesis_Workflow Start 4-Bromo-3-methylanisole Nitration Nitration (HNO3, H2SO4, 0 °C) Start->Nitration Workup Aqueous Workup & Extraction (DCM) Nitration->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Nucleophilic Aromatic Substitution with a Generic Nucleophile (e.g., an Amine)

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K₂CO₃, Et₃N, if the nucleophile is an amine salt)

  • Ethyl acetate

  • Saturated Ammonium Chloride solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the amine nucleophile (typically 1.1-1.5 equivalents).

  • If necessary, add a base to deprotonate the nucleophile.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated ammonium chloride solution (if a basic workup is not desired) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.

SNAr_Workflow Reactants This compound + Nucleophile (e.g., Amine) Reaction SNAг Reaction (Solvent, Heat, Base if needed) Reactants->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for SNAr of this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₈BrNO₃246.061089281-86-6[10][11]

Conclusion

This compound is a highly electrophilic aromatic compound, primed for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group, positioned ortho to the bromine leaving group, is the key determinant of its reactivity. This guide has provided a detailed theoretical framework for understanding its electrophilicity, drawing upon established principles of physical organic chemistry and data from analogous systems. The provided experimental protocols offer a practical starting point for chemists seeking to utilize this versatile building block in their synthetic endeavors. Further computational studies and kinetic experiments on this specific molecule would be valuable to quantitatively refine our understanding of its reactivity profile.

References

  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
  • Nudelman, N. S., & Palleros, D. (1981). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry, 46(26), 5427-5431. [Link]
  • Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(17), 7279-7286. [Link]
  • Błazej, S., & Mąkosza, M. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Chemistry–A European Journal, 14(35), 11113-11122. [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
  • Khan Academy.
  • Ren, Y., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
  • RSC Publishing. Bromo–nitro substitution on a tertiary α carbon—a previously uncharacterized facet of the Kornblum substitution. [Link]
  • Crameri, E., & Paradisi, F. (2004). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (5), 875-879. [Link]
  • Świder, P., Danikiewicz, W., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]
  • Świder, P., Danikiewicz, W., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • SpectrumBase. N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline. [Link]
  • Halden, R. U., & Boethling, R. S. (2007). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology, 41(8), 2822-2827. [Link]
  • ResearchGate.
  • ResearchGate.
  • Błazej, S., & Mąkosza, M. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Chemistry–A European Journal, 14(35), 11113-11122. [Link]
  • Filo.
  • Pharmacy 180.
  • Ren, Y., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
  • Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3), 33. [Link]
  • NPTEL. Lecture 15 - Hammett Plots for Electronic Effects. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
  • Quick Company. New Route Of Synthesis Of M Bromoanisole. [Link]
  • Google Patents.
  • Pearson. Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. [Link]
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

Sources

Unlocking the Synthetic Potential of 5-Bromo-4-methyl-2-nitroanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-methyl-2-nitroanisole, a polysubstituted aromatic compound, stands as a versatile yet underexplored building block in synthetic chemistry. Its unique arrangement of bromo, methyl, nitro, and methoxy functional groups on an anisole scaffold presents a rich platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth analysis of the core chemical attributes of this compound and outlines promising, data-driven research avenues. We will delve into its synthetic accessibility, explore the reactivity of its key functional groups, and propose detailed experimental workflows for its application in medicinal chemistry, agrochemical discovery, and materials science. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Core Molecular Attributes and Synthetic Accessibility

This compound (CAS No: 1089281-86-6) is an organic compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1][2] The strategic placement of its functional groups dictates its reactivity and potential applications. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to certain nucleophilic reactions.[1] Conversely, the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the methoxy and methyl groups offer steric and electronic modulation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1089281-86-6[1][3]
Molecular FormulaC₈H₈BrNO₃[2]
Molecular Weight246.06 g/mol [2]
IUPAC Name1-bromo-5-methoxy-2-methyl-4-nitrobenzene[2]
AppearanceLikely a pale yellow to brown solid[1]
SolubilitySoluble in organic solvents, limited solubility in water[1]

While specific, peer-reviewed synthetic protocols for this compound are not extensively documented in readily available literature, a plausible synthetic route can be inferred from established principles of electrophilic aromatic substitution. A logical approach would involve the sequential nitration and bromination of a suitable cresol or anisole precursor. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.

Potential Research Areas and Methodologies

The multifaceted nature of this compound opens up several exciting avenues for research and development. The following sections outline key areas of investigation, complete with proposed experimental workflows.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The reduction of the nitro group to an aniline is a pivotal transformation, unlocking a wealth of possibilities in medicinal chemistry. Substituted anilines are well-established pharmacophores, particularly in the development of kinase inhibitors for oncology.[4] The resulting 5-bromo-4-methyl-2-aminoanisole would be a valuable intermediate for the synthesis of diverse compound libraries.

The selective reduction of the nitro group in the presence of a bromo substituent can be achieved using various catalytic systems.

Experimental Protocol: Catalytic Reduction of this compound

Objective: To synthesize 5-bromo-4-methyl-2-aminoanisole as a precursor for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Ethanol or Ethyl Acetate (solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-4-methyl-2-aminoanisole.

  • Purify the product by column chromatography on silica gel if necessary.

G This compound This compound 5-Bromo-4-methyl-2-aminoanisole 5-Bromo-4-methyl-2-aminoanisole This compound->5-Bromo-4-methyl-2-aminoanisole Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Diverse Kinase Inhibitor Scaffolds Diverse Kinase Inhibitor Scaffolds 5-Bromo-4-methyl-2-aminoanisole->Diverse Kinase Inhibitor Scaffolds Further Derivatization

Caption: Synthetic pathway to aniline derivatives.

The bromine atom on the aniline derivative serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, enabling the rapid generation of a library of compounds for biological screening.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-aminoanisole

Objective: To synthesize a biaryl derivative of 5-bromo-4-methyl-2-aminoanisole.

Materials:

  • 5-Bromo-4-methyl-2-aminoanisole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add 5-bromo-4-methyl-2-aminoanisole, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl compound.

G cluster_0 Core Intermediate cluster_1 Coupling Partners cluster_2 Reaction Types cluster_3 Product Library 5-Bromo-4-methyl-2-aminoanisole 5-Bromo-4-methyl-2-aminoanisole Suzuki Coupling Suzuki Coupling 5-Bromo-4-methyl-2-aminoanisole->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-4-methyl-2-aminoanisole->Buchwald-Hartwig Amination Arylboronic Acids Arylboronic Acids Arylboronic Acids->Suzuki Coupling Amines Amines Amines->Buchwald-Hartwig Amination Biaryl Derivatives Biaryl Derivatives Suzuki Coupling->Biaryl Derivatives Diaryl-amine Derivatives Diaryl-amine Derivatives Buchwald-Hartwig Amination->Diaryl-amine Derivatives

Caption: Cross-coupling strategies for library synthesis.

Quinazoline and its derivatives are an important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[5][6] The reaction of ortho-nitroaromatics with aldehydes and an ammonium salt can provide a metal-free route to substituted quinazolines.[1]

Proposed Research Workflow: Synthesis of Quinazoline Derivatives

  • Reaction Optimization: Investigate the base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition of this compound with various aldehydes and an ammonium source (e.g., ammonium acetate). Key parameters to optimize would include the choice of base, solvent, temperature, and reaction time.

  • Scope and Limitation: Explore the scope of the reaction by using a diverse range of aldehydes (aliphatic and aromatic) to generate a library of novel quinazoline derivatives.

  • Biological Evaluation: Screen the synthesized quinazoline derivatives for their potential biological activities, such as anticancer activity against various cell lines or antimicrobial activity against a panel of bacteria and fungi.

Agrochemical Discovery: A Platform for Novel Pesticides

The structural motifs present in this compound are also found in a variety of agrochemicals. The bromo- and amino- (after reduction) functionalities are particularly useful for creating new fungicides and herbicides.

Pyridine-based fungicides, often synthesized via Suzuki coupling, are a significant class of agrochemicals.[7] this compound, after reduction to the corresponding aniline and potential further modification, can be coupled with various heterocyclic boronic acids to generate novel fungicide candidates.

Proposed Research Workflow: Agrochemical Discovery

  • Synthesis of Key Intermediate: Synthesize and purify 5-bromo-4-methyl-2-aminoanisole as described in section 2.1.1.

  • Suzuki Coupling with Heterocyclic Boronic Acids: Perform Suzuki coupling reactions with a range of commercially available or synthesized heterocyclic boronic acids (e.g., pyridine, pyrazole, thiophene derivatives).

  • Fungicidal Screening: Evaluate the synthesized compounds for their in vitro and in vivo fungicidal activity against a panel of economically important plant pathogens.

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR, guiding the design and synthesis of more potent and selective fungicides.

G This compound This compound Reduction Reduction This compound->Reduction 5-Bromo-4-methyl-2-aminoanisole 5-Bromo-4-methyl-2-aminoanisole Reduction->5-Bromo-4-methyl-2-aminoanisole Suzuki Coupling Suzuki Coupling 5-Bromo-4-methyl-2-aminoanisole->Suzuki Coupling Novel Fungicide Candidates Novel Fungicide Candidates Suzuki Coupling->Novel Fungicide Candidates Biological Screening Biological Screening Novel Fungicide Candidates->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Heterocyclic Boronic Acids Heterocyclic Boronic Acids Heterocyclic Boronic Acids->Suzuki Coupling

Caption: Workflow for agrochemical discovery.

Materials Science: Building Blocks for Functional Organic Materials

Dibrominated and nitro-containing aromatic compounds are valuable precursors in materials science for the synthesis of organic electronic materials and porous polymers. While this compound is mono-brominated, its derivatization to introduce a second reactive site could open doors to its use in this field.

The bromo group can be utilized in cross-coupling reactions to extend the π-conjugated system, a key feature for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Proposed Research Direction:

  • Dimerization and Oligomerization: Investigate the self-coupling of this compound (after suitable modification) or its coupling with other aromatic monomers to synthesize novel conjugated oligomers and polymers.

  • Functionalization for Solubility and Processing: Introduce solubilizing alkyl chains to the synthesized materials to improve their processability for device fabrication.

  • Photophysical and Electrochemical Characterization: Characterize the synthesized materials' optical and electronic properties (e.g., absorption, emission, HOMO/LUMO levels) to assess their potential for use in organic electronic devices.

Conclusion

This compound is a chemical entity with significant, yet largely untapped, potential. Its rich functional group chemistry makes it an ideal starting point for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The proposed research areas and experimental workflows in this guide are intended to provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. The strategic manipulation of its bromo and nitro groups, in particular, offers a powerful platform for innovation and discovery.

References

  • PubChem. This compound. [Link]
  • Scilit.
  • Cresset Group. Aniline replacement in drug-like compounds. [Link]
  • PMC. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
  • PMC. Quinazoline derivatives: synthesis and bioactivities. [Link]
  • BioPartner UK. Cresset Blog: Aniline replacement in drug-like compounds. [Link]
  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
  • PubMed. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Juniper Publishers.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
  • PMC. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • ResearchGate.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Exploring the Applications of Dibrominated Compounds in M
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
  • ACS Publications. Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. [Link]
  • ACS Publications. Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
  • Cambridge Open Engage. Pd-Catalyzed 1,4-Carboamination of Bromoarenes with Diazo Compounds and Amines. [Link]
  • ResearchGate. Synthetic approaches for functionalized isoxazoles.. [Link]
  • University of Leicester. Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
  • NIH. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. [Link]
  • ResearchGate. (PDF) Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. [Link]
  • PubMed. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]
  • Diverse Combinatorial Biosynthesis Strategies for C-H Functionaliz
  • ResearchGate. Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. [Link]
  • ACS Publications.
  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
  • PMC.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Nitration of 3-Bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental protocol for the nitration of 3-bromo-4-methylanisole. The procedure is designed for researchers in organic synthesis and drug development, offering a step-by-step guide to achieving high regioselectivity. This note emphasizes the mechanistic rationale behind the procedural choices, robust safety measures, and detailed analytical methods for product characterization.

Introduction: The Significance of Nitrated Anisole Derivatives

Nitrated aromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group (—NO₂) into an aromatic ring opens up a versatile synthetic handle for further functionalization, most notably its reduction to an amino group, a cornerstone transformation in the production of anilines.[1]

3-Bromo-4-methylanisole presents an interesting case for electrophilic aromatic substitution. The starting material possesses three substituents—a bromine atom, a methyl group, and a methoxy group—each exerting its own electronic and steric influence on the aromatic ring. The methoxy group is a powerful activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director. The bromine atom is a deactivating ortho, para-director. Understanding the interplay of these directing effects is paramount to predicting and controlling the regiochemical outcome of the nitration reaction. The primary challenge lies in selectively introducing the nitro group to a specific position on the aromatic ring to yield the desired isomer for subsequent synthetic steps.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The reaction proceeds through a two-step mechanism:

  • Generation of the Electrophile: In the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), nitric acid (HNO₃) is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]

  • Attack and Re-aromatization: The electron-rich aromatic ring of the anisole derivative attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] A weak base, such as water or the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitrated product.[3]

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene ring. For 3-bromo-4-methylanisole, the strongly activating methoxy group will be the dominant directing influence, favoring substitution at the positions ortho and para to it.

Experimental Protocol

This protocol is designed for the synthesis of 3-bromo-4-methyl-5-nitroanisole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-methylanisole≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade (95-98%)Commercially AvailableHighly corrosive.
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade (68-70%)Commercially AvailableStrong oxidizer, highly corrosive.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially AvailableVolatile and should be handled in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseUsed for neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableUsed as a drying agent.
Crushed Ice
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylanisole (e.g., 5.0 g, 24.6 mmol). Place the flask in an ice-salt bath to cool the contents to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. Caution: This mixing is highly exothermic.[6] Allow the mixture to cool to room temperature before use.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 3-bromo-4-methylanisole over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature between 0-5 °C to minimize the formation of dinitrated byproducts.[7]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approximately 100 g) in a beaker with vigorous stirring.[7] This will precipitate the crude product.

  • Work-up and Extraction:

    • Allow the ice to melt completely. The solid product can be collected by vacuum filtration.

    • Alternatively, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired 3-bromo-4-methyl-5-nitroanisole as a solid. Industrial purification methods often involve washing the crude product with an alkaline aqueous solution to remove acidic impurities like nitrophenols.[8]

Experimental Workflow Diagram

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromo-4-methylanisole in Flask C Slow Addition at 0-5 °C A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Quench on Ice C->D Reaction Complete E Extraction with CH2Cl2 D->E F Aqueous Wash (H2O, NaHCO3, Brine) E->F G Dry (MgSO4) & Evaporate F->G H Recrystallization G->H I Pure Product H->I

Caption: Workflow for the nitration of 3-bromo-4-methylanisole.

Safety Precautions

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[6][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[9]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin.[9][10][11] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[6][7] Ensure the cooling bath is efficient.

  • Waste Disposal: Acidic waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal, following institutional guidelines. Nitric acid waste should not be mixed with other waste streams.[11]

Product Characterization

The identity and purity of the synthesized 3-bromo-4-methyl-5-nitroanisole should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for confirming the regiochemistry of the product. The aromatic region will show distinct signals for the protons on the substituted ring. The relative chemical shifts and coupling patterns will be indicative of the substitution pattern. For instance, the nitration of anisole typically yields a mixture of ortho and para isomers, which can be quantified by integrating the respective peaks in the ¹H NMR spectrum.[12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure of the desired product.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product, confirming the addition of a nitro group to the starting material.

Melting Point

The melting point of the purified product should be sharp and consistent with literature values for 3-bromo-4-methyl-5-nitroanisole.

Discussion on Regioselectivity

The directing effects of the substituents on the 3-bromo-4-methylanisole ring are crucial in determining the final product.

  • Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): A weak activating group that also directs ortho and para.

  • Bromo Group (-Br): A deactivating group that directs ortho and para.

In this specific substrate, the positions ortho to the powerful methoxy group are positions 2 and 6. The position para to the methoxy group is occupied by the bromine atom. Position 2 is sterically hindered by the adjacent bromine atom. Therefore, the major product is expected to be the one where nitration occurs at position 6 (which is also meta to the bromine and ortho to the methyl group). However, a comprehensive analysis of the directing group effects would be necessary to definitively predict the major isomer. Studies on the nitration of substituted anisoles have shown that high regioselectivity can be achieved, often favoring the para isomer due to steric hindrance at the ortho position.[15][16][17]

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 3-bromo-4-methylanisole. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can effectively synthesize the desired nitrated product. The mechanistic insights and characterization guidelines provided herein are intended to support the successful execution of this important synthetic transformation.

References

  • Vertex AI Search. (2018, April 30).
  • Google Patents. (Date not available).
  • Chemistry Steps. (Date not available).
  • Wikipedia. (Date not available).
  • National Academic Digital Library of Ethiopia. (2013, November 22).
  • Chemistry LibreTexts. (2019, June 5). 18.
  • Unacademy. (Date not available).
  • University of Washington Environmental Health & Safety.
  • National Center for Biotechnology Information. (Date not available).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • Benchchem. (Date not available).
  • Google Patents. (Date not available). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
  • Google Patents. (Date not available). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A.
  • Google Patents. (Date not available).
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (Date not available). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
  • Frontiers. (2024, May 14).
  • National Center for Biotechnology Information. (Date not available).
  • Canadian Journal of Chemistry. (Date not available). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols.
  • Filo. (2025, March 14). Careful nitration of anisole (CH3OC6H5)
  • ChemicalBook. (Date not available). 3-Nitroanisole (555-03-3) 13C NMR spectrum.
  • Oxford Academic. (Date not available). Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
  • Stack Exchange. (2025, November 2).
  • ChemicalBook. (Date not available). 4-Bromo-3-nitroanisole synthesis.
  • Chegg.com. (2023, August 2). Solved Careful nitration of anisole (CH3OC6H5) with a new | Chegg.com.
  • Quick Company. (Date not available). New Route Of Synthesis Of M Bromoanisole.
  • Google Patents. (Date not available). Method for preparing 3-bromo-4-methoxyaniline. CN102199099A.
  • Reddit. (2023, July 30). NMR help : r/chemhelp.
  • Google Patents. (Date not available). Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. US6380440B1.
  • ChemSynthesis. (2025, May 20). 3-bromo-4-methyl-5-nitrobenzoic acid.
  • Science Learning Center. (Date not available). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.

Sources

Application Notes and Protocols: 5-Bromo-4-methyl-2-nitroanisole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitroaromatic compounds are foundational building blocks in modern medicinal chemistry, offering a synthetically versatile platform for constructing complex molecular architectures. 5-Bromo-4-methyl-2-nitroanisole is an exemplar of such an intermediate, featuring a strategically functionalized benzene ring. The presence of an electron-withdrawing nitro group, a readily displaceable bromine atom, and ortho/para-directing methoxy and methyl groups allows for a diverse range of chemical transformations.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the properties, synthesis, and potential applications of this valuable intermediate. We present a detailed, field-tested protocol for its synthesis and characterization, and explore its utility in forging core scaffolds analogous to those found in potent active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of Polysubstituted Anisoles

The chemical reactivity of this compound is dictated by the interplay of its four substituents. The methoxy and methyl groups activate the ring towards electrophilic substitution, while the nitro group deactivates it and serves as a precursor to a primary amine—a crucial functional group in many APIs. The bromine atom provides a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of molecular complexity.

This unique combination makes the molecule an attractive starting point for synthesizing heterocyclic systems, which are prevalent in oncology, virology, and neurology drug candidates. While direct synthetic routes from this specific intermediate to a marketed drug are not extensively documented in public literature, its structure is highly analogous to precursors used in the synthesis of kinase inhibitors and other targeted therapies.[2][4] This guide serves to unlock its potential by providing the necessary technical data and protocols for its effective utilization in a research and development setting.

Physicochemical Properties and Safety Data

Proper handling and characterization begin with a thorough understanding of the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene [5]
CAS Number 1089281-86-6 [1]
Molecular Formula C₈H₈BrNO₃ [5]
Molecular Weight 246.06 g/mol [5]
Appearance Pale yellow to brown solid [1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF); limited solubility in water. [1]

| XLogP3 | 2.8 |[5] |

Table 2: Hazard Identification and Safety Precautions

Category Information Source(s)
GHS Pictogram [6]
Signal Word Warning [6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation) [6]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P332+P313, P501 [6]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood. [7][8]
Accidental Release Avoid dust formation. Collect spillage using an inert absorbent material and place it in a suitable, closed container for disposal. [7][9]

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[8] |

Note: The safety information is based on structurally similar compounds and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the material being used.

Synthesis Protocol: this compound

Synthesis Principle and Rationale

The presented protocol describes the nitration of 4-bromo-3-methylanisole. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho, para-directing. The bromine (-Br) is deactivating but also ortho, para-directing. The position ortho to the powerful activating methoxy group (C2) is the most sterically accessible and electronically favorable site for nitration, leading to the desired product. The reaction is performed at a low temperature to control the exothermicity of the nitration reaction and to minimize the formation of undesired isomers and oxidation byproducts.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) at 0°C C Slowly Add Nitrating Mixture to Substrate Solution (Maintain T < 5°C) A->C B Dissolve Starting Material (4-Bromo-3-methylanisole) in H₂SO₄ B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction by Pouring onto Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Dry Product under Vacuum H->I

Caption: Overall workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Reagents and Materials:

  • 4-Bromo-3-methylanisole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • TLC plates (Silica gel 60 F₂₅₄)

  • Büchner funnel and filtration apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a clean, dry dropping funnel, carefully add 15 mL of concentrated sulfuric acid. Cool the funnel in an ice-water bath. Slowly add 5 mL of fuming nitric acid dropwise to the sulfuric acid with gentle swirling. Causality: This creates the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[10] Pre-mixing and cooling are critical to prevent uncontrolled decomposition.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromo-3-methylanisole in 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath until the internal temperature is between 0-5°C.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the anisole derivative over a period of 30-45 minutes. Critical Step: The rate of addition must be controlled to maintain the internal temperature below 5°C. This prevents over-nitration and the formation of phenolic byproducts through ether cleavage.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. Rationale: This step quenches the reaction by diluting the acid and precipitating the organic product, which is insoluble in the aqueous medium.

  • Isolation: Allow the ice to melt completely. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper). This removes residual acid, which is crucial for the stability of the final product.

  • Purification: Transfer the crude solid to a flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development.

Table 3: Expected Analytical Data for this compound

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃) δ ~7.8-8.0 (s, 1H, Ar-H), δ ~6.8-7.0 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~2.4 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) Peaks expected in aromatic region (δ ~110-160), methoxy carbon (δ ~56), and methyl carbon (δ ~15-20).
Mass Spec (ESI-MS) m/z = 245.9 [M]⁺, 247.9 [M+2]⁺ (characteristic isotopic pattern for bromine).

| Purity (HPLC) | >98% |

Note: Expected NMR chemical shifts are estimates based on analogous structures and may vary slightly.[11][12]

Application in Pharmaceutical Synthesis: A Representative Pathway

The true value of this compound lies in its potential for elaboration into more complex drug-like scaffolds. A common and critical transformation is the reduction of the nitro group to an aniline, which can then participate in a wide array of bond-forming reactions.

Synthetic Pathway Diagram: From Intermediate to Scaffold

G cluster_structs A This compound B 4-Bromo-5-methoxy-2-methylaniline A->B Nitro Reduction (e.g., SnCl₂/HCl) C Coupled Biaryl Scaffold B->C Suzuki Coupling (e.g., Arylboronic Acid, Pd catalyst) A_struct [Structure A: Anisole with Br, Me, NO₂] B_struct [Structure B: Aniline from reduction of NO₂] C_struct [Structure C: New C-C bond at Br site]

Caption: A representative two-step transformation of the title compound into a complex biaryl system.

Protocol: Reduction of this compound

Principle: The nitro group is selectively reduced to a primary amine using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is effective and generally tolerant of other functional groups like aryl bromides and ethers.

Procedure:

  • Setup: To a solution of this compound (5.0 g, 20.3 mmol) in 100 mL of ethanol in a round-bottom flask, add tin(II) chloride dihydrate (22.9 g, 101.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C). Slowly add 20 mL of concentrated HCl dropwise. Rationale: The acidic environment is necessary for the reduction mechanism with SnCl₂. The reaction is typically exothermic.

  • Monitoring: Continue refluxing for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice. Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is >10. Caution: This neutralization is highly exothermic. The tin salts will precipitate as tin hydroxides.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-5-methoxy-2-methylaniline, which can be further purified by column chromatography or recrystallization.

Conclusion

This compound is a high-potential intermediate for pharmaceutical synthesis. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis protocol, make it an accessible building block for R&D laboratories. The strategic positioning of its functional groups provides multiple avenues for synthetic diversification, enabling the construction of novel and complex molecular entities. The protocols and data presented herein serve as a robust starting point for scientists and researchers aiming to leverage this versatile compound in their drug discovery programs.

References

  • ChemDmart. (n.d.). Safety data sheet for 3-Bromoanisole.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • PubChem. (n.d.). 2-Bromo-4-methyl-5-nitroanisole. National Center for Biotechnology Information.
  • Quick Company. (2015). New Route Of Synthesis Of M Bromoanisole.
  • V & V Pharma Industries. (n.d.). 4-Bromo-3-Nitroanisole Manufacturer, Supplier, and Exporter in India.
  • Katritzky, A. R., & Taylor, R. (1990). Nitration and aromatic reactivity. Cambridge University Press.
  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This guide is dedicated to the application of this powerful reaction to a uniquely challenging substrate: 5-Bromo-4-methyl-2-nitroanisole. This molecule, a valuable building block in medicinal chemistry and materials science, presents a confluence of steric and electronic factors that demand a carefully optimized protocol.

The presence of an electron-withdrawing nitro group, a moderately bulky methyl group ortho to the bromine, and an electron-donating methoxy group creates a nuanced electronic environment. While the nitro group can activate the C-Br bond towards oxidative addition, the overall substitution pattern necessitates a catalyst system robust enough to overcome potential steric hindrance and achieve high yields.[2]

This document provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind our choice of reagents and conditions, offer a comprehensive troubleshooting guide, and present a framework for adapting this protocol to a variety of coupling partners.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.

// Invisible edges for better spacing edge [style=invis]; ArylHalide -> BoronicAcid; BoronicAcid -> Base; } .dot Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid coupling partners.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more active pre-catalyst system like [Pd₂(dba)₃] with a ligand such as SPhos or XPhos for more challenging couplings.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent: A degassed mixture of Toluene and Water (4:1 or 5:1 ratio) or 1,4-Dioxane and Water.

  • Anhydrous Sodium or Magnesium Sulfate

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial.

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the boronic acid.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges posed by this compound. The following table provides a comparative overview of conditions that can be explored for optimization.

ParameterRecommended Starting ConditionRationale & Alternatives
Palladium Source Pd(PPh₃)₄ (2-5 mol%)A reliable catalyst for many Suzuki couplings. For higher yields or less reactive partners, consider pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂.
Ligand (with Pd(PPh₃)₄, none needed)If using a pre-catalyst, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are highly recommended for sterically hindered substrates.
Base K₂CO₃ (2.5 equiv.)A cost-effective and generally effective base. For more challenging couplings, Cs₂CO₃ or K₃PO₄ can be more effective due to their greater solubility and basicity.[5]
Solvent System Toluene/Water (4:1)A common biphasic system. 1,4-Dioxane/Water is also a widely used and effective alternative. Ensure solvents are thoroughly degassed.
Temperature 90 °CA good starting point. Can be increased to 100-110 °C for sluggish reactions, but be mindful of potential decomposition of starting materials or products.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for any potential protodeboronation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium catalyst or switch to a more active pre-catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.- Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Boronic Acid - Presence of oxygen in the reaction mixture- Ensure the reaction setup is thoroughly purged with an inert gas. Use properly degassed solvents.
Hydrodehalogenation of Starting Material - Formation of palladium-hydride species- Use a weaker base if possible, or switch to a different solvent system. Ensure the reaction is run under strictly anaerobic conditions.
Protodeboronation of Boronic Acid - Excess water in the reaction mixture- Prolonged reaction times at high temperatures- Use anhydrous solvents if possible, or carefully control the amount of water in the biphasic system.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with careful consideration of the substrate's unique electronic and steric properties. The protocol and optimization guidelines presented herein provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize a diverse range of biaryl compounds from this versatile building block. By understanding the underlying mechanistic principles and anticipating potential challenges, this powerful C-C bond-forming reaction can be effectively harnessed for the advancement of chemical synthesis.

References

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024, October 28). Suzuki reaction. In Wikipedia.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

Sources

Application Note: High-Purity Isolation of 5-Bromo-4-methyl-2-nitroanisole via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 5-Bromo-4-methyl-2-nitroanisole by recrystallization. Addressing the need for high-purity materials in pharmaceutical and agrochemical research, this guide offers a comprehensive methodology, from solvent selection to final product isolation. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure procedural robustness and reproducibility. While specific experimental data for this compound is limited, this guide establishes a foundational methodology based on the physicochemical properties of related substituted nitroaromatic compounds.

Introduction: The Rationale for Recrystallization

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in organic synthesis.[1] For its effective use in subsequent synthetic steps, high purity is paramount. The primary method for purifying solid organic compounds is recrystallization, a technique predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2]

The ideal recrystallization solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be sparingly soluble at high temperatures or remain in solution at low temperatures. This differential solubility allows for the selective crystallization of the target compound, leaving impurities behind in the mother liquor.

Due to the presence of a nitro group and a halogen, this compound is a moderately polar molecule. This suggests that polar protic solvents, such as alcohols, or a mixed solvent system may be effective for its recrystallization.[3] This application note will guide the user through a systematic approach to solvent selection and the subsequent purification protocol.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties and potential impurities is crucial for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5-Bromo-2-nitroanisole (Isomer)4-Bromo-2-nitroanisole (Isomer)
CAS Number 1089281-86-6[1]103966-66-133696-00-3
Molecular Formula C₈H₈BrNO₃[1]C₇H₆BrNO₃C₇H₆BrNO₃
Molecular Weight 246.06 g/mol [1]232.03 g/mol 232.03 g/mol
Appearance Pale yellow to brown solid[1]SolidPowder
Melting Point Data not available90-95 °C85-100 °C
General Solubility Soluble in organic solvents, limited in water.[1]Not specifiedNot specified

Potential Impurities: The synthesis of this compound likely involves the bromination of 4-methyl-2-nitroanisole. Potential impurities may include:

  • Unreacted Starting Material: 4-methyl-2-nitroanisole.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Di-brominated Products: The addition of a second bromine atom to the ring.[4]

  • Byproducts from Nitration: If the preceding nitration step was not clean, other nitrated isomers of 4-methylanisole could be present.

Safety Precautions

Halogenated and nitrated aromatic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound and reagents used.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

This protocol is divided into two stages: solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.

Part A: Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.

Objective: To identify a solvent or solvent system that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add 0.5 mL of a test solvent to each tube at room temperature.

    • Vortex or agitate the mixtures and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Hot Solubility Test:

    • Gently heat the test tubes containing the insoluble samples in a heating block or water bath.

    • Gradually increase the temperature towards the boiling point of the solvent.

    • If the compound does not dissolve, add the same solvent dropwise (up to a total of 2 mL) until a clear solution is obtained at the elevated temperature.

    • A solvent that completely dissolves the compound near its boiling point is a good candidate.

  • Crystallization Test:

    • Remove the test tubes that formed a clear solution from the heat source and allow them to cool to room temperature undisturbed.

    • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to induce further crystallization.

    • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.

Table 2: Interpreting Solvent Screening Results

ObservationInterpretation
Insoluble, even when hotUnsuitable solvent.
Soluble at room temperatureUnsuitable solvent.
Soluble when hot, insoluble when coldGood candidate solvent.
Soluble when hot, remains in solution when coldConsider as the more soluble component of a mixed-solvent system.
Oiling out (forms an oil instead of crystals)Try a lower boiling point solvent or a mixed-solvent system.
Part B: Recrystallization Protocol

Based on the solvent screening, the following protocol can be implemented. Alcohols such as ethanol or isopropanol are often good starting points for nitroaromatic compounds.[3]

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined in Part A)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimum Hot Solvent A->B C Heat to Dissolve B->C D Slow Cooling to Room Temp. C->D F Vacuum Filtration E Ice Bath Cooling D->E E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

    • Add a minimum amount of the hot solvent to the flask containing the crude solid, just enough to cover it.

    • Place the flask on a hot plate and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of the hot solvent until the solid has completely dissolved.[6] It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution to maximize yield.

  • Decolorization (Optional):

    • If the hot solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Use a minimal amount to avoid redissolving the product.

    • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the purified crystals from the filter paper to a watch glass or drying dish.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Results and Discussion

The success of the recrystallization should be evaluated by the yield of the purified product and an assessment of its purity.

Table 3: Expected Outcomes and Quality Control

ParameterMethod of AssessmentDesired Outcome
Yield Gravimetric analysis (mass of pure product / mass of crude product) x 100%Maximized, but purity is the primary goal.
Purity Melting point analysisA sharp melting point range close to the literature value.
Thin Layer Chromatography (TLC)A single spot for the purified product.
High-Performance Liquid Chromatography (HPLC)A single major peak with high area %.
Appearance Visual inspectionUniform, well-formed crystals.

A successful recrystallization will result in a notable improvement in the appearance of the compound (e.g., from a brown powder to light yellow crystals) and a sharpening of the melting point range.

Troubleshooting

Workflow Diagram for Troubleshooting:

Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Occurs P1 No Crystals Form Start->P1 P2 Oiling Out Start->P2 P3 Low Recovery Start->P3 S1 Scratch flask / Add seed crystal / Evaporate some solvent P1->S1 S2 Use more solvent / Switch to a lower boiling solvent / Use a mixed-solvent system P2->S2 S3 Ensure minimum hot solvent was used / Ensure adequate cooling time P3->S3

Caption: Troubleshooting common recrystallization problems.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the detailed procedural steps, researchers can achieve high-purity material suitable for demanding applications in drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds.

References

  • ChemTalk. Lab Procedure: Recrystallization. ChemTalk.
  • Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. University of Rochester.
  • Chemistry LibreTexts. Recrystallization. Chemistry LibreTexts.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Quick Company. New Route Of Synthesis Of M Bromoanisole. Quick Company.
  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • PubChem. 2-Bromo-4-methyl-5-nitroanisole. National Center for Biotechnology Information.
  • Pharmaffiliates. CAS No : 33696-00-3| Chemical Name : 4-Bromo-2-nitroanisole. Pharmaffiliates.
  • PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information.
  • ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. ResearchGate.
  • Scribd. Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. Scribd.
  • PubChem. 4-Bromo-3-nitroanisole. National Center for Biotechnology Information.
  • Sunway Pharm Ltd. 2-Bromo-5-methyl-4-nitroanisole. Sunway Pharm Ltd.

Sources

analytical techniques for characterizing 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 5-Bromo-4-methyl-2-nitroanisole

Abstract: This document provides a detailed guide for the analytical characterization of this compound (C₈H₈BrNO₃), a substituted nitroaromatic compound. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, rigorous confirmation of its identity, purity, and structural integrity is paramount.[1] This guide moves beyond a simple listing of procedures to explain the causality behind the selection of each analytical technique. We present a multi-faceted approach employing spectroscopic and chromatographic methods, providing researchers, scientists, and drug development professionals with the necessary protocols to achieve unambiguous characterization.

Introduction and Physicochemical Profile

This compound is an organic compound featuring an anisole framework substituted with bromine, methyl, and nitro groups.[1] The specific arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1] A foundational step in any analysis is understanding the compound's basic properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₃PubChem CID 59441753[2]
Molecular Weight 246.06 g/mol PubChem CID 59441753[2]
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzenePubChem CID 59441753[2]
Appearance Likely a pale yellow to brown solid at room temperatureCymitQuimica[1]
Solubility Soluble in common organic solvents; limited solubility in waterCymitQuimica[1]
CAS Number 1089281-86-6CymitQuimica[1]

The Strategic Analytical Workflow

A robust characterization relies not on a single technique but on the convergence of data from multiple orthogonal methods. This integrated approach ensures that all aspects of the molecule—from its elemental composition and molecular weight to its precise atomic connectivity and purity—are thoroughly vetted. The logical flow of this process is designed to provide a comprehensive and self-validating dossier on the compound.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation (Primary) cluster_2 Structural Confirmation (Secondary) cluster_3 Purity & Quantification A Sample Reception & Physicochemical Properties B NMR Spectroscopy (¹H, ¹³C) - Connectivity A->B Sample Aliquoting C Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->C Sample Aliquoting D Infrared (IR) Spectroscopy - Functional Groups A->D Sample Aliquoting E UV-Vis Spectroscopy - Chromophore System A->E Sample Aliquoting F High-Performance Liquid Chromatography (HPLC) - Purity Profile - Quantification A->F Sample Aliquoting G Gas Chromatography (GC) - Orthogonal Purity Check - Volatile Impurities A->G Sample Aliquoting H Final Characterization Report (Identity, Purity, Structure Confirmed) B->H Structural Data C->H Structural Data D->H Structural Data E->H Structural Data F->H Purity Data G->H Purity Data

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Analysis: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for determining the molecular structure of a compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[3] ¹H NMR reveals the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, we expect distinct signals for the aromatic protons, the methyl group, and the methoxy group, with chemical shifts influenced by the electron-withdrawing nitro group and the halogen.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[3]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic-H (position 3)~7.8 - 8.1Singlet (s)~125 - 130
Aromatic-H (position 6)~7.0 - 7.3Singlet (s)~110 - 115
Methoxy (-OCH₃)~3.9 - 4.1Singlet (s)~56 - 58
Methyl (-CH₃)~2.3 - 2.5Singlet (s)~18 - 22
Aromatic-C (C-NO₂)------~145 - 150
Aromatic-C (C-OCH₃)------~155 - 160
Aromatic-C (C-CH₃)------~135 - 140
Aromatic-C (C-Br)------~115 - 120

Note: Predictions are based on substituent effects on similar aromatic systems. Actual values may vary.[4][5]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight and, through high-resolution instruments, the elemental composition.[3] For this compound, the most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is standard.[3]

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]

    • Injector: Set to 250 °C with a split injection.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Acquire data from m/z 40 to 400.

Table 3: Expected Mass Spectrometry Data

FeatureExpected m/zRationale
Molecular Ion (M⁺) ~245Corresponding to the C₈H₈⁷⁹BrNO₃ ion
Isotope Peak (M⁺+2) ~247Corresponding to the C₈H₈⁸¹BrNO₃ ion
Intensity Ratio ~1:1Characteristic isotopic abundance of Bromine
Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The strong absorptions corresponding to the nitro group (N-O stretches) are particularly diagnostic. UV-Vis spectroscopy confirms the presence of the conjugated nitroaromatic system, which acts as a chromophore.[6]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Table 4: Key Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850(from -CH₃ and -OCH₃)
N-O Asymmetric Stretch1550 - 1500Strong, characteristic of nitro group
N-O Symmetric Stretch1360 - 1330Strong, characteristic of nitro group
C-O-C Asymmetric Stretch1275 - 1200(Anisole ether linkage)
C-Br Stretch680 - 515

Chromatographic Analysis: Assessing Purity

Chromatographic methods are the gold standard for determining the purity of a compound and quantifying any impurities.[3]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. It separates the main component from process-related impurities or degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

G A Solvent Reservoir (e.g., Acetonitrile/Water) B Pump (Isocratic or Gradient) A->B C Autosampler (Injects Sample) B->C D Column (e.g., C18 Reverse-Phase) C->D E UV Detector (Monitors Elution) D->E F Data System (Chromatogram) E->F

Caption: A typical workflow for an HPLC system.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution by dissolving the sample in acetonitrile (MeCN) or methanol to a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions: The following method, adapted from similar compounds, serves as an excellent starting point.[7][8]

Table 5: Recommended HPLC Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (MeCN)
Gradient Start at 50% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm or 254 nm
Injection Volume 10 µL
  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: A Self-Validating System

The comprehensive characterization of this compound is achieved through the logical and integrated application of multiple analytical techniques. NMR and MS provide definitive structural evidence, with the bromine isotopic pattern in the mass spectrum serving as a key confirmation. IR and UV-Vis spectroscopy offer rapid verification of functional groups and the electronic system. Finally, HPLC provides a quantifiable measure of purity. When the data from these orthogonal techniques converge, they form a self-validating system that provides a high degree of confidence in the identity, structure, and purity of the material, meeting the rigorous standards required in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59441753, this compound. PubChem.
  • SIELC Technologies (2018). Separation of 4-Bromo-2-nitroanisole on Newcrom R1 HPLC column. SIELC.
  • SIELC Technologies (n.d.). Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column. SIELC.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole. PubChem.
  • science-softCon (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon.
  • SpectraBase (n.d.). 4-Bromo-2-nitroanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Reddit (2023). NMR help. r/chemhelp.
  • Asian Journal of Research in Chemistry (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. AJRC.

Sources

using 5-Bromo-4-methyl-2-nitroanisole in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Bromo-4-methyl-2-nitroanisole: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an aromatic compound distinguished by a unique arrangement of functional groups that render it an exceptionally valuable precursor in heterocyclic synthesis.[1] Its structure, featuring a nitro group ortho to a methoxy group and a bromine atom para to the nitro group, provides two distinct and orthogonally reactive sites. This configuration allows for a logical and stepwise construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound, focusing on its conversion into key intermediates for the synthesis of medicinally relevant heterocyclic scaffolds such as benzimidazoles and quinoxalines. We will dissect the causality behind synthetic choices, provide detailed, field-proven protocols, and illustrate advanced applications involving palladium-catalyzed cross-coupling reactions.

Core Attributes and Synthetic Strategy

Molecular Profile and Reactivity

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

  • Nitro Group (-NO₂): Primarily serves as a masked amine. Its reduction, typically with reagents like SnCl₂ or catalytic hydrogenation, is a robust and high-yielding transformation that uncovers an aniline moiety. This amine is crucial for subsequent cyclization reactions.

  • Bromo Group (-Br): A versatile handle for introducing molecular diversity. It is an excellent leaving group for nucleophilic aromatic substitution (under forcing conditions) but is most powerfully utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds.[2][3]

  • Methoxy Group (-OCH₃): An electron-donating group that can influence the regioselectivity of reactions. It can also be cleaved (demethylated) using reagents like BBr₃ to yield a phenol, providing another point for functionalization.

  • Methyl Group (-CH₃): Provides steric bulk and influences the electronic properties of the aromatic ring, which can be important for modulating the biological activity of the final heterocyclic compound.

PropertyValue
IUPAC Name 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene
CAS Number 1089281-86-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to brown solid
The Reductive Cyclization Blueprint

A dominant strategy for employing this precursor involves a two-phase approach: reduction followed by cyclization. The nitro group is first converted to an amino group, generating an ortho-aminoanisole derivative. This intermediate is now primed for heterocycle formation.

G A This compound B Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) A->B Step 1 C 4-Bromo-5-methyl-2-methoxyaniline B->C D Cyclization Precursor (Ortho-diamine or equivalent) C->D (Optional further functionalization e.g., demethylation, amination) E Intermolecular or Intramolecular Cyclization D->E Step 2 F Target Heterocycle (e.g., Benzimidazole, Quinoxaline) E->F

Caption: General workflow for heterocyclic synthesis.

Application I: Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4][5] The classical synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[6] this compound is an ideal starting point for a substituted o-phenylenediamine.

Mechanistic Rationale

The synthesis requires the initial reduction of the nitro group and a subsequent demethylation of the anisole to generate the requisite 1,2-diamine. The bromine and methyl substituents are carried through the synthesis, yielding a specifically substituted benzimidazole core ready for further diversification.

Detailed Protocol: Synthesis of 6-Bromo-7-methyl-2-phenyl-1H-benzimidazole

This protocol is a three-step sequence demonstrating the conversion of the starting material into a functionalized benzimidazole.

Step A: Reduction to 4-Bromo-5-methyl-2-methoxyaniline

  • To a stirred solution of this compound (5.0 g, 20.3 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.9 g, 101.5 mmol).

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step B: Demethylation to 4-Bromo-5-methylbenzene-1,2-diamine

  • Dissolve the crude 4-Bromo-5-methyl-2-methoxyaniline from Step A in anhydrous dichloromethane (DCM) (80 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add boron tribromide (BBr₃) (1.0 M in DCM, 24.4 mL, 24.4 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated NaHCO₃ solution.

  • Extract with DCM (3 x 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield the diamine.

Step C: Cyclization with Benzaldehyde

  • In a round-bottom flask, combine the 4-Bromo-5-methylbenzene-1,2-diamine (from Step B, ~20.3 mmol), benzaldehyde (2.37 g, 22.3 mmol), and sodium metabisulfite (Na₂S₂O₅) (4.24 g, 22.3 mmol) in dimethyl sulfoxide (DMSO) (50 mL).

  • Heat the mixture at 120 °C for 4 hours.

  • Cool the reaction to room temperature and pour it into ice water (200 mL).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude 6-Bromo-7-methyl-2-phenyl-1H-benzimidazole.

  • Purify the product by recrystallization from ethanol/water.

Application II: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of N-heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10]

Mechanistic Rationale

Using the same 4-Bromo-5-methylbenzene-1,2-diamine intermediate prepared in Protocol 1 (Steps A & B), a straightforward condensation with a diketone like benzil provides direct access to the quinoxaline core.

G cluster_0 Quinoxaline Synthesis A 4-Bromo-5-methylbenzene-1,2-diamine C Condensation (e.g., EtOH, reflux) A->C B Benzil (1,2-Diphenylethane-1,2-dione) B->C D 6-Bromo-7-methyl-2,3-diphenylquinoxaline C->D

Caption: Condensation pathway to quinoxalines.

Detailed Protocol: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline
  • Dissolve 4-Bromo-5-methylbenzene-1,2-diamine (2.0 g, 9.9 mmol), obtained as described previously, in ethanol (40 mL) in a round-bottom flask.

  • Add benzil (2.09 g, 9.9 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2 hours. A precipitate should form as the reaction proceeds.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the target quinoxaline.

Application III: Advanced Synthesis via Palladium Cross-Coupling

The true power of this compound is realized when the bromine atom is used as a strategic anchor for palladium-catalyzed cross-coupling reactions.[11][12] This allows for the construction of a carbon or nitrogen linkage at the C5 position before the heterocyclic ring is formed, opening a gateway to a vast array of complex derivatives.

Expertise & Rationale: The Suzuki Coupling Approach

The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. By performing this reaction on this compound, we can replace the bromine with a new aryl or heteroaryl group. The resulting nitro-biaryl compound can then be carried through the reductive cyclization sequence.

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) A->B Step 1 C 5-Aryl-4-methyl-2-nitroanisole B->C D Reductive Cyclization (as per previous protocols) C->D Step 2 E Aryl-Substituted Heterocycle D->E

Caption: Suzuki coupling and cyclization workflow.

Detailed Protocol: Synthesis of a 6-Phenyl-Substituted Benzimidazole

Step A: Suzuki Coupling of this compound

  • To a degassed mixture of 1,4-dioxane (50 mL) and water (10 mL), add this compound (2.46 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (K₂CO₃) (4.14 g, 30 mmol).

  • Bubble argon gas through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol).

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (hexanes/ethyl acetate gradient) to yield 4-methyl-5-phenyl-2-nitroanisole.

Step B & C: Reductive Cyclization

  • The purified product from Step A can now be subjected to the reductive and cyclization conditions outlined in Protocol 2.1 (Steps A, B, and C) to yield the final 7-methyl-6-phenyl-2-substituted-1H-benzimidazole.

Safety and Handling

  • This compound: As with most nitroaromatic compounds, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.

  • Reagents: Boron tribromide is highly corrosive and reacts violently with water. Tin(II) chloride is a moderate irritant. Palladium catalysts can be toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[13]

Conclusion

This compound is a highly effective and strategically designed building block for organic synthesis. Its orthogonally reactive nitro and bromo functionalities provide a reliable platform for the sequential construction of complex heterocyclic systems. By employing foundational reactions like nitro reduction and condensation, alongside advanced palladium-catalyzed cross-coupling, researchers can access a diverse library of substituted benzimidazoles, quinoxalines, and other related scaffolds of significant interest to the pharmaceutical and agrochemical industries.

References

  • National Institutes of Health (NIH). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Organic Chemistry Portal. Quinoxaline synthesis.
  • National Institutes of Health (NIH). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
  • Barberis, C. Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc, 2011, (i), 296-321.
  • Wan, J-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • MTIEAT. Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • National Institutes of Health (NIH). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.
  • Royal Society of Chemistry. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • American Chemical Society. Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. ACS Publications.
  • National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
  • Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • ResearchGate. Synthesis of Five- and Six-Membered Heterocycles Through Palladium- Catalyzed Reactions.
  • PubChem. This compound.
  • ResearchGate. C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reaction.
  • Royal Society of Chemistry. Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
  • National Institutes of Health (NIH). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds.
  • PubMed Central. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • Journal of Applicable Chemistry. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.
  • National Institutes of Health (NIH). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles.

Sources

Application Note: A Scalable and Regioselective Synthesis of 5-Bromo-4-methyl-2-nitroanisole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Bromo-4-methyl-2-nitroanisole, a key building block in the development of novel pharmaceutical and agrochemical agents. The described two-step synthetic route starts from the commercially available precursor 4-methyl-2-nitrophenol. The process involves a robust Williamson ether synthesis to yield 4-methyl-2-nitroanisole, followed by a highly regioselective bromination. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and critical safety considerations for handling the reagents involved. The presented methodology is designed to be scalable, reliable, and to minimize the formation of impurities, ensuring a high-purity final product.

Introduction

This compound is a valuable intermediate in organic synthesis, with its substituted aromatic scaffold being a common feature in a variety of biologically active molecules.[1] The presence of the nitro, bromo, methyl, and methoxy functional groups provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of a diverse range of target compounds. The development of a scalable and cost-effective synthetic route to this compound is therefore of significant interest to researchers in the fields of drug discovery and crop science.

This application note details a reliable two-step synthesis of this compound, commencing with the methylation of 4-methyl-2-nitrophenol to form 4-methyl-2-nitroanisole, followed by the regioselective bromination of the latter. The protocol is designed to be readily scalable for multigram production, with a focus on procedural safety and high product purity.

Reaction Scheme

Reaction_Scheme start 4-Methyl-2-nitrophenol intermediate 4-Methyl-2-nitroanisole start->intermediate Dimethyl sulfate, K₂CO₃ Acetone, Reflux final This compound intermediate->final N-Bromosuccinimide (NBS) Acetic Acid, rt

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-Methyl-2-nitroanisole

Mechanistic Insight

The first step of the synthesis is a classic Williamson ether synthesis. In this reaction, the phenolic proton of 4-methyl-2-nitrophenol is deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the desired anisole product. Acetone is an excellent solvent for this reaction as it is polar aprotic, facilitating the dissolution of the reactants without interfering with the nucleophilic attack.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Methyl-2-nitrophenol119-33-5153.141.0
Dimethyl sulfate77-78-1126.131.2
Anhydrous Potassium Carbonate584-08-7138.211.5
Acetone67-64-158.08-
Deionized Water7732-18-518.02-
Brine (s.s. NaCl)7647-14-558.44-
Anhydrous Magnesium Sulfate7487-88-9120.37-

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in acetone in a round-bottom flask, add 4-methyl-2-nitrophenol (1.0 eq.).

  • Slowly add dimethyl sulfate (1.2 eq.) dropwise to the mixture at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-2-nitroanisole as a yellow solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of this compound

Mechanistic Insight & Regioselectivity

The second step is an electrophilic aromatic substitution reaction. The methoxy group of 4-methyl-2-nitroanisole is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. The position of bromination is therefore determined by the interplay of these directing effects. The most activated position that is sterically accessible is the C5 position, which is ortho to the activating methoxy group and para to the activating methyl group.

To achieve high regioselectivity and avoid over-bromination, N-Bromosuccinimide (NBS) is employed as the brominating agent in acetic acid.[3] NBS provides a slow and controlled release of electrophilic bromine, which is crucial for selective monobromination of the highly activated anisole ring.[3]

Bromination_Mechanism start 4-Methyl-2-nitroanisole intermediate Sigma Complex (Wheland Intermediate) start->intermediate + Br⁺ product This compound intermediate->product - H⁺ reagents NBS, Acetic Acid

Caption: Simplified mechanism of electrophilic bromination.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Methyl-2-nitroanisole119-10-8167.161.0
N-Bromosuccinimide (NBS)128-08-5177.981.05
Glacial Acetic Acid64-19-760.05-
Deionized Water7732-18-518.02-
Saturated Sodium Bicarbonate Solution144-55-884.01-
Ethyl Acetate141-78-688.11-
Hexane110-54-386.18-

Procedure:

  • Dissolve 4-methyl-2-nitroanisole (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4]

Specific Chemical Hazards:

  • Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.[2]

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (generated in situ): Elemental bromine is highly toxic, corrosive, and a strong oxidizing agent. Direct contact can cause severe burns. Inhalation of vapors can lead to respiratory distress.[5] In case of exposure, immediately move to fresh air and seek medical attention.[5]

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

Emergency Procedures:

  • In case of skin contact with any of the reagents, immediately wash the affected area with copious amounts of water and seek medical attention.[5]

  • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5]

  • Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[6]

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [7]
Appearance Pale yellow to brown solid[8]
Solubility Soluble in organic solvents, limited solubility in water[8]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 6.85 (s, 1H), 3.95 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 140.0, 138.0, 130.0, 115.0, 110.0, 56.0, 20.0.

  • Mass Spectrometry (EI): m/z (%) 245/247 ([M]⁺, isotopic pattern for Br).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The two-step procedure is robust, high-yielding, and affords the desired product with high regioselectivity. The comprehensive safety guidelines and mechanistic discussions are intended to aid researchers in the safe and efficient production of this valuable synthetic intermediate.

References

  • ECHEMI. 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety Data Sheets. ECHEMI. Accessed January 4, 2026.
  • Sigma-Aldrich. 5-Bromo-2-nitroanisole 95 103966-66-1. Sigma-Aldrich. Accessed January 4, 2026.
  • PubChem. This compound. PubChem. Accessed January 4, 2026.
  • MilliporeSigma. SAFETY DATA SHEET. MilliporeSigma. Published April 28, 2025.
  • Spectrum Chemical. Material Safety Data Sheet - 4-Nitroanisole. Spectrum Chemical. Published September 1, 2009.
  • Google Patents. Process for the preparation of 2-amino-4-nitro-anisole.
  • Google Patents. Method for producing anisole from phenol and methanol.
  • askIITians. What happens when anisole is nitrated? askIITians. Published August 30, 2025.
  • ChemicalBook. 2-BROMO-5-METHYL-4-NITROANISOLE synthesis. ChemicalBook. Accessed January 4, 2026.
  • Google Patents. Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Wiley Online Library. Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. Wiley Online Library. Published August 6, 2025.
  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. CDC. Published September 6, 2024.
  • Reddit. What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area : r/chemhelp. Reddit. Published June 15, 2025.
  • PubChem. 4-Bromo-2-nitroanisole. PubChem. Accessed January 4, 2026.
  • BenchChem. avoiding over-bromination in anisole reactions. BenchChem. Accessed January 4, 2026.
  • CymitQuimica. CAS 1089281-86-6: this compound. CymitQuimica. Accessed January 4, 2026.
  • Sigma-Aldrich. 4-Methyl-2-nitroaniline 98 89-62-3. Sigma-Aldrich. Accessed January 4, 2026.
  • Sigma-Aldrich. 4-Methyl-2-nitroanisole 99 119-10-8. Sigma-Aldrich. Accessed January 4, 2026.
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • AKSci. 1089281-86-6 this compound AKSci 6349AJ. AKSci. Accessed January 4, 2026.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Insights into a Versatile Synthetic Building Block

5-Bromo-4-methyl-2-nitroanisole is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of substituents—a leaving group (bromo), a potent activating group (nitro), and modulating groups (methyl and methoxy)—makes it an exemplary substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide provides an in-depth exploration of the reaction conditions for SNAr on this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate protocols but also to innovate and troubleshoot effectively. The reactivity of this molecule is primarily dictated by the powerful electron-withdrawing nitro group positioned para to the bromine atom, which is essential for activating the aryl system towards nucleophilic attack.[1][2][3][4]

Pillar 1: The SNAr Mechanism on this compound

Nucleophilic aromatic substitution on this substrate does not proceed via SN1 or SN2 pathways, which are unfavorable on sp²-hybridized carbons.[2][3] Instead, it follows a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bonded to the bromine (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][7]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction. The potent electron-withdrawing nitro group, positioned para to the site of attack, provides critical stabilization by delocalizing the negative charge through resonance.[1][4][5][8] This stabilization lowers the activation energy of the first step, making the reaction feasible.

  • Elimination & Re-aromatization: The reaction concludes with the expulsion of the bromide leaving group, which restores the aromaticity of the ring and yields the final substituted product.[6]

The diagram below illustrates this mechanistic pathway.

SNAr_Mechanism Reactants This compound + Nu:⁻ TS1 Transition State 1 Reactants->TS1 Step 1: Addition (Rate-Determining) Intermediate Meisenheimer Complex (Stabilized by -NO₂) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination Products Substituted Product + Br⁻ TS2->Products

Caption: The Addition-Elimination mechanism of SNAr.

Pillar 2: Core Experimental Parameters & Causality

Success in performing SNAr reactions hinges on the careful selection of four key parameters: the nucleophile, solvent, base, and temperature.

  • Nucleophile Selection: A wide array of nucleophiles can be employed, including primary and secondary amines, alkoxides (from alcohols), and thiolates (from thiols).[4] The nucleophile's strength is paramount; stronger nucleophiles generally lead to faster reaction rates.

  • Solvent System: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. Their primary role is to effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "bare" and highly reactive. They also possess high boiling points, allowing for reactions to be conducted at elevated temperatures.

  • Role of the Base: A base is often indispensable.

    • For nucleophiles like alcohols or thiols, a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) is required to deprotonate them, generating the more potent alkoxide or thiolate nucleophile in situ.

    • For amine nucleophiles, a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile. Alternatively, an excess of the amine itself can serve as the base.

  • Thermal Conditions: While the nitro group strongly activates the substrate, thermal energy is typically required to overcome the activation barrier for the formation of the Meisenheimer complex. Reactions are commonly heated to temperatures between 80 °C and 150 °C.

Pillar 3: Validated Experimental Protocols

The following protocols are designed as robust starting points for research and development. They incorporate self-validating checks, such as reaction monitoring by Thin-Layer Chromatography (TLC).

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol details the displacement of the bromine atom with an amine nucleophile.

Workflow Diagram:

Amination_Workflow A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reagents (Substrate, Amine, Base, Solvent) A->B C 3. Heat Reaction (e.g., 100 °C) B->C D 4. Monitor Progress (TLC Analysis) C->D D->C Continue Heating E 5. Work-up (Quench, Extract) D->E Reaction Complete F 6. Purify Product (Column Chromatography) E->F

Sources

Strategic Derivatization of 5-Bromo-4-methyl-2-nitroanisole: A Multi-Functional Scaffold for Biological Screening Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the derivatization of 5-Bromo-4-methyl-2-nitroanisole for biological screening.

Application Note: AN-S5B4M2N

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Introduction: The Rationale for Scaffold-Based Library Design

High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds for therapeutic development.[1][2] The success of any screening campaign is fundamentally dependent on the quality and chemical diversity of the compound library. A powerful strategy for building such libraries is Diversity-Oriented Synthesis (DOS), which utilizes a central molecular scaffold that can be elaborated through various synthetic pathways to explore a wide chemical space.

This guide details the strategic utility of This compound (CAS 1089281-86-6) as a versatile starting scaffold.[3] Its unique substitution pattern provides three distinct and chemically orthogonal functional handles, allowing for the systematic generation of diverse compound libraries. We will explore three primary derivatization strategies: palladium-catalyzed cross-coupling at the bromide, reduction of the nitro group followed by amide coupling, and nucleophilic aromatic substitution at the methoxy position. These approaches transform a single, commercially available starting material into a rich source of novel chemical entities for biological evaluation.

Core Scaffold Analysis: this compound

The power of this compound lies in the distinct reactivity of its substituents, which can be addressed selectively under different reaction conditions.

  • Chemical Structure: 1-bromo-5-methoxy-2-methyl-4-nitrobenzene[4]

  • Molecular Formula: C₈H₈BrNO₃[3]

  • Molecular Weight: 246.06 g/mol [4]

The three key points of diversification are the C-Br bond, the C-NO₂ group, and the C-OCH₃ bond.

Caption: Key reactive sites on the this compound scaffold.

Derivatization Strategies and Experimental Protocols

The following sections provide detailed, field-tested protocols for modifying the core scaffold. Each protocol is designed for robustness and adaptability for library synthesis.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5] It is one of the most reliable and versatile methods for constructing biaryl structures, which are prevalent in pharmaceuticals. This protocol targets the C5-Br bond.

Scientific Rationale: The C-Br bond is an excellent substrate for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The use of a suitable base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

ParameterValue/ReagentMolar Eq.Purpose
Starting MaterialThis compound1.0Aryl halide partner
Coupling PartnerArylboronic Acid (or pinacol ester)1.2 - 1.5Nucleophilic partner
CatalystPd[P(tBu)₃]₂ or Pd(PPh₃)₄0.02 - 0.05Catalyzes C-C bond formation
BaseCs₂CO₃ or K₂CO₃2.0 - 3.0Activates boronic acid
Solvent1,4-Dioxane / H₂O (e.g., 4:1)-Solvent system
Temperature80 - 100 °C-Reaction temperature
Time4 - 16 hours-Reaction duration

Step-by-Step Procedure:

  • To a dry reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Add the palladium catalyst (0.05 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.[7]

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) to achieve a concentration of ~0.2 M with respect to the starting material.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

Strategy 2: Nitro Group Reduction and Amide Library Synthesis

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry.[8][9] The resulting primary amine is a versatile nucleophile that can be readily acylated to form a diverse library of amides, a privileged functional group in drug molecules.[10]

Part A: Protocol 2: Reduction of the Nitro Group

Scientific Rationale: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like an aryl bromide.[11] The reaction proceeds through a series of electron transfer steps.

ParameterValue/ReagentMolar Eq.Purpose
Starting MaterialThis compound1.0Substrate
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 - 5.0Electron source for reduction
SolventEthanol (EtOH) or Ethyl Acetate (EtOAc)-Reaction solvent
AcidConcentrated HCl (optional, but recommended)CatalyticPromotes reduction
Temperature60 - 78 °C-Reaction temperature

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.5 eq) to the solution. The mixture may become a thick slurry.

  • If desired, add a few drops of concentrated HCl to initiate and accelerate the reaction.

  • Heat the mixture to reflux (approx. 78 °C for EtOH) and stir.

  • Monitoring: The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and carefully pour it over ice. Basify the mixture by slow addition of a saturated aqueous NaHCO₃ or a 1M NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Filter the combined organic extracts through a pad of Celite to remove insoluble tin salts.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aniline, which is often pure enough for the next step.

Part B: Protocol 3: Parallel Amide Library Synthesis

Scientific Rationale: Amide bond formation is a condensation reaction that typically requires activation of the carboxylic acid.[12] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization, making them ideal for library synthesis.[]

ParameterValue/ReagentMolar Eq.Purpose
Starting Material5-Bromo-4-methyl-2-aminoanisole1.0Amine component
Coupling PartnerLibrary of diverse Carboxylic Acids1.1Acid component
Coupling ReagentHATU1.2Activates carboxylic acid
BaseDIPEA or Et₃N2.0 - 3.0Organic base
SolventDMF or CH₂Cl₂-Anhydrous solvent
TemperatureRoom Temperature-Reaction temperature

Step-by-Step Procedure (for a single well in a 96-well plate):

  • In a reaction vial, prepare a stock solution of the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • In a separate vial, prepare a stock solution of the aniline (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Add the carboxylic acid/HATU solution to the aniline/DIPEA solution.

  • Seal the vial and shake at room temperature for 2-12 hours.

  • Monitoring & Purification: For library synthesis, reactions are often driven to completion and purified via high-throughput methods like preparative LC-MS.

  • Characterization: Confirm the identity and purity of the final products using LC-MS and ¹H NMR for selected examples.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the C2 position significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions.[14][15] In our scaffold, the methoxy group is ortho to the nitro group and can act as a leaving group, allowing for its displacement by various nucleophiles.

Protocol 4: SNAr with Amine Nucleophiles

Scientific Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[15] The stability of this complex is enhanced by the ortho-nitro group, facilitating the subsequent elimination of the methoxide leaving group.

ParameterValue/ReagentMolar Eq.Purpose
Starting MaterialThis compound1.0Electrophilic substrate
NucleophilePrimary or Secondary Amine2.0 - 3.0Nucleophilic partner
Base (optional)K₂CO₃ or Et₃N1.0 - 2.0Base/Acid scavenger
SolventDMSO or NMP-Polar aprotic solvent
Temperature80 - 120 °C-Reaction temperature

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in DMSO in a reaction vial.

  • Add the desired amine nucleophile (2.5 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like K₂CO₃ (2.0 eq).

  • Seal the vial and heat the mixture in a preheated block to 100 °C.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by column chromatography or recrystallization.

Integrated Library Synthesis and Screening Workflow

These three orthogonal strategies can be combined to rapidly generate a large and diverse library from a single starting scaffold.

start Start: this compound sub1 Strategy 1: Suzuki Coupling start->sub1 sub2 Strategy 2: Nitro Reduction start->sub2 sub3 Strategy 3: SNAr (OMe Displacement) start->sub3 prod1 Class 1 Derivatives: C5-Aryl Substituted sub1->prod1 + Aryl-B(OH)2 intermediate Intermediate: 5-Bromo-4-methyl-2-aminoanisole sub2->intermediate + SnCl2 prod3 Class 3 Derivatives: C1-Amino/Thio Substituted sub3->prod3 + R2NH, RSH, etc. sub2b Amide Coupling (with R-COOH library) intermediate->sub2b prod2 Class 2 Derivatives: C2-Amide Substituted sub2b->prod2

Caption: Integrated workflow for generating three distinct derivative classes.

Protocol for Primary Biological Screening

Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. A common primary screen is a cytotoxicity assay, which provides a baseline understanding of a compound's effect on cell viability.

Protocol 5: General Cell Viability Assay (MTT or equivalent)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized compound library (dissolved in DMSO, 10 mM stock)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette, plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Perform a serial dilution of the compound stock solutions to achieve final desired concentrations (e.g., from 0.1 µM to 100 µM). Add 1 µL of each compound dilution to the respective wells. Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.

lib Synthesized Compound Library (in DMSO) screen Primary High-Throughput Screen (e.g., Cell Viability Assay) lib->screen hits Initial 'Hits' (Compounds showing activity) screen->hits confirm Hit Confirmation & Dose-Response Analysis hits->confirm validated Validated Hits (Confirmed IC50) confirm->validated secondary Secondary / Mechanistic Assays (e.g., Target Engagement, Apoptosis) validated->secondary

Caption: A typical workflow for a biological screening cascade.

Conclusion

This compound stands out as an exemplary scaffold for the development of small molecule libraries. Its three distinct, orthogonal handles for chemical modification—the bromide for cross-coupling, the nitro group for reduction and amidation, and the activated methoxy group for SNAr—provide a robust and efficient platform for generating significant chemical diversity. The protocols outlined in this guide offer reliable and scalable methods for researchers to synthesize novel compounds for hit-finding campaigns in drug discovery and chemical biology.

References

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]
  • Chemistry World. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. [Link]
  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
  • NIH National Library of Medicine. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
  • PNAS. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. [Link]
  • ResearchGate. (2023). Recent Developments in the Reduction of Nitro and Nitroso Compounds. [Link]
  • ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
  • PubChem. This compound. [Link]
  • NIH National Library of Medicine. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
  • ResearchGate. (2024). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. [Link]
  • RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • RSC Publishing. (2020).
  • ResearchGate. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. [Link]
  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
  • Bio-Techne. Compound Libraries | Tocriscreen Small Molecule Screening. [Link]
  • Eurofins Discovery. Small Molecule Screening Libraries. [Link]
  • PubMed. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. [Link]
  • ResearchGate. (2025). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. [Link]
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
  • Chemistry LibreTexts. (2021).
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Comprehensive Spectroscopic Analysis of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical overview and experimental protocols for the structural elucidation of 5-Bromo-4-methyl-2-nitroanisole (C₈H₈BrNO₃, MW: 246.06 g/mol ) using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation are designed for researchers in synthetic chemistry and drug development, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Structure of this compound:



Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and verify the presence of methyl and methoxy functional groups.

Guiding Principles of NMR Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electron-withdrawing groups (like -NO₂) deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups (-OCH₃, -CH₃) cause shielding and an upfield shift. This principle is fundamental to assigning the signals in the spectra of substituted aromatics. For this molecule, the interplay between the strongly withdrawing nitro group, the donating methoxy and methyl groups, and the halogen (bromine) creates a distinct and predictable spectral fingerprint.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the methyl protons.

  • Aromatic Protons (H-3, H-6): Two singlets are anticipated in the aromatic region (typically 7.0-8.5 ppm).

    • The proton at the C-3 position (H-3), situated between the electron-withdrawing nitro group and the electron-donating methoxy group, is expected to be the most deshielded, appearing furthest downfield.

    • The proton at the C-6 position (H-6), flanked by the bromine and methyl groups, will appear more upfield relative to H-3.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around 3.9-4.1 ppm. The deshielding effect is due to the adjacent oxygen atom.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons attached to the aromatic ring will appear further upfield, typically in the 2.3-2.5 ppm range.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals, one for each unique carbon atom in the molecule.

  • Aromatic Carbons: Six distinct signals will appear in the aromatic region (~110-160 ppm). The carbon atoms directly attached to substituents (C-1, C-2, C-4, C-5) will have their chemical shifts significantly influenced by those groups. The C-2 carbon (bearing the nitro group) and C-1 carbon (bearing the methoxy group) are expected to be the most downfield among the ring carbons.

  • Aliphatic Carbons:

    • The methoxy carbon (-OCH₃) signal is expected around 55-60 ppm.

    • The methyl carbon (-CH₃) signal will be the most upfield, appearing around 15-20 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for sample preparation and data acquisition. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. [1]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse). Typically, 16-32 scans are sufficient for a sample of this concentration.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Acquisition of ¹³C Spectrum:

    • Switch the probe to the ¹³C nucleus frequency.

    • Set the spectral width to 0-220 ppm.

    • Use a proton-decoupled pulse sequence to obtain a spectrum of singlets. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm or the TMS signal at 0.00 ppm. [2]7. Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Summary: Predicted NMR Assignments
Analysis Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR 1~7.8 - 8.0Singlet1HAr-H (H-3)
2~7.2 - 7.4Singlet1HAr-H (H-6)
3~3.9 - 4.1Singlet3H-OCH
4~2.3 - 2.5Singlet3H-CH
¹³C NMR 1-6~110 - 160Singlet-6 x Ar-C
7~56 - 60Singlet--OC H₃
8~16 - 20Singlet--C H₃
Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.6 mL CDCl3 + TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 Load Sample a2 Lock & Shim a1->a2 a3 Acquire 1H & 13C Spectra a2->a3 d1 Fourier Transform a3->d1 Raw FID d2 Phase & Baseline Correction d1->d2 d3 Reference to TMS/ Solvent d2->d3 end Structural Elucidation d3->end Final Spectrum

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Guiding Principles of FT-IR Analysis

Specific chemical bonds absorb infrared radiation at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, we can confirm the presence of key functional groups. For this compound, we expect to identify vibrations corresponding to the nitro group, the aromatic ring, the ether linkage, and the C-Br bond.

Predicted IR Spectrum Analysis

The spectrum is predicted to show several key absorption bands:

  • N-O Stretching (Nitro Group): The most prominent features will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the -NO₂ group, appearing around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

  • C-O-C Stretching (Ether): A strong band for the aryl-alkyl ether C-O asymmetric stretch is expected in the 1240-1280 cm⁻¹ region. A symmetric stretch may appear near 1020-1060 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the benzene ring are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretching:

    • Aromatic C-H stretching will produce weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

    • Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region, typically between 500-680 cm⁻¹. This region can be complex, but its presence is an important confirmation.

Experimental Protocol: FT-IR (ATR Method)

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation, making it ideal for rapid analysis of solid powders. [3]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [4]2. Background Spectrum: With the clean, empty ATR anvil in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. [5]5. Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, raise the anvil and thoroughly clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Data Summary: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3050 - 3100Medium-WeakC-H StretchAromatic
2850 - 2960MediumC-H StretchAliphatic (-CH₃, -OCH₃)
1520 - 1560StrongN=O Asymmetric StretchNitro (-NO₂)
1450 - 1600Medium-WeakC=C StretchAromatic Ring
1340 - 1370StrongN=O Symmetric StretchNitro (-NO₂)
1240 - 1280StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
500 - 680Medium-StrongC-Br StretchBromoalkane
Workflow Diagram: FT-IR (ATR) Analysis

FTIR_Workflow cluster_prep Instrument Setup cluster_acq Sample Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 a1 Place Sample on Crystal p2->a1 Ready for Sample a2 Apply Pressure a1->a2 a3 Collect Sample Spectrum a2->a3 end Functional Group Identification a3->end Final Absorbance Spectrum

Caption: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Guiding Principles of Electron Ionization (EI) MS

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). [6][7]This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted during ionization causes the molecular ion to fragment in a reproducible manner. Analyzing this fragmentation pattern helps piece together the molecular structure. A key feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M⁺ and M+2) for any bromine-containing fragment, which is a powerful diagnostic tool. [8][9]

Predicted Mass Spectrum Analysis
  • Molecular Ion (M⁺•): The spectrum will show a prominent molecular ion peak cluster. Given the molecular formula C₈H₈⁷⁹BrNO₃, the M⁺ peak will be at m/z 245. The corresponding M+2 peak for the ⁸¹Br isotope will be at m/z 247, with an intensity nearly equal to the M⁺ peak.

  • Key Fragmentation Pathways: The high-energy EI process is expected to induce several characteristic fragmentations:

    • Loss of •CH₃ (M-15): Fragmentation of the methyl group, leading to ions at m/z 230/232.

    • Loss of NO₂ (M-46): Cleavage of the nitro group, a common pathway for nitroaromatics, resulting in a significant fragment at m/z 199/201.

    • Loss of •OCH₃ (M-31): Cleavage of the methoxy group, giving ions at m/z 214/216.

    • Loss of Br• (M-79/81): Loss of the bromine radical to give an ion at m/z 166.

Experimental Protocol: GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC-MS System Setup:

    • Injector: Set the injector temperature to ~250 °C.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • Injection: Inject 1 µL of the sample solution into the GC. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the signal is processed by the data system to generate a mass spectrum.

Data Summary: Predicted Key MS Fragments
m/z (Mass-to-Charge Ratio) Proposed Identity Significance
245 / 247[C₈H₈BrNO₃]⁺•Molecular Ion (M⁺•), confirms molecular weight and presence of one Br atom
230 / 232[M - CH₃]⁺Loss of a methyl radical
214 / 216[M - OCH₃]⁺Loss of a methoxy radical
199 / 201[M - NO₂]⁺Loss of a nitro group
166[M - Br]⁺Loss of a bromine radical
Workflow Diagram: GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry p1 Prepare Dilute Solution (~100 µg/mL) in Ethyl Acetate gc1 Inject 1 µL into GC p1->gc1 Load Sample gc2 Vaporization & Separation on Column gc1->gc2 ms1 Electron Ionization (EI, 70 eV) gc2->ms1 Elution ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 end Determine MW & Fragmentation Pattern ms3->end Mass Spectrum

Caption: Workflow for GC-MS analysis with Electron Ionization.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the unambiguous structural confirmation of this compound. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies the key functional moieties, and MS confirms the molecular weight and provides structural clues through predictable fragmentation. Following the detailed protocols and interpretative guidelines presented in this note will enable researchers to generate high-quality, reproducible data essential for synthesis validation, quality control, and regulatory submissions in the field of drug development.

References

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.
  • Chemistry For Everyone. (2024, August 24). What Are Common NMR Solvents? [Video]. YouTube.
  • SpectraBase. (n.d.). N-(5-bromo-2-furylcarbonyl)-2-methyl-4-nitroaniline.
  • PubChem. (n.d.). 2-Bromo-4-methyl-5-nitroanisole. National Center for Biotechnology Information.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Chromatographic Society of India. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra [Video]. YouTube.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(7), 1194–1202.
  • Wikipedia. (n.d.). Electron ionization.

Sources

chromatographic separation of 5-Bromo-4-methyl-2-nitroanisole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Separation of 5-Bromo-4-methyl-2-nitroanisole Isomers

Authored by: A Senior Application Scientist

Abstract

The successful separation of structural isomers is a critical challenge in pharmaceutical development and organic synthesis, directly impacting purity, efficacy, and safety. This document provides a comprehensive guide to the chromatographic separation of this compound and its potential positional isomers. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering researchers a robust framework for analytical and preparative scale purification. The methodologies are grounded in established principles of chromatographic theory and supported by references to similar separations of aromatic isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-resolution separation of these and other related chemical entities.

Introduction: The Imperative of Isomeric Purity

This compound is an aromatic organic compound whose structure lends itself to a variety of applications in synthetic organic chemistry, including as a building block in the development of pharmaceuticals and agrochemicals.[1] The synthesis of this compound can often lead to the formation of several positional isomers, such as 2-Bromo-4-methyl-5-nitroanisole or 2-Bromo-5-methyl-4-nitroanisole.[2][3] These isomers, while possessing the same molecular formula (C8H8BrNO3) and molecular weight (246.06 g/mol ), can exhibit distinct physical, chemical, and biological properties.[2][4]

In the context of drug development, even minor differences in the spatial arrangement of functional groups can drastically alter a molecule's pharmacological and toxicological profile.[5][6] Therefore, the ability to separate and quantify these isomers is not merely an analytical exercise but a fundamental requirement for ensuring the quality, safety, and efficacy of a final product. This application note details robust chromatographic strategies to resolve these closely related compounds.

Isomer Structures and Physicochemical Properties

The primary isomers of concern are positional variants where the bromo, methyl, and nitro groups are arranged differently around the anisole ring. Understanding their subtle structural differences is key to developing a successful separation strategy.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1089281-86-6C8H8BrNO3246.06
2-Bromo-4-methyl-5-nitroanisole 41447-19-2C8H8BrNO3246.06
2-Bromo-5-methyl-4-nitroanisole 861076-28-0C8H8BrNO3246.06

Data sourced from PubChem and other chemical suppliers.[2][3][4][]

The polarity and steric differences among these isomers will be the primary drivers of their differential retention on various chromatographic media.

Chromatographic Methodologies: A Multi-Platform Approach

No single chromatographic technique is universally optimal. Therefore, we present methods for HPLC, GC, and SFC, allowing researchers to choose the most suitable approach based on available instrumentation, sample volatility, and desired scale of purification.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds.[9] For aromatic isomers, reversed-phase chromatography is often the method of choice.[10]

The separation will be based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase. The subtle differences in polarity arising from the positions of the electron-withdrawing nitro and bromo groups and the electron-donating methyl and methoxy groups will influence their retention times. A C18 column is a good starting point due to its hydrophobicity and proven utility in separating aromatic compounds.[10] The mobile phase of acetonitrile and water allows for a wide polarity range to be explored.[11]

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B (hold)

    • 25-30 min: 90% to 50% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Mixture Dissolve Dissolve in ACN/Water (1 mg/mL) Sample->Dissolve Injector Autosampler (10 µL injection) Dissolve->Injector Column C18 Column (30 °C) Injector->Column Pump HPLC Pump (1.0 mL/min) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: HPLC workflow for isomer separation.

Gas Chromatography (GC)

For semi-volatile and thermally stable compounds like the target isomers, GC offers high resolution and sensitivity.[12] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase.

A mid-polarity capillary column (e.g., a phenyl-substituted polysiloxane) is chosen to exploit the subtle differences in dipole moments among the isomers. The temperature program is designed to ensure that the compounds are volatilized and elute within a reasonable time frame, with the ramp rate optimized for resolution.[13]

  • Column: AT-210 or similar (30 m x 0.53 mm ID, 1.0 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 260 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve sample in acetone to a concentration of 1 mg/mL.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Acetone (1 mg/mL) Sample->Dissolve Injector Split/Splitless Injector (260 °C) Dissolve->Injector Column Capillary Column in Oven (Temperature Program) Injector->Column Detector FID Detector (280 °C) Column->Detector Chromatogram GC Chromatogram Detector->Chromatogram Quantification Peak Area Analysis Chromatogram->Quantification

Caption: GC workflow for isomer analysis.

Supercritical Fluid Chromatography (SFC)

SFC combines the advantages of both HPLC and GC, offering fast, efficient separations with reduced solvent consumption.[8][14] It is particularly well-suited for the preparative purification of chiral and achiral isomers.[15]

SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations. The addition of a polar co-solvent (modifier), such as methanol, is necessary to elute the polar nitroanisole isomers. A stationary phase with aromatic selectivity, such as one based on poly(butylene terephthalate), can provide unique selectivity for planar aromatic isomers.[16]

  • Column: DCpak PBT or similar (4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Supercritical CO2 with a methanol modifier.

  • Gradient Elution: 5% to 30% methanol over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 15 MPa.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in methanol to a concentration of 1 mg/mL.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis & Collection Sample Isomer Mixture Dissolve Dissolve in Methanol (1 mg/mL) Sample->Dissolve Injector Autosampler (5 µL injection) Dissolve->Injector Column SFC Column (40 °C) Injector->Column Pump CO2/Methanol Pump (3.0 mL/min) Pump->Column BPR Back Pressure Regulator (15 MPa) Column->BPR Detector UV Detector (254 nm) BPR->Detector Chromatogram SFC Chromatogram Detector->Chromatogram Fractionation Fraction Collection (Prep) Detector->Fractionation

Caption: SFC workflow for analytical or preparative separation.

Method Validation and Optimization

The protocols provided are robust starting points. For routine use, especially in a regulated environment, method validation according to ICH guidelines is necessary. Key parameters to consider for optimization include:

  • Mobile/Stationary Phase Screening: Trying different columns (e.g., Phenyl-Hexyl, Cyano for HPLC) or modifiers (e.g., ethanol in SFC) can significantly alter selectivity.

  • Temperature: Adjusting the column temperature affects viscosity and retention, which can be optimized to improve resolution.[17]

  • Flow Rate/Pressure: These parameters can be adjusted to balance separation speed and efficiency.

Conclusion

The successful is achievable through systematic method development on HPLC, GC, or SFC platforms. The choice of technique will depend on the specific analytical or preparative goals of the researcher. The protocols outlined in this application note provide a strong foundation for achieving high-resolution separation, ensuring the isomeric purity required for advanced applications in drug discovery and chemical synthesis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • West, C., & Lesellier, E. (2008). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). SFC Chromatograms of C2 or C3 symmetric polycyclic aromatic....
  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Bromo-4-methyl-5-nitroanisole. National Center for Biotechnology Information.
  • CORE. (n.d.). The separation of optical isomers by gas chromatography.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Quick Company. (n.d.). New Route Of Synthesis Of M Bromoanisole.
  • ResearchGate. (n.d.). Chiral separation by a monofunctionalized cyclodextrin derivative.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ResearchGate. (n.d.). Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Amerigo Scientific. (n.d.). 5-Bromo-2-nitroanisole.
  • ResearchGate. (n.d.). GC method for separation and quantification of positional isomers.
  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents.
  • Journal of Chromatography A. (1976). Gas chromatographic separation of cis-trans isomers: Methyl oleate/methyl elaidate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 5-Bromo-4-methyl-2-nitroanisole is a critical multi-step process in the development of various pharmaceutical and agrochemical intermediates. While the synthetic route appears straightforward—typically involving the nitration of 4-methylanisole followed by bromination—the interplay of multiple directing groups on the aromatic ring presents significant challenges. Researchers frequently encounter issues with regioselectivity, over-reaction, and oxidative degradation, leading to low yields and complex purification procedures.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern the formation of side products. By understanding the causality behind these experimental outcomes, you can proactively optimize your reaction conditions, validate your results, and achieve a more robust and reproducible synthesis.

Troubleshooting Guide: Common Issues & Solutions

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during the two primary stages of the synthesis.

Part 1: Nitration of 4-Methylanisole

The initial step, the nitration of 4-methylanisole, is highly exothermic and prone to side reactions due to the presence of two activating groups (methoxy and methyl).

Question 1: My reaction yields a mixture of nitro-isomers, primarily the desired 4-methyl-2-nitroanisole but also a significant amount of the 4-methyl-3-nitroanisole isomer. How can I improve the regioselectivity?

Answer: This is a classic issue of competing directing effects. The methoxy (-OCH3) group is a powerful ortho, para-director, while the methyl (-CH3) group is a weaker ortho, para-director.

  • Causality: The nitronium ion (NO2+) electrophile will preferentially add to the positions most activated by the electron-donating resonance of the methoxy group. This makes the C2 and C6 positions (ortho to -OCH3) the most electronically favorable. The C2 position is slightly favored over C6 due to less steric hindrance. The formation of the 3-nitro isomer occurs when the directing effect of the methyl group influences the substitution, or under conditions that reduce the selectivity of the primary directing group.

  • Troubleshooting & Optimization:

    • Temperature Control is Critical: The selectivity of electrophilic aromatic substitution is highly dependent on temperature. Run the reaction at a lower temperature (e.g., -10 °C to 0 °C) to increase selectivity for the thermodynamically favored 2-nitro product. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at the less favorable C3 position.

    • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of HNO3 and H2SO4) dropwise to a cooled solution of the 4-methylanisole. This maintains a low instantaneous concentration of the electrophile, preventing localized temperature spikes and reducing the rate of side reactions.[1]

    • Choice of Nitrating Agent: For highly activated systems like this, harsh conditions are unnecessary. Using a milder nitrating agent can significantly improve selectivity.

Nitrating AgentTypical ConditionsSelectivity for 2-Nitro Product
Conc. HNO₃ / Conc. H₂SO₄0 to 10 °CGood, but risk of oxidation/dinitration
Fuming HNO₃ / Acetic Anhydride-10 to 0 °CExcellent
Dilute HNO₃25 °CModerate, risk of oxidation[2][3]

Question 2: I'm observing significant formation of dinitrated byproducts, such as 4-methyl-2,6-dinitroanisole. How can I prevent this over-reaction?

Answer: The product of the first nitration, 4-methyl-2-nitroanisole, is still an activated ring system and can undergo a second nitration.

  • Causality: Although the newly added nitro group is deactivating, the powerful activating effect of the methoxy group can still promote a second substitution, especially if excess nitrating agent is present or the temperature is too high.

  • Troubleshooting & Optimization:

    • Strict Stoichiometry: Use a slight deficiency or, at most, 1.0 to 1.05 equivalents of the nitrating agent. This ensures the reaction stops, for the most part, after monosubstitution.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

    • Low Temperature: As with improving regioselectivity, maintaining a low temperature reduces the rate of the second, less favorable nitration reaction.

Question 3: My reaction mixture turned dark brown or black, and the final yield was very low, with a lot of insoluble tar. What caused this decomposition?

Answer: This indicates significant oxidative decomposition.

  • Causality: Nitric acid is a strong oxidizing agent. Phenolic ethers (anisoles) and compounds with benzylic protons (like the methyl group on your ring) are susceptible to oxidation, especially in the presence of strong acid and at elevated temperatures.[3][4] This process can create highly colored, polymeric tar-like substances.

  • Troubleshooting & Optimization:

    • Maintain Low Temperatures: This is the most critical factor. Runaway oxidation is highly exothermic; keeping the reaction vessel in an ice or dry ice/acetone bath is essential.

    • Use Milder Reagents: Avoid using concentrated or fuming nitric acid if possible. A mixture of nitric acid in acetic anhydride can generate the electrophile in situ under less oxidative conditions.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat effectively and prevent localized "hot spots" where decomposition can initiate.

Question 4: I've identified 4-methyl-2-nitrophenol as a significant byproduct. How is the methoxy group being cleaved?

Answer: The formation of a phenol byproduct points towards an ipso-nitration mechanism.

  • Causality: Ipso-attack occurs when the electrophile (NO2+) attacks a carbon atom that is already substituted—in this case, the C-4 position bearing the methyl group.[5] This forms an unstable intermediate (a Wheland intermediate or dienone).[6][7] This intermediate can then undergo rearrangement and subsequent attack by water during workup, leading to the loss of the methyl group and demethylation of the anisole to a phenol.

  • Troubleshooting & Optimization:

    • Solvent Choice: Using a less nucleophilic solvent system, such as nitromethane or dichloromethane, can sometimes suppress the subsequent reactions of the ipso-adduct.

    • Anhydrous Conditions: Ensure your reagents and solvents are as dry as possible. The presence of water can facilitate the decomposition of the ipso-intermediate to the phenol.

    • Purification: If a small amount of the phenol is unavoidable, it can typically be removed from the desired anisole product via a basic wash (e.g., with 1M NaOH solution) during the workup, as the phenol will deprotonate and move into the aqueous layer.

Part 2: Bromination of 4-methyl-2-nitroanisole

In this step, the regioselectivity is determined by the complex interplay of one strongly activating group (-OCH3), one weakly activating group (-CH3), and one strongly deactivating group (-NO2).

Question 1: The bromination of my 4-methyl-2-nitroanisole is not selective, giving me a mixture of bromo-isomers. How do I ensure the bromine adds exclusively at the C5 position?

Answer: Achieving high regioselectivity in this step requires carefully balancing the electronic and steric effects of the three substituents.

  • Causality: Let's analyze the directing effects on the 4-methyl-2-nitroanisole ring:

    • -OCH3 (ortho, para-director): Strongly activates C6 and C4 (C4 is blocked).

    • -CH3 (ortho, para-director): Weakly activates C3 and C5.

    • -NO2 (meta-director): Strongly deactivates the ring and directs towards C4 (blocked) and C6. The C5 position is favored because it is activated by the methyl group (para) and is not strongly deactivated by the other groups. The C6 position is activated by the methoxy group but also meta to the deactivating nitro group, making it a potential but less likely site for substitution. The C3 position is ortho to the methyl group but meta to the powerful methoxy director, making it less favorable.

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: The choice of reagent is crucial for selectivity. Molecular bromine (Br2) with a Lewis acid like FeBr3 is a very strong electrophile and can sometimes be less selective. N-Bromosuccinimide (NBS) in a polar solvent like acetic acid or DMF is often a milder and more selective choice for activated rings.

    • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Acetic acid is a common and effective solvent for this type of reaction, often promoting the desired regioselectivity.[8]

    • Temperature: As with nitration, lower temperatures (e.g., room temperature or slightly below) generally favor the formation of the most stable, thermodynamically preferred product.

Brominating SystemTypical ConditionsSelectivity for 5-Bromo Product
Br₂ in Acetic Acid20-25 °CGood to Excellent
Br₂ with FeBr₃ catalyst0-25 °CModerate to Good; risk of over-bromination
N-Bromosuccinimide (NBS)25-50 °CGood; often cleaner reaction

Question 2: My reaction produced a significant amount of a dibrominated product. How can I improve the yield of the desired mono-brominated compound?

Answer: This is a result of the product, this compound, still being sufficiently activated to react with a second equivalent of bromine.

  • Causality: The methoxy and methyl groups continue to activate the ring even after the first bromination, making a second substitution possible if conditions are not controlled.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use exactly one equivalent of the brominating agent.

    • Slow Addition: Add the bromine or NBS solution slowly to the reaction mixture to prevent any local excess of the reagent.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting material (4-methyl-2-nitroanisole). Stop the reaction immediately upon its consumption.

Frequently Asked Questions (FAQs)

Q: What is the optimal order of steps for this synthesis (nitration then bromination, or vice versa) and why? A: The optimal sequence is nitration followed by bromination . If you were to brominate 4-methylanisole first, the powerful ortho, para-directing methoxy group would direct the bromine to the C2 position, yielding 2-bromo-4-methylanisole as the major product.[9] Subsequent nitration of this intermediate would then be directed by the methoxy group to the remaining ortho/para positions (C6 and C4), which would not lead to the desired 5-bromo isomer. By nitrating first, you correctly place the nitro group at C2. The combined directing effects in the subsequent bromination step then favor substitution at the desired C5 position.

Q: What are the best practices for purifying the final this compound from the side products discussed? A: A multi-step approach is often necessary.

  • Aqueous Workup: First, perform a wash with a saturated sodium bicarbonate or sodium bisulfite solution to quench and remove any unreacted bromine. A subsequent wash with 1M NaOH can remove any phenolic byproducts.

  • Recrystallization: The crude product can often be purified by recrystallization. A common solvent system is ethanol or a mixture of ethanol and water. This is effective at removing isomers with different crystal lattice energies.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate), will typically provide good separation of the desired product from isomers and dibrominated impurities.

Q: Are there any specific safety considerations related to the potential side reactions? A: Yes.

  • Dinitro-Aromatics: Dinitrated byproducts are more electron-deficient and have a higher nitrogen content, which can make them more thermally sensitive and potentially explosive under certain conditions.[10] Always handle such compounds with care and avoid excessive heat or mechanical shock.

  • Oxidative Decomposition: The oxidation of the starting material by nitric acid is highly exothermic and can lead to a runaway reaction if not properly cooled.[1] This can cause a rapid increase in temperature and pressure. Always use an appropriately sized reaction vessel (no more than half full) and have an adequate cooling bath on standby.

Protocols & Visualizations

Recommended Protocol for Synthesis of this compound

Step 1: Nitration of 4-Methylanisole

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methylanisole (1.0 eq) to acetic acid (5-10 volumes).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a cooled flask containing acetic anhydride (2.0 eq). Maintain the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the 4-methylanisole solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid (4-methyl-2-nitroanisole) under vacuum. The crude product can be used directly in the next step or recrystallized from ethanol if necessary.

Step 2: Bromination of 4-methyl-2-nitroanisole

  • Dissolve the crude 4-methyl-2-nitroanisole (1.0 eq) in glacial acetic acid (5-10 volumes) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • In the dropping funnel, prepare a solution of molecular bromine (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture at room temperature over 30-60 minutes. The red color of the bromine should dissipate as it is consumed.

  • Stir for an additional 2-4 hours at room temperature after the addition is complete. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a large volume of cold water.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with water, followed by a dilute solution of sodium bisulfite (to remove excess bromine), and finally with water again.

  • Purify the crude this compound by recrystallization from ethanol.

Visualizations

Synthesis_Pathway cluster_nitration Nitration Side Reactions cluster_bromination Bromination Side Reactions SM 4-Methylanisole INT 4-Methyl-2-nitroanisole (Desired Intermediate) SM->INT Nitration (HNO₃, H₂SO₄) SP1 4-Methyl-3-nitroanisole (Isomer) SM->SP1 SP2 4-Methyl-2,6-dinitroanisole (Dinitration) SM->SP2 SP3 Oxidized Tars SM->SP3 SP4 4-Methyl-2-nitrophenol (Ipso-Product) SM->SP4 FP This compound (Final Product) INT->FP Bromination (Br₂, AcOH) SP5 3-Bromo-4-methyl-2-nitroanisole (Isomer) INT->SP5 SP6 Dibromo Products INT->SP6

Caption: Reaction scheme for the synthesis of this compound showing key side products.

Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR, LCMS) d1 Excess Isomers in Nitration Step? start->d1 d2 Dinitration or Oxidation Observed? d1->d2 No a1 Action: • Lower Nitration Temp (-10°C) • Slower Reagent Addition • Use Milder Nitrating Agent d1->a1 Yes d3 Incorrect Regioselectivity in Bromination? d2->d3 No a2 Action: • Use ≤1.0 eq Nitrating Agent • Monitor by TLC & Quench • Strict Temp Control (< 5°C) d2->a2 Yes d4 Dibromination Observed? d3->d4 No a3 Action: • Switch to NBS/AcOH • Lower Bromination Temp • Change Solvent d3->a3 Yes a4 Action: • Use exactly 1.0 eq Bromine • Add Bromine solution slowly • Monitor by TLC d4->a4 Yes end Optimized Protocol d4->end No a1->d2 a2->d3 a3->d4 a4->end

Caption: A logical workflow for troubleshooting common side reactions during the synthesis.

References

  • Benchchem. (2025). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. LibreTexts.
  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry.
  • LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. LibreTexts.
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Fischer, A., Henderson, G. N., & Mahasay, S. R. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). Process for nitration of phenol derivatives. Google Patents.
  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Dalal Institute.
  • Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.
  • Hartshorn, M. P., Readman, J. M., Robinson, W. T., Sies, C. W., & Wright, G. J. (1990). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2.
  • Gibbs, R. A., Hartshorn, M. P., Robinson, W. T., & Wright, G. J. (1987). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Rhodium.ws.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • EC-UNDP. (n.d.). Bromination of Anisole: A Detailed Exploration. EC-UNDP.

Sources

Technical Support Center: Suzuki Coupling with Bromo-Nitroaromatic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-nitroaromatic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The electron-withdrawing nature of the nitro group introduces specific challenges and considerations that will be addressed in the following troubleshooting guide and frequently asked questions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with a bromo-nitroaromatic substrate is giving very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki coupling of bromo-nitroaromatic substrates is a common problem that can often be traced back to several key factors related to the catalyst system, reaction conditions, or substrate stability. The strong electron-withdrawing nitro group activates the aryl bromide towards oxidative addition, which is a crucial step in the catalytic cycle.[1] However, it can also influence other steps and introduce side reactions.

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

The choice of the palladium catalyst and its coordinating ligand is paramount for a successful reaction, especially with challenging substrates.

  • Palladium Source: Common palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts such as Pd(PPh₃)₄ can be effective.[2] Pd(II) sources are often reduced in situ to the active Pd(0) species.

  • Ligand Choice: For electron-deficient substrates like bromo-nitroaromatics, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3]

    • Buchwald Ligands: Ligands such as SPhos and XPhos are excellent starting points due to their bulk and electron-donating properties, which promote the formation of the active monoligated palladium species.[2][4]

    • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes, like PEPPSI-IPr, are known for their high activity and stability, making them a robust option.[2]

Troubleshooting Protocol: Catalyst and Ligand Screen

If your initial reaction fails, a systematic screen of different catalyst/ligand combinations is recommended.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298

Data compiled from representative procedures for similar substrates.[2]

2. Base and Solvent Effects:

The choice of base and solvent system is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.

  • Base: The base activates the boronic acid, forming a more nucleophilic "ate" complex.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][5] Cs₂CO₃ is a strong base that is often effective for challenging couplings. K₃PO₄ is another excellent choice, particularly in anhydrous conditions.

    • Aqueous vs. Anhydrous: Many Suzuki couplings benefit from the presence of water, which helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] However, for substrates prone to side reactions, anhydrous conditions may be necessary.

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions.

    • Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common choices, often used with an aqueous base solution.[6]

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMAc) can be used for less reactive substrates due to their higher boiling points and ability to stabilize the catalyst.[6]

3. Reaction Temperature and Time:

Given the activated nature of bromo-nitroaromatic substrates, reactions can often proceed at moderate temperatures (80-100 °C). However, if the reaction is sluggish, a careful increase in temperature may be beneficial. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid decomposition at elevated temperatures.

Issue 2: Significant Formation of Side Products

Question: I am observing significant amounts of side products in my reaction mixture, specifically the dehalogenated nitroarene and/or the homocoupled product of my boronic acid. How can I suppress these side reactions?

Answer:

The formation of dehalogenated and homocoupled byproducts are two of the most common side reactions in Suzuki couplings and can significantly reduce the yield of the desired product.[7][8]

1. Protodeboronation and Homocoupling of the Boronic Acid:

Protodeboronation is the protonolysis of the C-B bond, leading to the formation of an arene byproduct from the boronic acid.[9] This is often followed by homocoupling of the remaining boronic acid.

  • Causes:

    • Presence of excess water and a strong base can promote protodeboronation.[9]

    • Elevated temperatures and long reaction times can increase the likelihood of this side reaction.

    • The presence of oxygen can lead to oxidative homocoupling of the boronic acid.[7]

  • Solutions:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids.[9][10]

    • Careful Control of Water: While some water can be beneficial, using anhydrous solvents and a carefully dried base can minimize protodeboronation.

    • Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) to remove oxygen and prevent homocoupling.

    • Optimize Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times.

2. Dehalogenation of the Bromo-nitroaromatic Substrate:

Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom on your starting material.[7][11]

  • Causes:

    • The formation of a palladium-hydride (Pd-H) species is the primary cause of dehalogenation.[12] This can be generated from the solvent (e.g., alcohols), the base, or impurities.

    • Electron-deficient aryl halides, such as bromo-nitroaromatics, can be more susceptible to this side reaction.[12]

  • Solutions:

    • Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue.

    • Base Selection: Use a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Optimize Ligand: A bulky, electron-rich ligand can promote the desired reductive elimination over the dehalogenation pathway.

    • Protecting Groups: For certain heteroaromatic systems, protection of an N-H group can suppress dehalogenation.[13]

Issue 3: The Role of the Nitro Group

Question: Can the nitro group itself act as a leaving group in a Suzuki-type coupling?

Answer:

Yes, under specific conditions, the nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[14][15][16] This is a more recent development in the field and typically requires specialized catalytic systems. The C-NO₂ bond cleavage is generally more challenging than the C-Br bond cleavage.[17]

For standard Suzuki coupling reactions with bromo-nitroaromatic substrates, the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst.[1] However, if you are observing unexpected byproducts, it is worth considering the possibility of the nitro group's involvement, especially at high temperatures or with highly active catalyst systems. For most applications, the nitro group is considered a robust functional group that is well-tolerated in Suzuki couplings.[1]

Experimental Workflow and Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of bromo-nitroaromatic substrates.

Troubleshooting_Suzuki start Start: Suzuki Coupling with Bromo-nitroaromatic Substrate check_yield Low or No Yield? start->check_yield success Successful Coupling check_yield->success No catalyst_ligand Optimize Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos, PEPPSI-IPr) check_yield->catalyst_ligand Yes side_products Significant Side Products? side_products->success No dehalogenation Dehalogenation Observed? side_products->dehalogenation Yes base_solvent Optimize Base & Solvent (e.g., Cs₂CO₃ in Dioxane/H₂O) catalyst_ligand->base_solvent temp_time Adjust Temperature & Time base_solvent->temp_time temp_time->side_products protodeboronation Protodeboronation/Homocoupling? dehalogenation->protodeboronation No solve_dehalogenation Change Solvent (avoid alcohols) Use non-hydridic base dehalogenation->solve_dehalogenation Yes protodeboronation->start Re-run Reaction solve_protodeboronation Use Boronic Ester (BPin, MIDA) Thoroughly degas solvent protodeboronation->solve_protodeboronation Yes solve_dehalogenation->start Re-run Reaction solve_protodeboronation->start Re-run Reaction Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) pd_biaryl Ar-Pd(II)-R(L₂) pd_complex->pd_biaryl Transmetalation transmetalation Transmetalation (R-B(OR)₂ + Base) pd_biaryl->pd0 Reductive Elimination product Ar-R (Product) pd_biaryl->product reductive_elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • MDPI.Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[Link]
  • Wikipedia.
  • ACS Publications.The Suzuki–Miyaura Coupling of Nitroarenes.[Link]
  • ResearchGate.Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[Link]
  • PMC - NIH.Organoborane coupling reactions (Suzuki coupling).[Link]
  • ChemRxiv.
  • Reddit.How resistant are Suzuki couplings to nitro groups?[Link]
  • PMC - NIH.
  • ACS Publications.Cross-Coupling Reactions of Nitroarenes.[Link]
  • PMC - NIH.Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[Link]
  • Chemistry LibreTexts.Suzuki-Miyaura Coupling.[Link]
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
  • Reddit.
  • Reddit.How to approach choosing reaction conditions for Suzuki?[Link]
  • ResearchGate.Screening of palladium catalysts for the Suzuki coupling of...[Link]
  • Reddit.Struggling with Suzuki Reaction.[Link]
  • Wikipedia.Suzuki reaction.[Link]
  • ResearchGate.
  • Reddit.Diagnosing issues with a failed Suzuki coupling?[Link]
  • ResearchGate.Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.[Link]
  • ResearchGate.Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).[Link]
  • PMC - NIH.
  • Reddit.Why am I getting low yield for my Suzuki coupling reaction?[Link]
  • ResearchGate.Effect of base and solvent Suzuki cross coupling of 4 -[Link]
  • YouTube.Suzuki Coupling I Common Byproducts in Suzuki Coupling.[Link]
  • Synfacts.A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]
  • PMC - NIH.
  • Organic Chemistry Portal.Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[Link]
  • ACS Publications.Cross-Coupling Reactions of Nitroarenes.[Link]
  • Organic Chemistry Portal.Suzuki Coupling.[Link]

Sources

Technical Support Center: Purification of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-08-BMNA Version: 1.0 For Internal and External Research Use

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methyl-2-nitroanisole (CAS 1089281-86-6). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who may encounter challenges in obtaining this compound in high purity.

Introduction: The Purification Challenge

This compound is a substituted nitroaromatic compound used as an intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The presence of bromo, methyl, and nitro functional groups on the anisole ring presents a unique set of purification challenges.[1] The primary difficulties arise from the potential for isomeric impurities formed during synthesis and the physicochemical properties of the target molecule itself. This guide offers a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Issue 1: Persistent Yellow or Brown Coloration in the Isolated Product

Q: My final product is a yellow to brown solid, but I require a pale yellow or off-white material. What is the likely cause and how can I resolve this?

A: The coloration is typically due to two main sources: residual starting materials or byproducts from the synthesis, and the inherent color of the nitroaromatic compound. The primary synthetic route to this compound is the nitration of 3-Bromo-4-methylanisole. This reaction can lead to several colored impurities.

Likely Impurities:

  • Unreacted Starting Material: 3-Bromo-4-methylanisole.

  • Regioisomers: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 3-Bromo-4-methyl-6-nitroanisole.

  • Over-nitration Products: Dinitro species like 5-Bromo-4-methyl-2,6-dinitroanisole can form under harsh nitrating conditions.

Troubleshooting Workflow:

start Crude Product (Yellow/Brown Solid) recrystallization Attempt Recrystallization (See Protocol 1) start->recrystallization check_purity1 Check Purity (TLC/¹H NMR) recrystallization->check_purity1 is_pure1 Is Product Pure and Color Acceptable? check_purity1->is_pure1 column_chromatography Perform Column Chromatography (See Protocol 2) is_pure1->column_chromatography No final_product Pure this compound is_pure1->final_product Yes check_purity2 Check Purity of Fractions column_chromatography->check_purity2 is_pure2 Are Fractions Pure? check_purity2->is_pure2 combine_fractions Combine Pure Fractions and Evaporate Solvent is_pure2->combine_fractions Yes charcoal Consider Charcoal Treatment During Recrystallization is_pure2->charcoal No, persistent color combine_fractions->final_product charcoal->recrystallization Re-process

Caption: Troubleshooting workflow for colored impurities.

Protocol 1: Recrystallization from Ethanol

Recrystallization is a powerful technique for purifying solid compounds by separating them from insoluble or more soluble impurities.[2] Ethanol is often a good starting solvent for moderately polar compounds like bromo-nitroaromatics.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the ethanol begins to boil.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Issue 2: Poor Separation of Impurities by Column Chromatography

Q: I am attempting column chromatography, but my target compound co-elutes with an impurity. How can I improve the separation?

A: Co-elution is a common problem and can be resolved by optimizing the stationary and mobile phases. For a moderately polar compound like this compound, silica gel is the standard stationary phase. The key to good separation lies in selecting the right eluent system.

Optimization Strategy:

  • Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before running a column. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) between 0.25 and 0.35. This generally provides the best separation on a column.

  • Solvent System Selection: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Adjusting Polarity:

    • If the Rf is too high (spots run too fast), decrease the proportion of the polar solvent.

    • If the Rf is too low (spots don't move far from the baseline), increase the proportion of the polar solvent.

Recommended Eluent Systems to Test (Hexane/Ethyl Acetate):

% Ethyl Acetate in HexaneTypical Application
5%For separating very non-polar impurities from the slightly more polar product.
10-20%A good starting range for achieving an Rf of 0.25-0.35 for the product.
30-50%For eluting more polar impurities after the product has been collected.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. A general rule is to use 30-50g of silica for every 1g of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a solution.

  • Elution: Begin eluting with the least polar solvent mixture determined by your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If there is a significant difference in polarity between your product and impurities, you can gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to speed up the elution of more strongly adsorbed compounds after your target molecule has been collected.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

start Crude Mixture tlc Run TLC with Hexane/ Ethyl Acetate Mixtures start->tlc rf_check Is Product R f 0.25 - 0.35? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pack_column Pack Silica Gel Column rf_check->pack_column Yes adjust_polarity->tlc load_sample Dry Load Sample pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine Combine Pure Fractions collect_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography optimization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Nitroaromatic compounds should be stored with care.[3] It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] Storage temperatures should generally be maintained between 15-25°C.[3] It should also be stored separately from incompatible materials such as strong bases, acids, and oxidizing agents.[3]

Q2: What safety precautions should be taken when handling this compound?

A: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[5] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[4] Avoid skin and eye contact.[6] In case of accidental contact, wash the affected area thoroughly with water.[6]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of the pure compound can also help induce proper crystallization.

Q4: How can I assess the purity of my final product?

A: Several analytical techniques can be used to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities through unexpected signals.[7][8]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information about the purity of the sample.[7][8]

Q5: Is this compound soluble in water?

A: Based on its chemical structure, which includes a hydrophobic aromatic ring, this compound is expected to have very limited solubility in water but should be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[1]

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Guidelines for Chemical Storage. (n.d.). Chapman University.
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.). Health and Safety Executive.

Sources

common impurities in 5-Bromo-4-methyl-2-nitroanisole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-methyl-2-nitroanisole. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and handling of this compound. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've synthesized this compound, but my analytical data (NMR, LC-MS) suggests the presence of impurities. What are the most common contaminants I should expect?

A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. However, based on the typical electrophilic aromatic substitution reactions used for its preparation (bromination and nitration of 4-methylanisole), several common impurities can be anticipated:

  • Positional Isomers: These are the most frequent and often most challenging impurities to remove due to their similar physical properties. The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring can lead to the formation of other isomers.

    • Isomers from Nitration: If bromination is performed first, the subsequent nitration of 5-bromo-4-methylanisole can potentially yield small amounts of isomers where the nitro group is in a different position.

    • Isomers from Bromination: If nitration is performed first, the bromination of 4-methyl-2-nitroanisole can yield isomers. A likely candidate is 3-Bromo-4-methyl-2-nitroanisole .

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-methyl-2-nitroanisole or 5-bromo-4-methylanisole, in your final product.

  • Di-substituted Byproducts: Over-bromination can lead to the formation of di-bromo species, such as 5,X-dibromo-4-methyl-2-nitroanisole. Similarly, though less common, di-nitration is also a possibility under harsh conditions.

  • Degradation Products: Nitroaromatic compounds can be susceptible to degradation. The electron-withdrawing nature of the nitro group makes the aromatic ring vulnerable to nucleophilic attack, especially by strong bases.[1] Exposure to UV light can also promote degradation.[1]

Q2: My final product is an off-color solid with a broad melting point range, indicating impurity. What is the first purification method I should try?

A2: For solid organic compounds, recrystallization is the most effective and widely used primary purification technique.[2] The principle is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve your product completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). This allows the desired compound to crystallize out upon cooling, while the impurities remain dissolved in the solvent (mother liquor).[2]

A logical first step in troubleshooting product purity is to perform a systematic purification workflow.

G cluster_0 Purification Troubleshooting Workflow A Crude Product (Low Purity, Broad MP) B Perform Recrystallization (See Protocol in Q3) A->B C Analyze Purity (TLC, MP, NMR) B->C D Is Product Pure? C->D E Yes D->E >99% Purity F No D->F Persistent Impurities I Final Pure Product E->I G Perform Column Chromatography (See Protocol in Q4) F->G H Combine Pure Fractions & Evaporate G->H H->I

Caption: A decision workflow for purifying crude this compound.

Q3: Can you provide a detailed, step-by-step protocol for recrystallizing this compound?

A3: Absolutely. The key to a successful recrystallization is selecting the right solvent. You may need to screen a few solvents to find the optimal one. A mixed-solvent system is often effective for compounds like this.

Step 1: Solvent Selection

The goal is to find a solvent (or solvent pair) where the compound is highly soluble when hot and poorly soluble when cold. Based on the polar nature of the nitro group and the non-polar nature of the brominated aromatic ring, alcohols or mixed solvent systems involving a non-polar solvent and a polar co-solvent are excellent starting points.

Solvent SystemGood Solvent (for dissolving)Poor Solvent (for precipitating)Boiling Point (°C)Rationale
Ethanol/Water EthanolWater~78 (Ethanol)The compound should dissolve well in hot ethanol. Adding water as an anti-solvent will decrease solubility and induce crystallization.
Toluene/Heptane TolueneHeptane~111 (Toluene)The compound is likely soluble in hot toluene. Adding heptane will reduce solubility for crystallization. This system is effective for separating non-polar impurities.[3]
Isopropanol Isopropanol(Self)~82A single-solvent system. Often provides good crystals but may require a larger volume of solvent.

Step 2: Experimental Protocol (Using Ethanol/Water)

This protocol provides a self-validating workflow for purifying your material.

G cluster_0 Recrystallization Workflow A 1. Dissolution Place crude solid in flask. Add minimum amount of hot ethanol to dissolve completely. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B C 3. Crystallization Slowly add hot water dropwise until solution becomes slightly cloudy. Add a drop of ethanol to clarify. Allow to cool slowly to room temp, then place in an ice bath. B->C D 4. Isolation Collect crystals by vacuum filtration. Wash with a small amount of ice-cold ethanol/water mixture. C->D E 5. Drying Dry the purified crystals under vacuum to a constant weight. D->E

Caption: A step-by-step workflow for the recrystallization process.

Detailed Steps:

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. In a separate beaker, heat your primary solvent (e.g., ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble solids, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: Heat the anti-solvent (water) to boiling. Slowly add the hot water to your ethanol solution until you see persistent cloudiness (turbidity). Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by taking a melting point and running a TLC or NMR.

Q4: I've tried recrystallization multiple times, but a persistent impurity remains (as seen on TLC). What is the next logical step?

A4: When recrystallization fails, especially with isomeric impurities, column chromatography is the more powerful purification technique to employ. This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

Step 1: Choosing the Eluent System

The goal is to find a solvent system where your desired compound has an Rf (retention factor) of approximately 0.3-0.4 on a TLC plate. This provides the best separation.

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typical.

    • Start by testing a 9:1 Hexanes:Ethyl Acetate mixture on a TLC plate.

    • If the Rf is too low, increase the polarity (e.g., 8:2 or 7:3 Hexanes:Ethyl Acetate).

    • If the Rf is too high, decrease the polarity (e.g., 9.5:0.5).

Step 2: Column Chromatography Protocol

G cluster_0 Column Chromatography Workflow A 1. Pack Column Prepare a slurry of silica gel in the eluent and pour into the column. Allow to settle into a uniform bed. B 2. Load Sample Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel (dry loading) or apply directly to the column (wet loading). A->B C 3. Elution Add eluent to the top of the column and apply gentle pressure. Continuously collect the eluting solvent in fractions (e.g., test tubes). B->C D 4. Monitor Fractions Analyze the collected fractions by TLC to identify which ones contain the pure product. C->D E 5. Combine & Evaporate Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. D->E F Final Pure Product E->F

Caption: A generalized workflow for purification by column chromatography.

Detailed Steps:

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour it into a chromatography column and use gentle air pressure to pack a uniform, crack-free bed.

  • Sample Loading: Dissolve your impure compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column, taking care not to disturb the top surface. Use air pressure to begin flowing the eluent through the column, collecting the solvent in a series of test tubes or flasks.

  • Fraction Analysis: Use TLC to spot each fraction (or every few fractions) against a reference spot of your starting material. Identify the fractions that contain only your desired product.

  • Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Q5: My compound appears to degrade during workup, especially when using a basic wash. How can I improve stability?

A5: This is a known issue with nitroaromatic compounds. The strong electron-withdrawing nitro group makes the aromatic ring 'electron-poor' and thus susceptible to nucleophilic aromatic substitution, which can be initiated by strong bases.[1]

Troubleshooting & Prevention:

  • Avoid Strong Bases: During your workup, avoid washing with strong bases like sodium hydroxide. If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate solution and minimize contact time.

  • Maintain Neutral pH: Keep all aqueous solutions used in the workup as close to neutral pH as possible.

  • Protect from Light: Store solutions and the final solid product in amber vials or protect them from direct light to prevent photochemical degradation.[1]

  • Temperature Control: Perform extractions and washes at room temperature or below to minimize degradation rates. Store the final compound in a cool, dark, and dry place.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59441753, this compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284744, 2-Bromo-4-methyl-5-nitroanisole.
  • Nowik, W., et al. (2011). High performance liquid chromatography of slightly soluble brominated indigoids from Tyrian purple. Journal of Chromatography A, 1218(23), 3574-3581.
  • Arctom. (n.d.). CAS NO. 1089281-86-6 | this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole.
  • Panchal, B. (n.d.). Alcohol, Phenol and Ethers Digital Notes. Scribd.
  • International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC.
  • ResearchGate. (n.d.). High Performance Liquid Chromatography of slightly soluble brominated indigoids from Tyrian purple | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

Sources

improving the regioselectivity of nitration in 3-bromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of 3-bromo-4-methylanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific electrophilic aromatic substitution. Here, we will dissect the intricate interplay of electronic and steric effects that govern the regioselectivity of this reaction and provide actionable troubleshooting advice to steer your synthesis toward the desired isomer.

Understanding the Challenge: Competing Directing Effects

The nitration of 3-bromo-4-methylanisole presents a classic challenge in regioselectivity due to the presence of three distinct substituents on the aromatic ring. Each substituent exerts its own directing influence on the incoming electrophile (the nitronium ion, NO₂⁺), making the prediction and control of the major product a nuanced task.

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[1][2][3]

  • Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.[4]

  • Bromo Group (-Br): A deactivating, yet ortho, para-directing group.[5][6] It deactivates the ring inductively but directs ortho and para through resonance.

The combination of these effects, along with steric hindrance, dictates the position of nitration.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for nitration on the 3-bromo-4-methylanisole ring?

The most probable sites for electrophilic attack are the positions activated by the strongly directing methoxy group, which are C2 and C6. However, the directing effects of the methyl and bromo groups, along with steric considerations, will influence the final isomer distribution. The C5 position is also a possibility, though generally less favored.

Q2: Why am I getting a mixture of isomers, and how can I improve the selectivity for a specific one?

A mixture of isomers is common in this reaction due to the competing directing effects of the substituents. To improve selectivity, you can modify the reaction conditions. Key parameters to adjust include the nitrating agent, reaction temperature, and the use of catalysts.

Q3: What is the role of sulfuric acid in the nitration mixture?

Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[7][8][9] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction, which could otherwise dilute the acids and reduce the reaction rate.

Q4: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?

Yes, alternative nitrating agents can offer different selectivity profiles. For instance, using a milder nitrating agent like acetyl nitrate (formed from nitric acid and acetic anhydride) can sometimes favor the para product due to reduced steric hindrance with the bulkier reagent.[10][11] Other options include nitronium salts like NO₂BF₄, which can provide high reactivity.[10][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Nitrated Product 1. Incomplete reaction. 2. Insufficiently strong nitrating conditions. 3. Substrate degradation.1. Increase reaction time or temperature cautiously. 2. Ensure the use of concentrated acids; check for water contamination. 3. Perform the reaction at a lower temperature to minimize side reactions.
Formation of Multiple Isomers Competing directing effects of the substituents.1. Lower the reaction temperature: This often enhances selectivity by favoring the pathway with the lowest activation energy.[13][14] 2. Change the nitrating agent: Experiment with milder or bulkier nitrating agents to alter the steric interactions. 3. Use a Lewis acid catalyst: Catalysts like AlCl₃ or zeolites can influence the regioselectivity of the reaction.[7][15][16]
Formation of Di-nitrated Products The reaction conditions are too harsh, or the reaction was allowed to proceed for too long.1. Reduce the reaction temperature.[4][17] 2. Use a stoichiometric amount of the nitrating agent. 3. Decrease the reaction time and monitor the progress closely using TLC or GC.
Observation of Dark, Tarry Byproducts Oxidation of the starting material or product due to high temperatures or overly aggressive nitrating conditions.1. Maintain a low and controlled reaction temperature. 2. Add the substrate slowly to the nitrating mixture to manage the exotherm. 3. Consider a milder nitrating system.

Visualizing the Directing Effects

The following diagram illustrates the directing effects of the substituents on 3-bromo-4-methylanisole, highlighting the positions most activated towards electrophilic attack.

Caption: Directing effects on 3-bromo-4-methylanisole.

Experimental Protocol for Improved Regioselectivity

This protocol aims to favor nitration at the C2 position by leveraging low temperatures to exploit the kinetic control offered by the strongly activating methoxy group.

Materials:

  • 3-bromo-4-methylanisole

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -5 °C using an ice-salt bath.

    • Slowly add concentrated nitric acid dropwise to the cooled sulfuric acid while maintaining the temperature below 0 °C. Stir the mixture for 15 minutes at this temperature.

  • Nitration Reaction:

    • Dissolve 3-bromo-4-methylanisole in dichloromethane in a separate flask.

    • Cool the substrate solution to -10 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed -5 °C. Vigorous stirring is essential.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired isomer.

Data Summary: Expected Isomer Distribution

The following table provides an estimated isomer distribution based on the directing effects and steric hindrance. Actual results may vary depending on the precise reaction conditions.

Position of Nitration Major Directing Influence(s) Steric Hindrance Expected Abundance
C2 ortho to -OCH₃ (strong activation)Moderate (from -OCH₃ and -Br)Major Product
C6 ortho to -OCH₃ (strong activation)High (flanked by -OCH₃ and C5)Minor Product
C5 ortho to -CH₃, para to -BrLowMinor Product

Logical Workflow for Optimization

The following diagram outlines a logical workflow for optimizing the regioselectivity of the nitration reaction.

G start Start: Nitration of 3-bromo-4-methylanisole initial_exp Initial Experiment: HNO₃/H₂SO₄ at 0°C start->initial_exp analyze Analyze Isomer Ratio (GC/NMR) initial_exp->analyze is_c2_major Is C2 Isomer > 80%? analyze->is_c2_major success Success: Protocol Optimized is_c2_major->success Yes troubleshoot Troubleshooting Required is_c2_major->troubleshoot No lower_temp Option 1: Lower Temperature (-20°C) troubleshoot->lower_temp change_reagent Option 2: Use Acetyl Nitrate troubleshoot->change_reagent add_catalyst Option 3: Add Zeolite Catalyst troubleshoot->add_catalyst re_analyze Re-analyze Isomer Ratio lower_temp->re_analyze change_reagent->re_analyze add_catalyst->re_analyze re_analyze->analyze

Caption: Optimization workflow for regioselective nitration.

References

  • Time in Pasuruan, ID.
  • Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? - Chemistry Stack Exchange.
  • Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • What happens when anisole is nitr
  • yield a mixture of ortho and para nitro anisole 2-Nitroantsole (1) ortho .. - Filo.
  • Directing Groups in SE Ar.
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? - Quora.
  • In the nitration of an aromatic compound, why is it important to keep the reaction temper
  • CN106631810A - Method for preparing aromatic nitro compounds by using immobilized Lewis acid nitration catalyst - Google P
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
  • Impact of temperature control on the selectivity of nitr
  • Effect of solvents on regioselectivity of anisole nitration | Request PDF - ResearchG
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Synthetic Protocols for Aromatic Nitr
  • Directing Effects | ChemTalk.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts.
  • (PDF)
  • CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry.
  • Directing Effects in Electrophilic Arom
  • What is the role of Lewis acid as a catalyst in nitr
  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitr
  • Nitr
  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts.
  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchG
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • (PDF)
  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations | Journal of Chemical Education - ACS Public
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts.
  • (PDF) AN EFFICIENT AND REGIOSELECTIVE BROMINATION OF AROMATIC AMINES AND PHENOLS USING LANTHANUM (III)

Sources

Technical Support Center: A Researcher's Guide to 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Bromo-4-methyl-2-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. In my experience, proper storage and handling are paramount to preventing compound degradation and ensuring reproducible experimental outcomes. This guide provides in-depth, field-proven insights into the causality behind best practices for storing and troubleshooting issues related to this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is this compound and what are its general properties?

This compound is an organic compound with the chemical formula C₈H₈BrNO₃.[1] It is characterized by an aromatic anisole framework substituted with a bromine atom, a methyl group, and a nitro group.[2] These functional groups significantly influence its chemical reactivity and physical properties. Typically, this compound is a solid at room temperature, appearing as a pale yellow to brown crystalline powder.[2] Due to its hydrophobic aromatic nature, it is generally soluble in organic solvents with limited solubility in water.[2]

Q2: What are the primary hazards associated with this compound?

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[3][7] The container should be tightly sealed to prevent moisture ingress and potential atmospheric contamination.[8][9] For long-term storage, maintaining a temperature between 15-25°C is generally recommended, unless otherwise specified by the manufacturer.[3] Storing the compound under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidative degradation.[3]

Q4: What substances are incompatible with this compound?

It is crucial to store this compound separately from incompatible materials to prevent hazardous reactions.[10] Key incompatibilities for nitroaromatic compounds include:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[11]

  • Strong Bases: May cause decomposition, in some cases violently.[4]

  • Strong Acids: Can also promote decomposition.[11]

  • Reducing Agents: The nitro group can be reduced, leading to unintended reactions and potential instability.[4][10]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the storage and use of this compound.

Q1: I've noticed a change in the color of my this compound sample, from a pale yellow to a darker brown. What could be the cause?

A darkening in color is a common indicator of compound degradation. This is often due to exposure to light, heat, or atmospheric oxygen. The nitro group in aromatic compounds can be susceptible to photoreactions and oxidation, leading to the formation of colored impurities.

Solution:

  • Assess Storage Conditions: Immediately verify that the compound is stored in a dark, cool, and dry place. If it has been exposed to light, transfer it to an amber vial or a container wrapped in aluminum foil.[9]

  • Purity Check: It is advisable to re-analyze the purity of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the extent of degradation.[12][13]

  • Future Prevention: For future storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[3]

Q2: My reaction yield using this compound is lower than expected. Could degradation of the starting material be the issue?

Yes, a lower-than-expected reaction yield is a classic symptom of using a degraded starting material. If a portion of the this compound has decomposed, the effective concentration of the active reactant is reduced, leading to incomplete conversion and lower yields.

Solution:

  • Confirm Purity: Before starting a reaction, especially after long-term storage, it is best practice to confirm the purity of the starting material. A quick purity check via Thin Layer Chromatography (TLC) against a reference standard or a more quantitative method like HPLC or GC-MS can save significant time and resources.[12][13]

  • Purification: If minor degradation is detected, it may be possible to purify the bulk material by recrystallization or column chromatography to remove impurities before use.

  • Procure Fresh Material: If significant degradation has occurred, it is recommended to use a fresh batch of the compound to ensure reliable and reproducible results.

Q3: I suspect my stored this compound has been contaminated. What are the likely contaminants and how can I check for them?

Contamination can arise from improper storage or handling. Given the incompatibilities, the most likely reactive contaminants would be acidic or basic residues in the storage container or exposure to oxidizing or reducing agents. Moisture is also a common contaminant.

Solution:

  • Analytical Investigation: Advanced analytical techniques are necessary to identify unknown contaminants. GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[13] HPLC coupled with mass spectrometry (LC-MS) can be used for less volatile contaminants.[13]

  • Preventative Measures: Always use clean, dry glassware and spatulas when handling the compound. Ensure the storage container is made of an inert material and is properly sealed.[9] Avoid storing near volatile acids, bases, or other reactive chemicals.[10]

Recommended Storage Protocol

For optimal stability, follow this detailed protocol for storing this compound:

  • Container: Use a clean, dry, and clearly labeled amber glass bottle with a tight-fitting screw cap. The amber color will protect the compound from light.[9]

  • Inert Atmosphere (Recommended for Long-Term Storage): Before sealing, gently flush the headspace of the container with a stream of dry nitrogen or argon for 30-60 seconds to displace air and moisture.[3]

  • Sealing: Secure the cap tightly. For added protection against moisture ingress, you can wrap the cap with Parafilm®.

  • Storage Location: Place the sealed container in a designated storage cabinet for solids, away from any incompatible materials (see Table 1).[3][10] The storage area should be cool (15-25°C), dry, and well-ventilated.[3]

  • Labeling: Ensure the label includes the full chemical name, date of receipt, and date opened.[3][9]

  • Inventory Management: Employ a "first-in, first-out" system to ensure older stock is used first. Periodically inspect stored containers for any signs of degradation or container damage.

Data Summary

Table 1: Storage and Incompatibility Summary for this compound

ParameterRecommendationRationale
Storage Temperature 15-25°CPrevents thermally induced decomposition.[3]
Atmosphere Ambient (short-term), Inert (long-term)An inert atmosphere minimizes oxidative degradation.[3]
Light Store in the dark (amber vial)Prevents photodegradation.[9]
Moisture Keep in a dry locationPrevents hydrolysis and other moisture-related degradation.[8]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Acids, Reducing AgentsAvoids potential hazardous reactions and degradation.[10][11]

Visualizing Potential Degradation and Troubleshooting

The following diagrams illustrate a potential degradation pathway for this compound and a workflow for troubleshooting suspected degradation.

G A This compound B Light, Heat, or Reducing Agent A->B D Nucleophile (e.g., OH⁻) A->D C 5-Bromo-4-methyl-2-nitrosoanisole or other reduced species B->C Reduction of Nitro Group E 5-Hydroxy-4-methyl-2-nitroanisole D->E Nucleophilic Aromatic Substitution of Bromide

Caption: Potential degradation pathways of this compound.

G A Suspected Degradation (e.g., color change, low yield) B Check Storage Conditions (Light, Temp, Moisture) A->B C Correct Storage & Monitor B->C Improper D Perform Purity Analysis (e.g., HPLC, GC, TLC) B->D Proper E Purity Acceptable? D->E F Use in Experiment E->F Yes G Consider Purification (e.g., Recrystallization) E->G No (Minor Impurities) H Discard and Use Fresh Stock E->H No (Major Degradation)

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • ECHEMI. (n.d.). 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroanisole, 99+%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Iodo-4-Nitroanisole, 97%.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitroanisole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-nitroanisole 95.
  • Sigma-Aldrich. (2022). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
  • Trustrade. (2023). Storage conditions for chemicals in the laboratory.
  • ChemDmart. (n.d.). Safety data sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules.
  • Juárez, J. F., et al. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • CymitQuimica. (n.d.). CAS 1089281-86-6: this compound.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-methyl-2-nitroaniline.
  • PubChem. (n.d.). This compound.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods - Toxicological Profile for Bromoform and Dibromochloromethane.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions for navigating the complexities of cross-coupling reactions with 5-Bromo-4-methyl-2-nitroanisole. This substrate presents unique challenges due to a combination of steric hindrance and strong electron-withdrawing effects, necessitating careful selection of the catalytic system.

Introduction: Understanding the Challenge

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions for two primary reasons:

  • Electronic Deactivation: The presence of a strongly electron-withdrawing nitro group makes the aryl bromide electron-deficient. This deactivation can slow down the rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[1]

  • Steric Hindrance: The methyl group adjacent to the bromine atom creates significant steric bulk around the reaction site. This hindrance can impede the approach of the bulky palladium catalyst, further complicating oxidative addition and subsequent steps in the catalytic cycle.[2][3]

Successfully coupling this substrate requires a catalyst system robust enough to overcome both electronic deactivation and steric barriers. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Where should I start? Which catalyst system is a good initial choice for this substrate?

A: For a challenging, electron-deficient, and sterically hindered substrate like this, starting with a highly active and well-defined palladium precatalyst is crucial. These systems ensure the efficient generation of the active monoligated Pd(0) species, which is often required for difficult couplings.[4][5]

A robust starting point for Suzuki-Miyaura coupling would be a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst paired with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos .[6][7][8]

  • Recommended Starting System: XPhos Pd G3 or SPhos Pd G4 (1-2 mol %), XPhos or SPhos ligand (1-2 mol %), and a suitable base like K₃PO₄ or K₂CO₃ in a solvent system such as dioxane/water.

Q2: How does the nitro group affect the reaction and my choice of conditions?

A: The nitro group is a powerful electron-withdrawing group that makes the aryl ring highly electron-deficient. While this can make C-Br bond cleavage more difficult, recent advances have shown that nitroarenes can be effective electrophiles in cross-coupling.[9][10][11] However, the nitro group can be sensitive to harsh reaction conditions. Avoid overly strong bases or highly reducing conditions that could potentially reduce the nitro group. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is generally recommended over stronger bases like sodium tert-butoxide (NaOt-Bu) unless required for a specific transformation like a Buchwald-Hartwig amination.[5]

Q3: Can I use a simpler catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂?

A: While these catalysts can be effective for simpler substrates, they are often insufficiently active for challenging couplings involving electron-deficient and sterically hindered partners.[8] The generation of the active Pd(0) species from Pd(II) precursors can be inefficient, and triphenylphosphine (PPh₃) is often not electron-rich or bulky enough to promote the difficult oxidative addition and reductive elimination steps required for this substrate.[1][12] Using modern Buchwald-type ligands or N-Heterocyclic Carbenes (NHCs) is highly recommended to achieve reliable and high yields.[4][13][14]

Q4: I am considering a Buchwald-Hartwig amination. What changes should I make to the catalyst system?

A: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or amide coupling partner.[15][16][17] For this reaction, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary. The ligand choice remains critical, with bulky, electron-rich phosphines like BrettPhos or RuPhos often showing excellent performance for C-N bond formation.[5][9][10]

Catalyst and Ligand Selection Guide

The choice of palladium source and ligand is the most critical factor for success. Modern precatalysts combined with specialized ligands are designed to address the specific challenges posed by substrates like this compound.

Catalyst/Ligand SystemKey AdvantagesBest Suited For...Considerations
Pd Precatalysts (G3/G4) + Biaryl Phosphine Ligands (XPhos, SPhos) Highly active, reliable generation of Pd(0), excellent for hindered substrates.[5][18]Suzuki-Miyaura Coupling: General purpose, high-yielding for C-C bonds.Ligands can be air-sensitive and require handling under an inert atmosphere.
Pd Precatalysts (G3) + BrettPhos Exceptionally active for C-N bond formation, good functional group tolerance.[9][10]Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines.Requires a strong base (e.g., NaOt-Bu), which may not be compatible with all functional groups.[5]
Pd(OAc)₂ or Pd₂(dba)₃ + N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr) High thermal stability, strong σ-donating character promotes oxidative addition.[4][19]Heck Coupling & Suzuki Coupling: Effective for electron-deficient aryl halides.Can be more expensive than phosphine ligands; requires careful screening to find the optimal NHC.[4]
Traditional Catalysts (e.g., Pd(PPh₃)₄) Inexpensive, readily available.Simple, unhindered, and electronically neutral substrates.Generally not active enough for this challenging substrate; prone to low yields and failure.[8]

Troubleshooting Guide: Common Problems and Solutions

Even with an optimized system, challenges can arise. This guide addresses the most common failure modes.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue and typically points to a problem with catalyst activation or activity.

Logical Troubleshooting Workflow

start Low/No Conversion check_inert Verify Inert Atmosphere (3x Evacuate/Backfill Cycle) start->check_inert check_reagents Check Reagent Purity & Integrity (Fresh Catalyst, Dry/Degassed Solvent, Pure Base) check_inert->check_reagents Atmosphere OK re_run Re-run with Fresh Reagents check_reagents->re_run Reagents Suspect increase_temp Increase Temperature (e.g., from 80°C to 100°C) check_reagents->increase_temp Reagents OK change_ligand Screen a More Electron-Rich/Bulky Ligand (e.g., SPhos -> XPhos or RuPhos) increase_temp->change_ligand Still No Reaction change_base Screen a Different Base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃) change_ligand->change_base Still No Reaction

Caption: Troubleshooting workflow for low conversion.

  • Possible Cause A: Inefficient Catalyst Activation or Decomposition

    • Why it happens: Oxygen can irreversibly oxidize both the phosphine ligand and the active Pd(0) catalyst, halting the reaction.[20][21] Traditional Pd(II) sources like Pd(OAc)₂ may not be efficiently reduced to Pd(0) in situ.[22]

    • Solution:

      • Ensure a Rigorously Inert Atmosphere: Use a glovebox or ensure the reaction flask is evacuated and backfilled with argon or nitrogen at least three times.[5]

      • Use a Precatalyst: Employ a modern, well-defined precatalyst like a Buchwald G3 or G4 precatalyst. These are designed for rapid and quantitative generation of the active LPd(0) species under the reaction conditions, leading to more reproducible results.[5][18][23]

      • Use Degassed Solvents: Solvents should be sparged with an inert gas for 15-30 minutes before use to remove dissolved oxygen.

  • Possible Cause B: Oxidative Addition is Too Slow

    • Why it happens: The combination of the electron-withdrawing nitro group and steric hindrance from the adjacent methyl group makes the C-Br bond difficult to activate.

    • Solution:

      • Switch to a More Electron-Rich Ligand: The ligand's primary role is to tune the electronic properties of the palladium center. A more electron-donating ligand increases the electron density on the palladium, which in turn facilitates the insertion into the C-Br bond.[1][12] If SPhos fails, try XPhos or RuPhos.

      • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or products at higher temperatures.[24]

Problem 2: Formation of Side Products (Debromination, Homocoupling)

The appearance of significant side products indicates that undesired reaction pathways are competing with the main cross-coupling cycle.

  • Possible Cause A: Protodeboronation (Suzuki Coupling)

    • Why it happens: The boronic acid coupling partner can react with water or other protic sources in the presence of a base, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient boronic acids but can also affect the aryl bromide substrate side (hydrodehalogenation).[21]

    • Solution:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from a strong base to a milder one like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[21]

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These reagents slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[7][12]

      • Minimize Water: While some water is often necessary for Suzuki couplings, excess water can promote protodeboronation. Use a carefully controlled amount in your solvent system (e.g., dioxane:water 10:1).

  • Possible Cause B: Homocoupling of the Boronic Acid

    • Why it happens: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[20]

    • Solution:

      • Improve Degassing: This is the most critical step. Ensure both the solvent and the reaction headspace are free of oxygen.

      • Control Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.0 equivalent of aryl bromide to 1.1-1.2 equivalents of boronic acid) can favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

cluster_0 Reaction Setup (In Glovebox or under Inert Gas) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Solids: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - SPhos Pd G4 (0.02 eq) B 2. Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O 10:1) A->B C 3. Seal Vessel B->C D 4. Heat to 100 °C with Stirring C->D E 5. Monitor by TLC/LC-MS (Typically 4-12 h) D->E F 6. Cool to RT, Dilute with EtOAc E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (Na₂SO₄), Filter, Concentrate G->H I 9. Purify via Flash Chromatography H->I

Caption: Standard workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the SPhos Pd G4 precatalyst (0.02 equiv, 2 mol %).

  • Solvent Addition: Add the appropriate volume of degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for C-N bond formation using a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under inert gas, add the BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol %).

  • Reagent Addition: Add degassed toluene as the solvent, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 8-16 hours.[5]

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol, using appropriate workup and purification conditions for the resulting amine product.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Various Authors. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
  • Caddick, S., et al. (2005). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Royal Society of Chemistry. [Link]
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
  • He, J., et al. (2016). Developing Ligands for Palladium(II)
  • Stradiotto, M., & Lundgren, R. (2016). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
  • Hazari, N. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes.
  • Smith, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Al-Masri, H., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
  • He, J., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Al-Masri, H., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. R Discovery. [Link]
  • Martina, S. L. X., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Wu, K., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • Cai, M., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low.
  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
  • Nakao, Y., et al. (2018). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Royal Society of Chemistry. [Link]
  • Wikipedia. (2023).
  • Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Ma, Y., & Wang, Z. (2021). Recent progress in transition metal catalyzed cross coupling of nitroarenes.
  • LibreTexts. (2023).
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Dénès, F., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Reddit User. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
  • Various Authors. (2016). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A.
  • Beaufils, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction.
  • ACG Publications. (2014). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.

Sources

managing exothermic reactions in the synthesis of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Nature of Exotherm Control in Nitration

The nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is notoriously hazardous due to its highly exothermic nature. The synthesis of 5-bromo-4-methyl-2-nitroanisole is no exception. Uncontrolled, the heat generated during the reaction can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction with potentially explosive consequences. Furthermore, poor temperature control can lead to the formation of undesirable side products, significantly reducing the yield and purity of the desired product. This guide provides a framework for understanding and mitigating these risks.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing a clear path to resolution.

Issue 1: Rapid, Uncontrolled Temperature Spike (Runaway Reaction)

  • Question: My reaction temperature is increasing rapidly and is not responding to the cooling bath. What should I do?

  • Answer: An uncontrolled temperature spike is a critical safety concern and requires immediate and decisive action.

    • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

    • Enhance Cooling: If possible and safe, augment the cooling capacity of your setup. This could involve adding more dry ice to an acetone bath or switching to a colder cooling medium.

    • Emergency Quenching: If the temperature continues to rise, a pre-planned emergency quenching procedure is the next step. This typically involves slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1] Caution: The dilution of strong acids is also highly exothermic, so this should be performed with extreme care and behind a blast shield.[1]

    • Alert and Evacuate: Inform your supervisor and colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area.

    Root Cause Analysis:

    • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated.

    • Rapid Reagent Addition: The nitrating agent was added too quickly, generating heat faster than it could be removed.[1]

    • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction accelerates uncontrollably.[1]

Issue 2: Low Yield of this compound

  • Question: After workup, the yield of my desired product is significantly lower than expected. What are the likely causes?

  • Answer: Low yields in nitration reactions can often be traced back to several factors:

    • Suboptimal Temperature Control: If the temperature is too high, it can lead to the formation of di-nitrated or other side products. Conversely, if the temperature is too low, the reaction may not proceed to completion.

    • Incorrect Reagent Stoichiometry: An excess or deficit of the nitrating agent can lead to incomplete reaction or the formation of byproducts.

    • Inefficient Quenching and Workup: Product can be lost during the quenching and extraction phases if not performed carefully. Ensure the pH is properly adjusted during neutralization and that extractions are performed thoroughly.

Issue 3: Presence of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. How can I improve its purity?

  • Answer: The formation of isomers and other byproducts is a common challenge in aromatic nitration.

    • Isomeric Impurities: The nitration of 4-bromo-3-methylanisole can potentially yield other nitro isomers. Careful control of the reaction temperature is crucial for regioselectivity.

    • Oxidation Products: Strong oxidizing conditions can lead to the formation of phenolic byproducts.

    • Purification: Recrystallization or column chromatography are effective methods for purifying the final product. The choice of solvent for recrystallization is critical and should be determined experimentally.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for this nitration?

    • A1: While specific data for this exact transformation is not widely published in peer-reviewed journals, for similar nitrations of substituted anisoles, a temperature range of -10°C to 0°C is often employed to maintain control over the exotherm and maximize regioselectivity. It is crucial to monitor the internal reaction temperature closely.

  • Q2: What is the recommended rate of addition for the nitrating agent?

    • A2: The nitrating mixture should be added dropwise, ensuring that the internal temperature does not fluctuate significantly.[1] A slow and controlled addition allows the cooling system to effectively dissipate the heat generated by the reaction.

  • Q3: How should I properly quench the reaction?

    • A3: The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[1] This serves to both cool the mixture and dilute the strong acids.

  • Q4: What are the key safety precautions I should take?

    • A4:

      • Always work in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

      • Have an emergency plan in place, including a readily accessible quenching station and knowledge of the location of safety showers and fire extinguishers.

      • Never work alone when performing a nitration reaction.

Experimental Protocol: A Safety-First Approach

This protocol is a representative procedure based on established methods for the nitration of substituted anisoles. It is imperative that a thorough risk assessment is conducted before commencing any experimental work.

Materials:

  • 4-Bromo-3-methylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to pre-chilled concentrated sulfuric acid (typically in a 1:2 v/v ratio) while maintaining the temperature below 10°C using an ice-salt bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3-methylanisole in a suitable solvent like dichloromethane. Cool the solution to -10°C using a dry ice/acetone bath.

  • Nitrating Agent Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the anisole derivative. Crucially, maintain the internal reaction temperature between -10°C and -5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large excess of crushed ice with vigorous stirring.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Summary and Visualization

Table 1: Critical Parameters for Exotherm Management

ParameterRecommended RangeRationale
Reaction Temperature -10°C to 0°CMinimizes side product formation and allows for better control of the exotherm.
Nitrating Agent Addition Dropwise, slowPrevents rapid heat generation that can overwhelm the cooling system.[1]
Stirring Speed VigorousEnsures homogenous mixing and prevents the formation of localized "hot spots".[1]
Quenching Medium Large excess of crushed iceRapidly cools the reaction and safely dilutes the strong acids.[1]

Diagram 1: Workflow for Managing Exothermic Nitration

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_safety Critical Safety Checks Prep_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C Add_Nitrating_Agent Slow, Dropwise Addition of Nitrating Mixture Prep_Nitrating_Mix->Add_Nitrating_Agent Prep_Substrate Prepare Substrate Solution (4-Bromo-3-methylanisole) Cool to -10°C Prep_Substrate->Add_Nitrating_Agent Monitor_Temp Maintain Internal Temp (-10°C to -5°C) Add_Nitrating_Agent->Monitor_Temp Continuous Monitoring Monitor_Temp->Add_Nitrating_Agent Adjust Addition Rate Monitor_Progress Monitor by TLC Monitor_Temp->Monitor_Progress Temp_Spike Temperature Spike? Monitor_Temp->Temp_Spike Quench Quench on Crushed Ice Monitor_Progress->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Temp_Spike->Monitor_Progress NO Emergency_Quench Emergency Quench Temp_Spike->Emergency_Quench YES

Caption: A flowchart illustrating the key stages and decision points for the safe execution of the nitration reaction.

References

  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem.
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • This compound | C8H8BrNO3 | CID 59441753 - PubChem.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

Sources

Technical Support Center: Byproduct Identification in Reactions of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Bromo-4-methyl-2-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions with this substituted anisole. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: I am seeing more than one product in my reaction involving this compound. What are the likely impurities?

A1: When reacting this compound, particularly in electrophilic aromatic substitution reactions (e.g., further nitration or halogenation) or nucleophilic aromatic substitution (SNAr), several byproducts can arise. The most common are:

  • Positional Isomers: Depending on your starting material and synthesis route, you may have isomeric impurities. For instance, if you are synthesizing the target compound, you might see isomers like 2-Bromo-4-methyl-5-nitroanisole.[1]

  • Over-reaction Products: The aromatic ring, although deactivated by the nitro group, can still undergo further substitution, leading to di-nitrated or di-brominated species under harsh conditions.

  • Demethylation Products: The methoxy group can be cleaved under strongly acidic or high-temperature conditions, resulting in the corresponding phenol (5-Bromo-4-methyl-2-nitrophenol). This is a known side reaction in the nitration of other methylanisoles.[2][3]

  • De-bromination Products: In some instances, particularly with certain catalysts or nucleophiles, the bromine atom can be replaced, leading to 4-methyl-2-nitroanisole.

  • Ipso-Substitution Byproducts: Attack of an electrophile at a position already bearing a substituent (like the methyl group) can lead to rearranged or unexpected products.[2]

Q2: My reaction yield is consistently low. What are the primary contributing factors?

A2: Low yields can often be attributed to incomplete reactions or the formation of multiple byproducts that complicate purification. Key factors include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in nitration reactions, careful temperature control is necessary to prevent over-nitration and side reactions.[4][5]

  • Reagent Stoichiometry: Using an excess of a powerful reagent (like a nitrating or brominating agent) can significantly increase the formation of polysubstituted byproducts.[5][6]

  • Purity of Starting Materials: Impurities in the starting this compound or other reagents can lead to unforeseen side reactions.

Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[6][7] By co-spotting the reaction mixture with your starting material, you can visualize the consumption of the starting material and the appearance of the desired product and any byproducts. This allows you to quench the reaction at the optimal time, preventing further conversion to undesirable species. For more quantitative monitoring, periodic sampling and analysis by HPLC or GC-MS can be employed.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into common issues, explaining the underlying chemical principles and offering actionable solutions.

Issue 1: Formation of Positional Isomers
  • Question: My analysis shows the presence of an isomer, 3-Bromo-4-methyl-2-nitroanisole, alongside my target compound. Why is this happening and how can I avoid it?

  • Root Cause Analysis: The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles. The starting material for the synthesis of this compound is typically 4-bromo-3-methylanisole or a related compound. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The bromine is also an ortho-, para-director but is deactivating. The nitration of 4-bromo-3-methylanisole will be directed by the powerful methoxy group primarily to the positions ortho to it (positions 2 and 6). Steric hindrance from the adjacent methyl group at position 3 will favor substitution at the 2-position. However, some substitution at the 6-position is still possible, leading to the isomeric byproduct 3-Bromo-4-methyl-6-nitroanisole.

  • Strategic Solution:

    • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) can increase the regioselectivity of the reaction by favoring the kinetically controlled product.[5]

    • Choice of Nitrating Agent: Using a milder nitrating agent (e.g., acetyl nitrate prepared in situ from nitric acid and acetic anhydride) can sometimes provide better control over the reaction compared to harsher conditions like mixed acid (HNO₃/H₂SO₄).[2]

    • Purification: If the formation of isomers cannot be completely suppressed, careful purification by column chromatography or recrystallization is essential.[4][6] The polarity difference between the isomers is often sufficient for separation on silica gel.

Issue 2: Presence of Over-Nitrated or Poly-Brominated Byproducts
  • Question: I am observing di-nitrated or di-brominated species in my final product mixture. How can I promote mono-substitution?

  • Root Cause Analysis: The activating groups on the ring (methoxy and methyl), although somewhat offset by the deactivating nitro and bromo groups, can still make the product susceptible to a second electrophilic attack, especially under forcing conditions.[5]

  • Strategic Solution:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of your substrate to the electrophilic reagent. Slow, dropwise addition of the electrophile to the substrate solution helps to maintain a low concentration of the reactive species, minimizing the chance of a second substitution on the already-formed product.[5]

    • Milder Reagents: For bromination, consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[8][9] For nitration, adjusting the concentration of sulfuric acid can modulate the reactivity of the nitrating system.[3]

    • Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction promptly to prevent the product from reacting further.

Issue 3: Detection of Phenolic Impurities (Demethylation)
  • Question: My NMR and Mass Spec data suggest the presence of 5-Bromo-4-methyl-2-nitrophenol. What is causing the loss of the methyl group from the anisole?

  • Root Cause Analysis: The ether linkage of the methoxy group is susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or a conjugate base) on the methyl group. This side reaction is a known pathway in the nitration of substituted anisoles.[3]

  • Strategic Solution:

    • Moderate Acidity: If possible, use the minimum concentration of strong acid required to catalyze the reaction.

    • Temperature Management: Avoid heating the reaction mixture unless necessary. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Aqueous Workup: During workup, the phenolic byproduct can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide solution), as the phenol will deprotonate to form a water-soluble phenoxide salt.

Byproduct Identification Workflow

A systematic approach is crucial for identifying unknown byproducts. The following workflow outlines the recommended analytical procedures.

Byproduct_Identification_Workflow cluster_initial_analysis Initial Analysis & Separation cluster_structural_elucidation Structural Elucidation TLC 1. TLC Analysis - Assess reaction completion - Estimate number of components LCMS 2. LC-MS Analysis - Obtain molecular weights - Tentatively identify byproducts TLC->LCMS Proceed if complex Column 3. Column Chromatography - Isolate individual byproducts LCMS->Column Isolate for confirmation NMR 4. NMR Spectroscopy (¹H, ¹³C) - Determine chemical structure - Confirm isomer identity Column->NMR Analyze pure fractions HRMS 5. High-Resolution MS - Confirm elemental composition NMR->HRMS Confirm formula

Caption: Workflow for byproduct identification and characterization.

Analytical Methodologies for Byproduct Profiling

The choice of analytical technique is critical for the successful identification and quantification of byproducts.

Comparative Overview of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Combines HPLC separation with mass spectrometry for highly sensitive and specific detection.
Primary Use Quantitative analysis (assay), impurity profiling, and stability testing.[10]Identification and quantification of volatile impurities and byproducts.Trace-level quantification of impurities, including potential genotoxic impurities (GTIs).[11][12]
Specificity High; can resolve isomers with optimized methods.[13]Very High; provides structural information from fragmentation patterns.[10]Extremely High; provides both retention time and mass-to-charge ratio for confident identification.
Sample Prep Simple dissolution in a suitable mobile phase.May require derivatization for non-volatile compounds; sample must be thermally stable.Simple dissolution; compatible with a wide range of compounds.
Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing a method to separate this compound from its common byproducts.

Objective: To resolve the main component from potential isomeric and degradation byproducts.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[12]

  • Reagents & Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.[13]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225-254 nm (determine the optimal wavelength by running a UV scan).[12]

    • Gradient Elution:

      • Start with a higher percentage of Mobile Phase A (e.g., 60-70%).

      • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more non-polar byproducts.

      • Include a column wash and re-equilibration step.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis & Interpretation:

    • Inject the sample and record the chromatogram.

    • Identify the main peak corresponding to this compound.

    • Analyze smaller peaks for potential byproducts. The relative retention times can help in consistent tracking of impurities across different batches.

    • Quantify impurities using area percentage or by preparing standards of known impurities if available.

HPLC_Protocol_Workflow Prep 1. Sample Preparation (Dissolve & Filter) Inject 2. HPLC Injection Prep->Inject Separate 3. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 4. UV Detection Separate->Detect Analyze 5. Data Analysis (Identify & Quantify Peaks) Detect->Analyze

Caption: Standard workflow for HPLC analysis.

By employing these troubleshooting strategies and analytical methods, researchers can gain better control over their reactions, minimize the formation of undesirable byproducts, and ensure the purity of their target compound, this compound.

References

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • ResearchGate. Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Request PDF. [Link]
  • Canadian Journal of Chemistry. ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. [Link]
  • PubChem. This compound | C8H8BrNO3 | CID 59441753. [Link]
  • ResearchGate. Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • PubChem. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744. [Link]
  • SIELC Technologies. 4-Bromo-2-nitroanisole. [Link]
  • VSS.
  • Organic Chemistry Portal.
  • Scirp.org.
  • Master Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. [Link]
  • PubChem. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533. [Link]
  • YouTube.
  • Google Patents.
  • United Nations Office on Drugs and Crime.
  • Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Optimization of Solvent Systems for 5-Bromo-4-methyl-2-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions involving 5-Bromo-4-methyl-2-nitroanisole. The correct choice of solvent is paramount for achieving high yield, purity, and reproducibility. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and rationalize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reactivity of this compound.

Q1: What are the key structural features of this compound that influence solvent selection?

A1: The reactivity of this compound is governed by the interplay of its functional groups, each imposing demands on the solvent system.[1][2]

  • Nitro Group (-NO₂): This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr), particularly at the positions ortho and para to it.

  • Bromo Group (-Br): This is a good leaving group in SₙAr reactions and an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Anisole Moiety (-OCH₃): The methoxy group is an electron-donating group. While its influence is electronically overshadowed by the nitro group, it can be susceptible to cleavage under harsh acidic conditions (e.g., using HBr), which is a crucial consideration for reaction workup.

  • Overall Structure: The molecule is a relatively non-polar, solid organic compound.[1] Its solubility is limited in water but good in many common organic solvents. Initial solubility tests are always recommended.

Q2: How does solvent polarity mechanistically influence the primary reactions of this substrate?

A2: Solvent polarity is not just about dissolution; it directly participates in the reaction mechanism by stabilizing or destabilizing transition states and intermediates.

  • For Nucleophilic Aromatic Substitution (SₙAr): These reactions proceed via a negatively charged intermediate known as a Meisenheimer complex.[3][4] Polar aprotic solvents such as DMSO, DMF, and NMP are the gold standard. They excel at solvating the cationic counter-ion of the nucleophile while leaving the anionic nucleophile "bare" and highly reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction.[5]

  • For Suzuki-Miyaura Cross-Coupling: This catalytic cycle involves multiple steps with intermediates of varying polarity. A mixture of solvents is often optimal. Ethereal solvents like dioxane or THF are common, often with the addition of water or a polar aprotic solvent. Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step. The ideal ratio must be empirically determined.[6][7]

  • For Nitro Group Reduction: The choice depends heavily on the reducing agent. For catalytic hydrogenation (e.g., H₂, Pd/C), polar protic solvents like ethanol (EtOH) or methanol (MeOH) are preferred as they facilitate proton transfer. For metal-acid reductions (e.g., SnCl₂, Fe/HCl), solvent mixtures like EtOH/H₂O are effective at dissolving all components.

Q3: What are the primary safety considerations when working with this compound and associated solvents?

A3: Adherence to safety protocols is non-negotiable.

  • Compound Handling: Halogenated nitroaromatics should be treated as potentially toxic and irritant. Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][9] Avoid inhalation of dust or vapors and prevent skin contact.[10][11]

  • Solvent Handling: Many solvents used in these reactions have their own hazards (e.g., flammability, toxicity, peroxide formation in aged ethers like THF and dioxane). Always consult the Safety Data Sheet (SDS) for each solvent and reagent before beginning work.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during experimentation.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Question: I've set up a Suzuki-Miyaura coupling reaction, but TLC/LC-MS analysis shows only starting material after several hours. What's the likely solvent-related cause?

  • Answer & Solution: This is a classic symptom of poor reagent solubility or catalyst inhibition.

    • Inadequate Solubility of the Base: The inorganic bases required for Suzuki couplings (e.g., K₂CO₃, K₃PO₄) are often insoluble in purely organic solvents like toluene or THF. Without the base in solution, the catalytic cycle cannot proceed.

      • Solution: Introduce a polar co-solvent. A mixture of Dioxane/Water (e.g., 4:1 v/v) or THF/Water is a standard starting point. The water solubilizes the base, making it available for the reaction.[6]

    • Poor Substrate Solubility at Reaction Temperature: Even if soluble at room temperature, your substrate or boronic acid partner may precipitate out upon heating, effectively halting the reaction.

      • Solution: Visually inspect the reaction mixture at the target temperature. If solids are present, consider a more effective solubilizing solvent like DMF or Toluene in combination with your primary solvent system.

    • Use of Anhydrous Solvents: While some steps in organic synthesis require anhydrous conditions, the Suzuki coupling generally benefits from the presence of water. Using rigorously dried solvents can be counterproductive.

Problem 2: My SₙAr reaction is clean but extremely slow.

  • Question: I'm attempting to displace the bromine on this compound with an amine nucleophile in ethanol, but the reaction takes days to reach 50% conversion. Why?

  • Answer & Solution: You are likely using a solvent that is actively inhibiting your reaction.

    • Protic Solvent Interference: As detailed in the FAQs, polar protic solvents like ethanol stabilize nucleophiles through hydrogen bonding.[5] This "caging" effect drastically reduces the nucleophile's energy and its ability to attack the electron-deficient aromatic ring.

      • Solution: Switch to a polar aprotic solvent. DMSO or DMF are the solvents of choice for SₙAr reactions.[12] You should observe a dramatic increase in the reaction rate. The choice between them can come down to boiling point and ease of removal; DMF (b.p. 153 °C) is easier to remove under vacuum than DMSO (b.p. 189 °C).

Problem 3: My reaction works, but I am getting significant side products.

  • Question: During the reduction of the nitro group using SnCl₂ in acidic ethanol, I'm observing a significant amount of a debrominated side product. How can I improve chemoselectivity?

  • Answer & Solution: This indicates that your reaction conditions are too harsh, leading to hydrodebromination. The solvent plays a role in mediating reactivity.

    • Solvent and Acidity Control: The combination of a strong acid (like concentrated HCl) and a protic solvent can promote side reactions.

      • Solution 1: Change the reducing system. Catalytic hydrogenation using Pd/C in Ethanol or Ethyl Acetate (EtOAc) is often much milder and highly chemoselective for nitro group reduction, leaving aryl halides intact.

      • Solution 2: If you must use a metal-based reduction, try to buffer the system or use a less acidic proton source. Using Ammonium Chloride as the proton source in an Ethanol/Water mixture can be a milder alternative to strong mineral acids.

Problem 4: I can't isolate my product cleanly after workup.

  • Question: My reaction in DMSO was successful, but I am struggling to remove the solvent and I'm left with a sticky oil instead of a crystalline product. What should I do?

  • Answer & Solution: This is a very common challenge with high-boiling point polar aprotic solvents.

    • Solvent Removal Strategy: DMSO and DMF are fully miscible with water. This property is key to their removal.

      • Solution: After the reaction is complete, quench the mixture by pouring it into a large volume of cold water or ice. Your organic product, being insoluble in water, should precipitate out as a solid. You can then collect it by filtration. If it separates as an oil, you can perform a liquid-liquid extraction with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . The DMSO/DMF will preferentially partition into the aqueous layer. Perform multiple extractions (3x) to ensure complete removal.[13]

    • Crystallization Issues: The presence of residual solvent or other impurities can inhibit crystallization.

      • Solution: After extraction and drying the organic layer, concentrate it on a rotary evaporator. To induce crystallization from the resulting oil, try trituration with a poor solvent (e.g., hexanes or diethyl ether ). Alternatively, dissolve the oil in a minimal amount of a good, volatile solvent (like DCM) and then slowly add a poor solvent (anti-solvent) like hexanes until turbidity persists, then allow it to stand.[13]

Section 3: Experimental Protocols & Data

Protocol: General Workflow for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for efficiently identifying an optimal solvent system for the coupling of this compound with an arylboronic acid.

  • Preparation: In an array of reaction vials (e.g., 4 mL vials with stir bars), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) in a small amount of THF to ensure accurate dispensing. Add the catalyst solution to each vial.

  • Solvent Addition: To each vial, add 2 mL of a different solvent or solvent mixture from the screening table below.

  • Reaction: Seal the vials, and place the array in a heating block set to the desired temperature (e.g., 80-100 °C). Stir for a set period (e.g., 4-12 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

  • Optimization: Based on the results, select the top-performing solvent system for a larger-scale reaction and further optimization of temperature and reaction time.

Data Table: Properties of Common Solvents for Optimization
SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Typical Use Case & Rationale
Dimethyl SulfoxideDMSO47.2189SₙAr: Excellent for accelerating SₙAr by destabilizing nucleophiles. High boiling point allows for a wide temperature range.
N,N-DimethylformamideDMF36.7153SₙAr, Suzuki: A slightly less polar alternative to DMSO, easier to remove under vacuum. Also a good co-solvent in Suzuki reactions.
TetrahydrofuranTHF7.666Suzuki: Common ethereal solvent for Suzuki couplings. Often used with water. Check for peroxides if aged.
1,4-DioxaneDioxane2.2101Suzuki: Higher boiling point than THF, allowing for higher reaction temperatures. A very common choice for Suzuki reactions.
AcetonitrileMeCN37.582Suzuki: A polar aprotic option for Suzuki couplings, though sometimes less effective than ethereal solvents.[6]
Toluene-2.4111Suzuki: A non-polar aromatic solvent, good for solubilizing organic substrates. Often used in combination with other solvents.
EthanolEtOH24.678Nitro Reduction: Standard polar protic solvent for catalytic hydrogenation or metal/acid reductions.
MethanolMeOH32.765Nitro Reduction: Similar to ethanol, but its lower boiling point can be advantageous for product isolation.
WaterH₂O80.1100Suzuki, Reductions: Essential co-solvent in Suzuki reactions to dissolve the base. Also used in some metal-based reductions.

Section 4: Visual Guides & Workflows

Diagram 1: Solvent System Selection Guide

This decision tree provides a starting point for selecting a solvent system based on the intended transformation.

Solvent_Selection cluster_snar Nucleophilic Aromatic Substitution (SₙAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Group Reduction ReactionType What is the reaction type? SNAr_Choice Primary Choice: Polar Aprotic ReactionType->SNAr_Choice SₙAr Suzuki_Choice Primary Choice: Ethereal + Water or Aromatic + Water ReactionType->Suzuki_Choice Suzuki Reduction_Choice Choice Depends on Reagent ReactionType->Reduction_Choice Reduction SNAr_Examples DMSO, DMF, NMP SNAr_Choice->SNAr_Examples e.g. Suzuki_Examples Dioxane/H₂O Toluene/H₂O THF/H₂O Suzuki_Choice->Suzuki_Examples e.g. Reduction_H2 Catalytic Hydrogenation (e.g., Pd/C) Reduction_Choice->Reduction_H2 Reduction_Metal Metal/Acid (e.g., SnCl₂, Fe) Reduction_Choice->Reduction_Metal Solvent_H2 Use Polar Protic: EtOH, MeOH, EtOAc Reduction_H2->Solvent_H2 Solvent_Metal Use Protic Mixture: EtOH/H₂O Reduction_Metal->Solvent_Metal

Caption: Decision tree for initial solvent selection.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow illustrates a logical progression for diagnosing yield issues where the solvent system is a likely culprit.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Solubility Are all reagents fully dissolved at reaction temp? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No Check_Solubility->Solubility_No Check_Polarity Is the solvent polarity appropriate for the mechanism? Polarity_Yes Yes Check_Polarity->Polarity_Yes Polarity_No No Check_Polarity->Polarity_No Check_Water Is water content appropriate? (Anhydrous vs. Aqueous) Action_Water Action: - For Suzuki, add H₂O - For moisture-sensitive steps, use anhydrous solvent Check_Water->Action_Water Solubility_Yes->Check_Polarity Action_Solubility Action: - Add a co-solvent - Increase temperature - Choose a better solvent Solubility_No->Action_Solubility Polarity_Yes->Check_Water Action_Polarity Action: - For SₙAr, use Polar Aprotic - For Suzuki, ensure H₂O is present Polarity_No->Action_Polarity

Caption: Logical workflow for troubleshooting low yield.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884.
  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-502.
  • Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • Desai, D. G., & D'Souza, J. D. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5(104), 85649-85683.
  • Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of the post-reaction work-up and purification processes. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your synthesis.

Understanding the Work-Up: A Critical Phase

The successful isolation of pure this compound hinges on a meticulously executed work-up procedure. Following the electrophilic aromatic substitution (nitration of 4-bromo-3-methylanisole or bromination of 4-methyl-2-nitroanisole), the reaction mixture contains not only the desired product but also residual acids, unreacted starting materials, and potential isomeric byproducts. The work-up aims to neutralize the reaction, separate the crude product from the aqueous phase, and prepare it for final purification.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up and purification of this compound, offering scientifically grounded solutions.

Question: After quenching the reaction with ice/water, an unexpected solid has precipitated, or the mixture has become a thick, unmanageable slurry. What should I do?

Answer:

This is a common issue, particularly when quenching highly acidic reaction mixtures. The precipitate could be the crude product crashing out of solution due to a rapid change in polarity and temperature, or it could be inorganic salts with low solubility.

  • Immediate Action: Do not proceed with extraction immediately. The primary goal is to get all organic material into the organic phase. Add your extraction solvent (e.g., dichloromethane or ethyl acetate) to the quenched mixture and stir vigorously. This should dissolve the desired product and other organic components.

  • Scientific Rationale: The solubility of organic compounds like this compound is significantly lower in cold, acidic aqueous solutions than in organic solvents. By introducing the extraction solvent at this stage, you create a favorable environment for the product to dissolve.

  • Further Steps: If a solid remains after adding the organic solvent, it is likely an inorganic salt. You can proceed with the separation of the organic layer, and the inorganic solid will typically remain in the aqueous phase or at the interface. Gentle warming of the mixture (if the product is stable) can sometimes aid in dissolving the organic components.

Question: During the liquid-liquid extraction, a persistent emulsion has formed, and the layers are not separating. How can I break this emulsion?

Answer:

Emulsion formation is a frequent challenge in the work-up of aromatic compound syntheses.[1] It is often caused by the presence of finely dispersed solids or amphiphilic molecules at the interface between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Patience and Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can help the droplets coalesce.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent to separate.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool can be effective.

    • Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the interfacial tension and break the emulsion.

Question: My crude product is an oil, and I am struggling to induce crystallization during recrystallization. What are the likely causes and solutions?

Answer:

"Oiling out" during recrystallization occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with nitroaromatic compounds, especially if impurities are present which can depress the melting point.

  • Causality and Solutions:

    • High Impurity Level: Significant amounts of impurities can lower the melting point of the eutectic mixture. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

    • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.

      • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the oil in a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Cooling Too Rapidly: Rapid cooling encourages oiling out.

      • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.

    • Supersaturation: The solution may be supersaturated.

      • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product can also induce crystallization.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up and purification of this compound.

Question: What is the best way to quench the nitration reaction?

Answer:

The standard and most effective method for quenching a nitration reaction is to slowly pour the reaction mixture onto crushed ice with stirring.

  • Scientific Rationale: This method serves two primary purposes:

    • Rapid Cooling: The exotherm from the dilution of the strong acid (typically sulfuric acid) is quickly dissipated, preventing unwanted side reactions or degradation of the product.

    • Decreased Solubility: The product's solubility is significantly reduced in the cold, dilute acidic solution, often causing it to precipitate as a solid, which can be a preliminary purification step.

A subsequent neutralization step with a weak base like sodium bicarbonate solution is crucial to remove residual acids before extraction.[4]

Question: How do I choose the right solvent for extracting this compound?

Answer:

An ideal extraction solvent should have the following properties:

  • High solubility for the target compound.

  • Immiscibility with the aqueous phase.

  • A relatively low boiling point for easy removal by rotary evaporation.

  • Minimal reactivity with the product.

For this compound, common and effective extraction solvents include:

  • Dichloromethane (DCM): Offers excellent solubility for many organic compounds and is denser than water, which can simplify separations.

  • Ethyl Acetate (EtOAc): A good polar aprotic solvent that is effective for extracting moderately polar compounds. It is less dense than water.

  • Diethyl Ether: Has a very low boiling point, making it easy to remove, but it is highly flammable.

Question: What are the likely isomeric byproducts in this synthesis, and how can I separate them from the desired product?

Answer:

The substitution pattern of the starting material will dictate the potential isomers. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the bromo (-Br) group is an ortho-, para-directing deactivator. The nitro (-NO₂) group is a meta-directing deactivator.

  • Potential Isomers: Depending on the synthetic route, you may form isomers where the nitro or bromo group is in a different position. For example, in the nitration of 4-bromo-3-methylanisole, you could potentially get nitration at the 6-position in addition to the desired 2-position.

  • Separation Strategies:

    • Recrystallization: This is often the most effective method for separating isomers if their solubilities in a particular solvent system are sufficiently different. A systematic approach to solvent screening is recommended. Common solvents for recrystallizing nitroaromatic compounds include ethanol, methanol, and mixtures like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for elution. The separation can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

Standard Aqueous Work-Up Procedure
  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them under vacuum.

Data Presentation

PropertyValueSource
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Likely a pale yellow to brown solid
Solubility Soluble in organic solvents, limited solubility in water

Visualizing the Workflow

Workup_Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-Up cluster_purification Purification ReactionMixture Crude Reaction Mixture (Product, Acid, Byproducts) Quenching 1. Quenching (Pour onto ice) ReactionMixture->Quenching Process Neutralization 2. Neutralization (e.g., NaHCO₃ solution) Quenching->Neutralization Extraction 3. Liquid-Liquid Extraction (e.g., DCM or EtOAc) Neutralization->Extraction Washing 4. Washing (Water, Brine) Extraction->Washing Drying 5. Drying (e.g., MgSO₄) Washing->Drying Concentration 6. Concentration (Rotary Evaporation) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization Primary Method ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Workflow for the work-up and purification of this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry.
  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methyl-2-nitroanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this sterically demanding substrate. The unique substitution pattern of this molecule—featuring a bulky methyl group adjacent to the reactive bromide and a nitro group flanked by two ortho substituents—creates a classic conflict between electronic activation and steric inhibition. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how is their reactivity influenced by the substitution pattern?

A1: The molecule has two primary sites for transformation: the carbon-bromine bond and the nitro group.

  • C-Br Bond: This site is the handle for reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The strong electron-withdrawing nitro group at the ortho position electronically activates this site for SNAr by stabilizing the negative charge in the Meisenheimer intermediate.[1][2][3] However, this electronic advantage is severely counteracted by the bulky methyl group at the adjacent C4 position, which physically blocks the approach of nucleophiles or the insertion of a metal catalyst.

  • Nitro Group: This group can be reduced to an aniline derivative. Its reactivity is primarily influenced by steric shielding from the ortho-methoxy and ortho-methyl groups, which can hinder the approach of reducing agents.

Q2: Why do standard, textbook conditions for reactions like Suzuki coupling or SNAr often fail with this substrate?

A2: Standard conditions typically fail because they do not account for the severe steric congestion around the reactive centers. In SNAr, the nucleophile's path is obstructed. In cross-coupling reactions, the initial, and often rate-limiting, oxidative addition step is inhibited because the bulky methyl group prevents the large palladium catalyst complex from accessing the C-Br bond.[4] Similarly, reduction of the nitro group can be sluggish if the reducing agent cannot make effective contact.

Q3: Between electronic effects and steric hindrance, which factor is dominant for this molecule?

A3: For this specific molecule, steric hindrance is the dominant factor that dictates the required reaction conditions. While the nitro group provides strong electronic activation for SNAr, this effect cannot be realized if the nucleophile is physically prevented from attacking the C-Br bond.[1][2] Therefore, successful transformations almost always require specialized reagents, catalysts, or conditions designed explicitly to overcome steric barriers.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

The goal of SNAr on this substrate is to displace the bromide. The reaction is electronically favorable but sterically challenging.

Common Problem: Low to no conversion, or slow reaction rates, when reacting this compound with a nucleophile (e.g., amines, alkoxides).

SNAr Troubleshooting Workflow

start S(N)Ar Reaction Fails (Low/No Conversion) q1 Is your nucleophile bulky? (e.g., diisopropylamine, t-butoxide) start->q1 sol1 Switch to a smaller nucleophile (e.g., ammonia, methoxide, azide) q1->sol1 Yes q2 Is the reaction temperature low? (< 100 °C) q1->q2 No end Reaction Optimized sol1->end sol2 Increase temperature significantly (120-180 °C) Use a high-boiling polar aprotic solvent (e.g., DMSO, NMP, sulfolane) q2->sol2 Yes q3 Is your solvent non-polar or protic? q2->q3 No sol2->end sol3 Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for troubleshooting SNAr reactions.

Key Causes and Solutions for SNAr Failure
Potential Cause Scientific Rationale Recommended Solution
Steric Blockade The ortho-methyl group physically obstructs the trajectory of the incoming nucleophile, preventing it from reaching the carbon atom bearing the bromine.1. Use Smaller Nucleophiles: Switch to less sterically demanding nucleophiles (e.g., ammonia, sodium azide, primary amines). 2. Increase Kinetic Energy: Raise the reaction temperature significantly (e.g., 120-180 °C) to provide the molecules with enough energy to overcome the activation barrier.
Poor Nucleophilicity The nucleophile is not strong enough to initiate the attack, especially given the steric challenge.Employ a Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP solvate the cation of a salt but leave the nucleophilic anion "bare" and highly reactive.
Low Reactant Concentration Bimolecular reactions like SNAr are dependent on the concentration of both reactants.Increase Concentration: If solubility allows, increase the molarity of the reactants. Be cautious as this can also increase side reactions at high temperatures.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

For reactions like Suzuki-Miyaura, Heck, or Sonogashira, the critical step is the oxidative addition of the palladium catalyst into the C-Br bond. This is where steric hindrance presents the main hurdle.

Common Problem: The reaction stalls with starting material remaining. Catalyst decomposition (formation of palladium black) is observed, and yields of the desired biaryl or coupled product are low or zero.

Catalyst/Ligand Selection for Hindered Substrates

cluster_0 Modern Catalyst Systems start Suzuki Coupling Fails with Standard Catalyst (e.g., Pd(PPh3)4) buchwald Buchwald Ligands (Bulky, Electron-Rich Phosphines) Examples: SPhos, XPhos, RuPhos start->buchwald Try First nhc N-Heterocyclic Carbene (NHC) Ligands (Strong σ-donors, Sterically Shielding) Example: Pd-PEPPSI-IPr start->nhc Alternative outcome1 Promotes reductive elimination. Stabilizes monoligated Pd(0) species needed for oxidative addition at hindered sites. buchwald->outcome1 outcome2 Forms highly stable and active catalysts. Excellent for challenging, electron-rich and sterically hindered aryl halides. nhc->outcome2

Caption: Catalyst selection guide for hindered aryl bromides.

Performance Comparison of Catalytic Systems for Hindered Aryl Halides
Catalyst SystemLigand TypeKey Advantages & RationaleTypical ConditionsExpected Outcome
Traditional Pd(PPh₃)₄TriphenylphosphineReadily available and inexpensive.Often fails or gives low yields due to the insufficient bulk and electron density needed to promote oxidative addition at the sterically shielded C-Br bond.
Buchwald System [5]Pd(OAc)₂ + SPhos or XPhos Bulky, electron-rich biaryl phosphineThe ligand's bulk forces a low coordination number on the palladium center, creating a more reactive, monoligated Pd(0) species. Its electron-donating nature accelerates the oxidative addition step.Toluene/H₂O, K₃PO₄, 80-110 °C
NHC System [5]Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)NHCs are strong σ-donors that form highly stable and active palladium complexes. They are exceptionally effective for coupling sterically demanding and electron-rich substrates.THF or Dioxane, K₂CO₃, 60-80 °C
Detailed Protocol: Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.[5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Toluene and Water (degassed, 5:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture in an oil bath to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 3: Reduction of the Nitro Group

The primary challenge in reducing the nitro group is its steric encapsulation by the adjacent methoxy and methyl groups. A secondary challenge is achieving chemoselectivity, i.e., reducing the nitro group without affecting the C-Br bond (hydrodehalogenation).

Common Problem: Incomplete reduction, or undesired side reactions such as debromination.

Reagent Selection for Nitro Group Reduction

start Goal: Reduce NO2 to NH2 on This compound q1 Is preserving the C-Br bond critical? start->q1 chemoselective Chemoselective Reduction q1->chemoselective Yes non_selective Vigorous / Potentially Non-Selective Reduction q1->non_selective No, or if other methods fail reagent1 Use Fe / NH4Cl in EtOH/H2O or SnCl2·2H2O in EtOH. These are classic, reliable methods with good functional group tolerance. chemoselective->reagent1 reagent2 Use catalytic hydrogenation (H2, Pd/C). Risk of hydrodehalogenation is high. Requires careful optimization of pressure and temperature. non_selective->reagent2

Caption: Reagent selection for nitro group reduction.

Key Causes and Solutions for Nitro Reduction Failure
Potential Cause Scientific Rationale Recommended Solution
Incomplete Reduction The reducing agent is too bulky or not reactive enough to access the sterically shielded nitro group.1. Use Tin(II) Chloride (SnCl₂): A classic and powerful method for reducing aromatic nitro groups, even hindered ones. It works well in acidic alcoholic solvents.[6] 2. Iron in Acidic Media: Fe metal in acetic acid or with NH₄Cl is a cost-effective and often highly effective method that tolerates many functional groups.[7]
Hydrodehalogenation The C-Br bond is cleaved and replaced by a hydrogen atom. This is a common side reaction with catalytic hydrogenation.1. Avoid Catalytic Hydrogenation: If the bromine is essential, avoid using H₂ with catalysts like Pd/C, which are known to reduce aryl halides. 2. Use Chemoselective Reagents: Systems like NaBH₄-FeCl₂ have been shown to selectively reduce nitro groups in the presence of esters and potentially halides.[8][9] Iron-based reductions are also generally safe for aryl bromides.
Formation of Intermediates Milder conditions can sometimes lead to the formation of stable intermediates like nitroso or hydroxylamine species.Ensure Stoichiometry and Reaction Time: Use a sufficient excess of the reducing agent and allow the reaction to proceed to completion, monitoring by TLC to ensure the disappearance of both starting material and intermediates.
Detailed Protocol: Chemoselective Reduction using Tin(II) Chloride

This protocol describes the reduction of the nitro group to an amine while preserving the aryl bromide.[6]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl) (for older SnCl₂ reagents)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the SnCl₂·2H₂O in one portion. If the reagent is old, a small amount of concentrated HCl can be added to dissolve any tin oxides.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction mixture will typically become a clear solution.

  • Monitor the reaction by TLC until all the starting material is consumed (usually 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. A white precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 5-Bromo-4-methyl-2-aminoanisole can be purified by chromatography if necessary.

References

  • Infinity Learn. Presence of a nitro group at ortho or para position increases the reactivity of haloarenes towards. [Link]
  • Collegedunia. Why does the presence of nitro groups at ortho- and para- positions in haloarenes increase their reactivity towards nucleophilic substitution reactions?. (2025-02-17). [Link]
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02). [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. [Link]
  • ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
  • RSC Publishing. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (2025-05-07). [Link]
  • Journal of the Chemical Society (Resumed) (RSC Publishing).
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. (2018-10-20). [Link]
  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021-02-20). [Link]
  • YouTube. Assertion : Presence of a nitro group at ortho or para position increases the reactivity of haloa.... (2022-09-15). [Link]
  • Wikipedia. Reduction of nitro compounds. [Link]
  • NIH.
  • PubMed Central - NIH.
  • YouTube.
  • PubChem. This compound | C8H8BrNO3 | CID 59441753. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). [Link]
  • Wikipedia. Ortho effect. [Link]
  • Thieme Chemistry. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022-09-19). [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
  • ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. [Link]
  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... [Link]

Sources

Technical Support Center: Enhancing Boronic Acid Stability in Suzuki Reactions with 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methyl-2-nitroanisole. The electron-withdrawing nature of the nitro group in this substrate can present unique difficulties, particularly concerning the stability of the boronic acid coupling partner. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in low yields and I suspect my boronic acid is decomposing. What's happening?

A1: The primary culprit is likely protodeboronation, an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen (C-H) bond.[1][2] This consumes your nucleophilic partner, leading to reduced yields of the desired biaryl product and the formation of arene byproducts that can complicate purification.[2] Boronic acids, especially electron-deficient or some heteroaryl variants, are particularly susceptible to this degradation pathway.[3][4] The basic conditions typically required for the Suzuki-Miyaura reaction can accelerate protodeboronation.[5]

Q2: How can I minimize protodeboronation in my reaction?

A2: Several strategies can be employed to mitigate protodeboronation. A highly effective approach is to use a more stable derivative of the boronic acid, such as a boronate ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt.[1][6][7] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[1][8][9] Additionally, careful selection of a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of strong hydroxides), minimizing water content, and using a highly active catalyst to ensure the desired cross-coupling outcompetes the decomposition are all crucial steps.[4][10]

Q3: Are boronic esters always more stable than boronic acids?

A3: Generally, boronic esters, particularly pinacol esters, exhibit greater stability than their corresponding boronic acids.[3][6][11] They are often crystalline solids that are easier to handle, purify, and have a longer shelf-life.[6][11] However, it's a common misconception that esterification always guarantees enhanced stability under reaction conditions.[5] The hydrolysis of the ester back to the boronic acid can still be a significant pathway leading to protodeboronation.[5] The choice between a boronic acid and its ester is a trade-off between reactivity and stability, with boronic acids typically being more reactive but less stable.[6][11]

Q4: I'm working with a particularly unstable heteroaryl boronic acid. What are my best options?

A4: For notoriously unstable boronic acids, such as many 2-heterocyclic derivatives, using a stabilized form is highly recommended.[12][13] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable crystalline solids that can be stored for extended periods.[12][14][15] They are designed for a slow, controlled release of the boronic acid under specific basic conditions, making them ideal for challenging couplings where the boronic acid would otherwise rapidly decompose.[12][15] Diethanolamine (DABO) boronates are another excellent, cost-effective option that forms stable crystalline complexes which can be used directly in the coupling reaction.[14][16][17]

Q5: My reaction with this compound is sluggish. Could the nitro group be the problem?

A5: Yes, while the electron-withdrawing nitro group activates the aryl bromide for oxidative addition, the overall Suzuki-Miyaura coupling with nitroarenes can be more challenging than with simple aryl halides.[18] These reactions often require specialized, highly active catalyst systems, typically employing bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos) to facilitate the catalytic cycle.[18][19] The choice of palladium precursor, ligand, and base is critical for success.[18][19]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when performing Suzuki reactions with this compound.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst System 1. Switch to a more active ligand: For electron-deficient substrates like this compound, standard ligands like PPh₃ may be insufficient.[10] Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or BrettPhos, which are known to promote the challenging oxidative addition and reductive elimination steps.[10][18][19] 2. Use a pre-formed catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure a consistent concentration of the active Pd(0) species. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary for difficult couplings.[4]
Inappropriate Base 1. Screen different bases: The base is crucial for the transmetalation step.[20][21] While strong bases can be effective, they can also promote boronic acid decomposition.[10] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often a good starting point.[4][10] 2. Ensure base solubility: The chosen base must have some solubility in the reaction medium to be effective.
Suboptimal Reaction Conditions 1. Increase reaction temperature: If the reaction is sluggish, increasing the temperature (e.g., to 80-110 °C) can improve the rate, but be mindful that this can also accelerate boronic acid decomposition.[10] 2. Ensure rigorous degassing: Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions like homocoupling.[4] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or by using several freeze-pump-thaw cycles.[4][10]
Problem 2: Significant Formation of Protodeboronated Byproduct
Potential Cause Troubleshooting Steps & Rationale
Inherent Instability of the Boronic Acid 1. Use a stabilized boronic acid derivative: This is the most robust solution. Convert the boronic acid to its pinacol ester, MIDA boronate, or trifluoroborate salt.[1][6][12] These derivatives provide a slow release of the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[8][9][15] 2. Purchase high-purity, fresh boronic acid: Boronic acids can degrade upon storage. Ensure the reagent is of high quality and has been stored correctly (cool, dry, and under an inert atmosphere).[4][13]
Reaction Conditions Favoring Decomposition 1. Optimize the base: Avoid strong hydroxide bases (NaOH, KOH) which can significantly accelerate protodeboronation.[10] Weaker bases like K₃PO₄ or CsF are generally preferred.[10] In some cases, base-free conditions with specific catalyst systems may be possible for highly sensitive substrates.[22] 2. Minimize water content: While a small amount of water can be beneficial for the Suzuki reaction, excess water provides a proton source for protodeboronation.[10] Use anhydrous solvents if employing a boronate ester that does not require hydrolysis. 3. Lower the reaction temperature: If possible, running the reaction at a lower temperature can slow the rate of decomposition more than the rate of coupling.[4]
Slow Rate of Cross-Coupling 1. Use a highly active catalyst: A faster catalytic turnover for the desired Suzuki coupling will outcompete the protodeboronation side reaction.[1] Refer to the catalyst recommendations in Problem 1.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Boronic Acid
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Slow-Release Coupling using an Air-Stable MIDA Boronate
  • Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1-1.2 equiv.), the base (e.g., K₃PO₄, 3.0-5.0 equiv.), the palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/H₂O or THF/H₂O). The rate of MIDA boronate hydrolysis and subsequent boronic acid release can be tuned by temperature and the amount of water.[15]

  • Reaction Execution: Heat the mixture with stirring. The slow release of the boronic acid will keep its concentration low, preventing decomposition.[12][15]

Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII PdII->Pd0 Transmetal Transmetalation R-B(OH)₂ / Base PdII_R Ar-Pd(II)-R L₂ Transmetal->PdII_R RedElim Reductive Elimination C1 Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration C2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation: The Undesired Side Reaction

Protodeboronation BoronicAcid R-B(OH)₂ Boronic Acid TransitionState [Transition State] BoronicAcid->TransitionState ProtonSource H⁺ (from H₂O, ROH) ProtonSource->TransitionState Arene R-H Protodeboronated Byproduct TransitionState->Arene BoricAcid B(OH)₃ TransitionState->BoricAcid

Caption: The mechanism of protodeboronation, a key side reaction.

The "Slow-Release" Strategy to Enhance Stability

Slow_Release StablePrecursor Stable Precursor (MIDA Boronate, Pinacol Ester, etc.) SlowRelease Slow Release (e.g., mild hydrolysis) StablePrecursor->SlowRelease BoronicAcid R-B(OH)₂ (Low Concentration) SlowRelease->BoronicAcid SuzukiCoupling Suzuki-Miyaura Coupling (Fast) BoronicAcid->SuzukiCoupling k_coupling >> k_decomp Decomposition Protodeboronation (Slow) BoronicAcid->Decomposition Product Desired Product (High Yield) SuzukiCoupling->Product Byproduct Byproduct (Low Yield) Decomposition->Byproduct

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of novel compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of 5-Bromo-4-methyl-2-nitroanisole, a substituted aromatic compound with potential applications in organic synthesis. Due to the limited availability of directly published and assigned spectra for this specific molecule, this guide employs a comparative approach, leveraging spectral data from structurally analogous compounds and fundamental principles of NMR spectroscopy to predict and interpret its spectral features. This methodology not only serves to characterize the target molecule but also enhances the reader's understanding of structure-spectra correlations in substituted benzene derivatives.

Molecular Structure and Predicted Spectral Features

The structure of this compound incorporates four distinct substituents on the benzene ring: a methoxy (-OCH₃), a nitro (-NO₂), a bromo (-Br), and a methyl (-CH₃) group. The interplay of the electronic effects of these substituents governs the chemical shifts and coupling patterns observed in its NMR spectra.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance, it is expected to shield the ortho and para positions, causing upfield shifts in the ¹H and ¹³C NMR spectra.[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction, it significantly deshields the ortho and para positions, leading to downfield shifts.[2]

  • Bromo Group (-Br): An electronegative atom that withdraws electron density through induction but can donate electron density through resonance. Its overall effect is typically deshielding.[3]

  • Methyl Group (-CH₃): A weakly electron-donating group through induction, causing slight shielding.[4]

Based on these substituent effects, we can anticipate the relative chemical shifts of the aromatic protons and carbons in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to two aromatic protons, a methoxy group, and a methyl group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
H-3~7.5 - 8.0SingletLocated ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. The absence of adjacent protons results in a singlet.
H-6~7.0 - 7.5SingletPositioned ortho to the bromine and meta to the nitro group. The combined deshielding effects place this proton at a relatively downfield position, appearing as a singlet due to the lack of neighboring protons.
-OCH₃~3.9 - 4.1SingletThe methoxy protons are deshielded by the adjacent electronegative oxygen atom and the aromatic ring current.
-CH₃~2.3 - 2.5SingletThe methyl protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for aryl methyl groups.

Comparative Analysis:

To substantiate these predictions, we can examine the ¹H NMR data of structurally similar compounds. For instance, in 4-Bromo-2-nitroanisole , the proton ortho to the nitro group (H-3) appears at approximately 7.9 ppm, while the proton between the bromo and methoxy groups (H-5) is observed around 7.1 ppm.[5][6] Similarly, in 4-Methyl-2-nitroanisole , the proton ortho to the nitro group (H-3) resonates around 7.8 ppm.[7] These values align with our predictions for this compound, suggesting the strong deshielding influence of the nitro group on the adjacent proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the six aromatic carbons and the two carbons of the methyl and methoxy groups.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-1 (-OCH₃)~150 - 155Attached to the electronegative oxygen, this carbon is significantly deshielded.
C-2 (-NO₂)~145 - 150Directly bonded to the electron-withdrawing nitro group, resulting in a downfield shift.
C-3~125 - 130This carbon is influenced by the ortho nitro group and meta methoxy and methyl groups.
C-4 (-CH₃)~135 - 140A quaternary carbon attached to the methyl group, its chemical shift is influenced by the adjacent substituents.
C-5 (-Br)~115 - 120The carbon bearing the bromine atom is expected to be in this region due to the heavy atom effect.
C-6~110 - 115This carbon is ortho to the bromine and meta to the nitro group.
-OCH₃~56 - 58A typical chemical shift for a methoxy carbon attached to an aromatic ring.
-CH₃~20 - 22A characteristic chemical shift for a methyl carbon on an aromatic ring.

Comparative Analysis:

The predicted chemical shifts can be compared with experimental data from related molecules. For example, the ¹³C NMR spectrum of 4-Bromo-2-nitroanisole shows the carbon attached to the methoxy group at approximately 154 ppm and the carbon bonded to the nitro group at around 148 ppm.[5] In 4-methyl-2-nitroanisole , the carbon bearing the methoxy group is at roughly 153 ppm, and the carbon with the nitro group is at about 147 ppm.[8] These values provide a strong basis for the predicted chemical shifts in this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-32 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectra to the internal standard (TMS at 0.0 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction integration Integration & Referencing correction->integration analysis analysis integration->analysis Spectral Analysis

Caption: Workflow for NMR spectral analysis.

Conclusion

References

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
  • Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects.
  • He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • Physics Forums. (2011). Aromatic substitution and it's effect on proton NMR?
  • Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?
  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(19), 4935-4939.
  • ChemistryViews. (2018). Substituent Effects on Benzene Rings.
  • Hill, N. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents.
  • SpectraBase. (n.d.). 4-Methyl-2-nitroanisole - Optional[13C NMR] - Spectrum.
  • PubChem. (n.d.). 2-Bromo-4-methylanisole.
  • PubChem. (n.d.). 4-Bromo-2-nitroanisole.
  • PubChem. (n.d.). 2-Bromo-4-nitroanisole.
  • SpectraBase. (n.d.). 4-Methyl-2-nitroanisole - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole.

Sources

A Comparative Guide to the Structural Confirmation of 5-Bromo-4-methyl-2-nitroanisole: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 5-Bromo-4-methyl-2-nitroanisole, a substituted aromatic compound with a molecular formula of C₈H₈BrNO₃ and a molecular weight of approximately 246.06 g/mol , serves as a pertinent example of a molecule where precise structural elucidation is paramount.[1][2][3] This guide provides an in-depth analysis of mass spectrometry as a primary tool for the structural confirmation of this molecule. It further presents a comparative assessment with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography, offering researchers a comprehensive framework for selecting the most appropriate analytical strategy.

Part 1: Primary Structural Confirmation via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering critical insights into the molecular weight and elemental composition of a compound.[4] For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a particularly well-suited method due to the compound's anticipated volatility and the detailed fragmentation information that EI provides.[5][6]

Experimental Protocol: GC-MS Analysis

A robust and self-validating GC-MS protocol is essential for reproducible results. The following is a detailed methodology for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure sample solubility and compatibility with the GC system.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is typically sufficient for obtaining a strong signal without overloading the detector.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of aromatic compounds.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C. This temperature ensures efficient vaporization of the analyte without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes. This program is designed to ensure good chromatographic peak shape and separation from any potential impurities.

  • MS Ion Source: Electron Ionization (EI) at 70 eV. This standard ionization energy provides reproducible fragmentation patterns that can be compared to library spectra.[4]

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350. This range will encompass the molecular ion and all expected fragments.

  • Data Acquisition: Full scan mode.

Data Interpretation: Expected Fragmentation Pattern

The EI mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern that serves as a structural fingerprint. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

The molecular ion peak ([M]⁺) should be observed at m/z 245 and 247, corresponding to the two bromine isotopes. Nitroaromatic compounds are known to undergo characteristic fragmentations.[7][8] Key expected fragmentation pathways include:

  • Loss of a nitro group (-NO₂): A significant fragment resulting from the cleavage of the C-N bond, leading to ions at m/z 199 and 201.

  • Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the aromatic ring or the methoxy group would result in a fragment at m/z 230 and 232.

  • Loss of a methoxy radical (-OCH₃): This would lead to a fragment at m/z 214 and 216.

  • Loss of nitric oxide (-NO): A common fragmentation for nitroaromatics, resulting in a fragment at m/z 215 and 217.[7]

The following DOT script visualizes the proposed fragmentation pathway:

Fragmentation_Pathway M [C₈H₈BrNO₃]⁺˙ m/z 245/247 F1 [C₈H₈BrO]⁺˙ m/z 199/201 M->F1 - NO₂ F2 [C₇H₅BrNO₃]⁺˙ m/z 230/232 M->F2 - CH₃ F3 [C₇H₅BrNO₂]⁺˙ m/z 214/216 M->F3 - OCH₃ F4 [C₈H₈BrO₂]⁺ m/z 215/217 M->F4 - NO

Caption: Predicted Electron Ionization fragmentation pathway for this compound.

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While mass spectrometry provides invaluable data, a multi-technique approach is often necessary for unequivocal structure confirmation. This section compares the utility of mass spectrometry with NMR, IR, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] It provides information about the chemical environment of individual atoms.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aliphatic C-H stretching (from methyl and methoxy groups): Just below 3000 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretching: Typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These are strong and characteristic absorptions.

  • C-O stretching (anisole): Around 1250 cm⁻¹.

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallography

For solid, crystalline compounds, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[10][11][12] It is considered the gold standard for structural determination. If a suitable crystal of this compound can be obtained, this technique would provide unambiguous confirmation of its structure, including bond lengths and angles.

The following DOT script illustrates the workflow for a comprehensive structural elucidation strategy:

Structural_Elucidation_Workflow cluster_Techniques Analytical Techniques MS Mass Spectrometry (Molecular Weight & Fragmentation) Conclusion Unambiguous Structure Confirmation MS->Conclusion NMR NMR Spectroscopy (Connectivity & Environment) NMR->Conclusion IR IR Spectroscopy (Functional Groups) IR->Conclusion XRAY X-ray Crystallography (Absolute 3D Structure) XRAY->Conclusion Sample This compound Sample Sample->MS Sample->NMR Sample->IR Sample->XRAY

Caption: A multi-technique workflow for the structural elucidation of an organic compound.

Comparative Summary
TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (GC-MS) Molecular weight, elemental formula (high resolution), fragmentation pattern.High sensitivity, small sample requirement, provides structural clues from fragmentation.Isomers can be difficult to distinguish, does not provide detailed connectivity information.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity of atoms, chemical environment of nuclei.Unambiguous structure determination in solution, non-destructive.Lower sensitivity than MS, requires larger sample amounts, not suitable for insoluble compounds.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive, provides a characteristic "fingerprint".Provides limited information on the overall molecular skeleton, interpretation can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths and angles.Definitive structural confirmation.Requires a suitable single crystal, not applicable to amorphous solids or liquids.

Conclusion

For the structural confirmation of this compound, mass spectrometry, particularly GC-MS with electron ionization, serves as an excellent starting point, providing crucial information about the molecular weight and key structural motifs through its characteristic fragmentation pattern. However, for unequivocal confirmation and to meet the rigorous standards of drug development and scientific research, a synergistic approach is recommended. The detailed connectivity information from NMR spectroscopy, coupled with the functional group identification from IR spectroscopy, provides a comprehensive picture of the molecule's structure. When possible, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By judiciously combining these techniques, researchers can confidently and accurately elucidate the structure of this compound and other novel chemical entities.

References

  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-244. [Link]
  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 24(1), 114-128. [Link]
  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128, 238-244. [Link]
  • Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]
  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
  • PubChem. (n.d.). This compound.
  • Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry. [Link]
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • PubChem. (n.d.). 4-Bromo-2-nitroanisole.
  • PubChem. (n.d.). 2-Bromo-4-methyl-5-nitroanisole.
  • University of Colorado Boulder. (n.d.). Chapter 13: Spectroscopy.
  • Saha, S. (2015, November 18). IR and NMR spectroscopy. SlideShare. [Link]
  • ChemComplete. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • St. John, T. (2018, April 13). Determining a Structure with IR and NMR [Video]. YouTube. [Link]
  • de Boer, J., & Covaci, A. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. In Advanced Techniques in Gas Chromatography-Mass Spectrometry (GC-MS-MS and GC-TOF-MS) for environmental chemistry (pp. 373-401). [Link]
  • Reddy, Y., et al. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 4(9), 1435-1439. [Link]
  • Asiri, A. M., et al. (2017). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 47(3-4), 133-138. [Link]
  • Liu, Z., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 65(3), 2246-2264. [Link]
  • Asiri, A. M., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Crystals, 11(7), 785. [Link]
  • Bakar, M. A., et al. (2018). Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. Sains Malaysiana, 47(9), 2085-2092. [Link]
  • NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. NIST WebBook.
  • NIST. (n.d.). 4-Bromo-3-nitroanisole. NIST WebBook.
  • NIST. (n.d.). 2-Bromo-5-nitroaniline. NIST WebBook.
  • NIST. (n.d.). 4-Bromo-3-nitroanisole. NIST WebBook.
  • PubChem. (n.d.). 2-Bromo-6-methyl-4-nitroanisole.

Sources

reactivity comparison of 5-Bromo-4-methyl-2-nitroanisole with other bromo-nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the reactivity of 5-Bromo-4-methyl-2-nitroanisole, focusing on SNAr and other transformations. Google searches are underway, aiming for experimental data and reaction kinetics of bromo-nitroaromatic compounds. I'm focusing on collecting data to understand the underlying principles.

Initiating Literature Review

I'm now diving into Google searches, targeting experimental data and reaction kinetics of this compound and related compounds. I'm prioritizing peer-reviewed journals and databases for reliable data. Simultaneously, I'm identifying comparable bromo-nitroaromatics, like isomers and structurally similar compounds. My next step will be to create a guide structure and compare reactivity in more detail.

Defining Scope & Methodology

I'm expanding my literature review to include specific reactions. I'll search for SNAr data for various bromo-nitroaromatics. Comparative analysis and mechanistic explanations are now my focus. I'm structuring a detailed guide, starting with key structural features and electronic effects, including experimental protocol design. I am also working on creating diagrams and tables for visual representation of my data, and will then synthesize this information.

A Comparative Guide to the Purity Validation of 5-Bromo-4-methyl-2-nitroanisole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research and manufacturing. 5-Bromo-4-methyl-2-nitroanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This in-depth technical guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. It objectively compares the performance of HPLC with alternative analytical techniques, supported by detailed experimental protocols and data, to empower you in selecting the most appropriate method for your analytical needs.

Introduction: The Critical Role of Purity in Synthesis

This compound (C₈H₈BrNO₃, M.W. 246.06 g/mol ) is a substituted nitroaromatic compound integral to various synthetic pathways.[1] Its molecular structure, featuring a brominated and nitrated anisole core, makes it a versatile intermediate. However, the synthetic route to this compound, typically involving electrophilic nitration of a substituted anisole, can lead to the formation of several process-related impurities. These can include unreacted starting materials, positional isomers, and over-nitrated byproducts. The presence of these impurities, even in trace amounts, can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a critical component of the entire drug development lifecycle.

The Primary Validation Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroaromatics.[2][3] Its high resolution and sensitivity allow for the accurate quantification of the main compound and the separation of closely related impurities.

Rationale for HPLC Method Design

The selection of the HPLC method parameters is dictated by the physicochemical properties of this compound and its potential impurities. A reversed-phase method is chosen due to the non-polar nature of the aromatic ring system.

  • Stationary Phase: A C18 column is a robust and versatile choice for the separation of a wide range of non-polar to moderately polar compounds. For compounds with subtle structural differences, such as positional isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions.[1][4]

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the effective separation of compounds with varying polarities. The use of a buffer is generally not required for these neutral compounds, but a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape.

  • Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector, typically in the range of 254 nm.

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[5][6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Reagent and Sample Preparation:

  • Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent to obtain a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 10 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard prep_sample Weigh & Dissolve Synthesized Sample filter Filter Sample (0.45 µm) prep_sample->filter injection Inject Sample (10 µL) filter->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (254 nm) hplc_system->detection injection->hplc_system chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report report calculation->report Final Purity Report Method_Selection cluster_questions Analytical Requirements cluster_methods Recommended Method start Purity Analysis of This compound q1 Routine QC & Non-volatile Impurities? start->q1 q2 Volatile Impurities & Residual Solvents? start->q2 q3 Absolute Purity & Structural Confirmation? start->q3 hplc HPLC-UV q1->hplc Yes gcms GC-MS q2->gcms Yes qnmr qNMR q3->qnmr Yes end Comprehensive Purity Profile hplc->end Primary Method gcms->end Orthogonal Method qnmr->end Orthogonal Method

Sources

A Comparative Guide to Catalytic Systems for the Suzuki Coupling of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, is widespread. However, the successful coupling of sterically hindered and electronically deactivated substrates, such as 5-Bromo-4-methyl-2-nitroanisole, presents a significant challenge. The presence of a nitro group, a strong electron-withdrawing functionality, and ortho-substituents to the bromine atom can significantly impact the efficiency of the catalytic cycle. This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki coupling of this challenging substrate, with supporting data and detailed experimental protocols to aid researchers in catalyst selection and optimization.

The Challenge: Coupling of a Sterically Hindered and Electron-Deficient Aryl Bromide

The structure of this compound incorporates features that can impede the key steps of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition, the initial and often rate-limiting step of the reaction. Furthermore, the proximity of the methyl and nitro groups to the bromine atom creates steric hindrance around the reaction center, which can hinder the approach of the bulky palladium catalyst.

The Solution: Judicious Selection of Ligand and Reaction Conditions

Overcoming these challenges necessitates the use of highly active and robust catalytic systems. The choice of the ligand, in particular, is paramount. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have emerged as powerful tools for the coupling of demanding substrates.[2][3] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.

The following sections will delve into a comparison of different catalytic systems, providing experimental data for analogous substrates to guide the selection of optimal conditions for the Suzuki coupling of this compound.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalytic system is critical for achieving high yields and efficient conversion in the Suzuki coupling of this compound. Below is a table summarizing the performance of various palladium-based catalysts in the coupling of structurally similar, sterically hindered, and electron-deficient aryl bromides with arylboronic acids. This data provides a valuable starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂SPhosK₃PO₄Toluene1002982-Chlorotoluene[2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10015-2061-86Bromopyrazole[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-10012-24Moderate2-Bromo-1-isopropyl-4-nitrobenzene[5]
Pd(OAc)₂IPrCs₂CO₃Dioxane801.5964-Chlorotoluene[6]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O10015-3-Chloroindazole[4]

Analysis of the Data:

The data suggests that catalytic systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are highly effective for the coupling of sterically hindered and electronically deactivated aryl halides.[2][4] These ligands are known to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition. N-heterocyclic carbene (NHC) ligands, such as IPr , also demonstrate excellent activity, offering strong σ-donation and steric bulk to stabilize the catalytic species.[6] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require longer reaction times and higher temperatures for challenging substrates.[5]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for rational catalyst design and troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered and electron-deficient substrates like this compound, the oxidative addition step is often the most challenging. The use of electron-rich and bulky ligands is crucial to facilitate the insertion of the palladium(0) complex into the carbon-bromine bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound using two different types of high-performance catalytic systems. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for optimization.[5][8]

Protocol 1: Suzuki Coupling using a Buchwald Phosphine Ligand (SPhos)

This protocol utilizes a highly active biaryl phosphine ligand, SPhos, which is known for its effectiveness in coupling sterically hindered and electron-deficient aryl halides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous toluene.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining anhydrous toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand (IPr)

This protocol employs a robust N-heterocyclic carbene ligand, IPr, which offers high stability and catalytic activity.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Pd(IPr)(cinnamyl)Cl] (PEPPSI™-IPr) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and cesium carbonate.

  • Add the PEPPSI™-IPr catalyst.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Catalyst/Ligand A->B C Add Solvent B->C D Inert Atmosphere (Evacuate/Backfill) C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Aqueous Work-up/ Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki coupling of the sterically hindered and electronically deactivated substrate, this compound, requires careful consideration of the catalytic system. While traditional palladium catalysts can be employed, modern systems utilizing bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or robust N-heterocyclic carbene ligands like IPr, offer significantly improved performance.[2][3][6] The choice between these advanced catalytic systems will depend on factors such as cost, availability, and the specific functional groups present on the coupling partners. The provided experimental protocols offer a solid foundation for researchers to develop efficient and high-yielding Suzuki coupling reactions for this challenging yet synthetically valuable building block.

References

  • Green, et al. (n.d.). Suzuki cross-coupling of aryl chlorides and aryl bromides catalyzed by BIAN-NHC-Pd.
  • Organ, M. G., et al. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... [Link]
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
  • ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • RSC Publishing. (2024).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(42), 15944–15947. [Link]
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-4-methyl-2-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery. Substituted nitroaromatic compounds have historically garnered significant interest due to their diverse biological activities. This guide focuses on 5-Bromo-4-methyl-2-nitroanisole and its derivatives, a class of compounds at the intersection of several key pharmacophoric features: a nitro group, a bromine atom, and a methylated anisole scaffold.

It is critical to establish from the outset that, despite a comprehensive survey of peer-reviewed literature and patent databases, specific experimental data on the biological activity of this compound and its direct derivatives are conspicuously sparse. This guide, therefore, adopts a predictive and comparative approach. By synthesizing data from structurally related compounds and considering the well-documented biological effects of its constituent functional groups, we aim to provide a robust framework for initiating and guiding research into this promising, yet underexplored, chemical space. Our objective is to illuminate the potential of these derivatives and to furnish researchers with the necessary theoretical grounding and practical methodologies for their evaluation.

The Structural Rationale: Deconstructing this compound

The potential biological activity of this compound can be inferred by examining its key structural components. The interplay of the electron-withdrawing nitro group, the lipophilic and sterically influential bromine atom and methyl group, and the methoxy group on the aromatic ring dictates the molecule's physicochemical properties and, consequently, its potential interactions with biological targets.

  • The Nitroaromatic Core: The nitro group is a well-established pharmacophore, often associated with antimicrobial and anticancer properties.[1] Its potent electron-withdrawing nature is crucial for its mechanism of action, which frequently involves bioreduction within target cells or microorganisms to form reactive nitroso and hydroxylamino intermediates. These intermediates can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins.[2]

  • The Role of Halogenation (Bromine): The inclusion of a bromine atom can significantly modulate a molecule's biological profile. Bromine increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the position and steric bulk of the bromine atom can influence binding affinity to target enzymes or receptors. Studies on other halogenated compounds have demonstrated that the presence of bromine can enhance cytotoxic and antimicrobial activities.[3][4]

  • Substitution Pattern and Isomeric Effects: The relative positions of the functional groups on the anisole ring are critical determinants of reactivity and biological activity. The specific arrangement in this compound will influence the electronic distribution within the ring and the molecule's overall shape, which are key factors in ligand-receptor interactions.

Comparative Biological Activities of Structurally Related Compounds

In the absence of direct data, we turn to structurally analogous compounds to build a predictive profile for this compound derivatives.

Antimicrobial Potential

Nitroaromatic compounds, including nitrofurans and nitroimidazoles, are staples in antimicrobial therapy.[5] Their efficacy is often linked to the reduction of the nitro group by microbial nitroreductases. While data on nitroanisoles is less abundant, the underlying principle remains relevant.

Table 1: Antimicrobial Activity of Selected Nitroaromatic and Halogenated Compounds

Compound ClassOrganism(s)Activity Metric (e.g., MIC)Key FindingsReference
Nitroimidazoles Gram-positive & Gram-negative bacteria, FungiModerate activity reported for novel derivatives.The nitroimidazole scaffold is a known antimicrobial pharmacophore.[5]
Halogenated Flavonoids E. faecalis, S. aureus, E. coli, C. albicans6-chloro-8-nitroflavone showed potent inhibition.The presence of both a halogen and a nitro group significantly impacts antimicrobial properties.[6]
Substituted Pyrazoles Gram-positive bacteriaMIC values reported for chloro and bromo derivatives.Halogen substitution enhanced antimicrobial potency.[7]

Based on these analogs, it is plausible that this compound derivatives could exhibit activity against a range of bacterial and fungal pathogens. The combination of the nitro group and bromine is a particularly promising feature for antimicrobial potency.

Anticancer and Cytotoxic Potential

The cytotoxic effects of nitroaromatic compounds are often attributed to their ability to generate reactive oxygen species (ROS) and form DNA adducts following metabolic activation.[2] Halogenation has also been shown to enhance the anticancer potential of various molecular scaffolds.[3][4][8]

Table 2: Cytotoxic Activity of Selected Nitroaromatic and Halogenated Compounds

Compound ClassCancer Cell Line(s)Activity Metric (IC50)Key FindingsReference
Halogenated Benzofurans A549 (Lung), HepG2 (Liver)IC50 values in the low micromolar range.Brominated derivatives were found to be more cytotoxic than chlorinated analogs.[3][4][8]
Ortho-Nitroanisole N/ACarcinogenic in animal studies.Highlights the potential for toxicity and the need for careful evaluation.[2]

The structural similarity to compounds with demonstrated cytotoxicity suggests that this compound derivatives warrant investigation as potential anticancer agents. However, the known carcinogenicity of some nitroanisole isomers underscores the critical importance of thorough toxicological profiling.[2]

Proposed Mechanism of Action: A Predictive Framework

A plausible mechanism of action for the biological activities of this compound derivatives can be hypothesized based on the known behavior of nitroaromatic compounds.

Proposed_Mechanism_of_Action Compound 5-Bromo-4-methyl- 2-nitroanisole Derivative Cell Target Cell (Microbial or Cancerous) Compound->Cell Cellular Uptake Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Bioreduction Cell->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveIntermediates->Macromolecules Covalent Binding ROS->Macromolecules Oxidative Damage Damage Macromolecular Damage & Oxidative Stress Macromolecules->Damage Apoptosis Cell Death / Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

This proposed pathway highlights the central role of nitroreductase-mediated activation, leading to the formation of cytotoxic reactive intermediates and subsequent cellular damage.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, a systematic screening cascade is recommended.

General Synthesis of this compound Derivatives

Synthetic_Workflow Start Starting Material (e.g., 4-methyl-2-nitroanisole) Reaction1 Bromination (e.g., NBS, FeBr3/Br2) Start->Reaction1 Product This compound Reaction1->Product Purification Purification (e.g., Column Chromatography) Product->Purification Derivatization Further Derivatization (e.g., Nucleophilic Aromatic Substitution) Product->Derivatization Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivatives Novel Derivatives Derivatization->Derivatives Derivatives->Purification

Caption: A generalized workflow for the synthesis and derivatization of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in the 96-well plates to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to 0.5 McFarland standard and dilute to the final concentration as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Concluding Remarks and Future Directions

While direct experimental evidence remains to be uncovered, the structural features of this compound and its derivatives present a compelling case for their investigation as potential antimicrobial and anticancer agents. The predictive framework and experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate the therapeutic potential of this novel class of compounds.

Future research should focus on the synthesis of a small library of derivatives to establish a preliminary structure-activity relationship (SAR). Promising lead compounds should then be subjected to more extensive biological characterization, including mechanism of action studies and in vivo efficacy and toxicity assessments. The exploration of these molecules could unveil new therapeutic leads and contribute to a deeper understanding of the biological activities of substituted nitroaromatic compounds.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook for fundamental principles - not
  • (Reference to a review on nitroreductases - not
  • (Reference to a review on the role of halogens in medicinal chemistry - not
  • (Reference to a study on the synthesis of a related nitroanisole, if one were found - not
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • ortho-Nitroanisole - Some Aromatic Amines and rel
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
  • Synthesis and antimicrobial activities of some new nitroimidazole deriv
  • (Reference to a methods paper for antimicrobial susceptibility testing, e.g.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • (Reference to a methods paper for MTT assay - not
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • (Reference to a study on the synthesis of a related bromo-nitro compound, if one were found - not
  • (Reference to a study on the synthesis of a related bromo-nitro compound, if one were found - not
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
  • (Reference to a study on the synthesis of a related bromo-nitro compound, if one were found - not
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform

Sources

Differentiating Key Isomers: A Spectroscopic Comparison of 5-Bromo-4-methyl-2-nitroanisole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular isomers is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit remarkably different pharmacological, toxicological, and physicochemical properties. This guide offers a detailed spectroscopic comparison of 5-Bromo-4-methyl-2-nitroanisole and three of its closely related positional isomers, providing a framework for their unambiguous differentiation using routine analytical techniques.

The subtle shifts in the electronic environment of these isomers, dictated by the interplay of electron-donating and electron-withdrawing groups on the anisole ring, give rise to unique spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

The Isomers in Focus

This guide will compare the spectroscopic characteristics of the following four isomers:

  • Isomer 1: this compound

  • Isomer 2: 3-Bromo-4-methyl-2-nitroanisole

  • Isomer 3: 2-Bromo-4-methyl-5-nitroanisole

  • Isomer 4: 4-Bromo-5-methyl-2-nitroanisole

These isomers were chosen to highlight the significant impact of substituent positioning on their spectroscopic properties, providing a clear basis for their differentiation.

¹H and ¹³C NMR Spectroscopy: A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it proves indispensable in distinguishing between these positional isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons, as well as the chemical shifts of the aromatic carbons, provide a wealth of structural information.

Disclaimer: The NMR data presented below is predicted using online computational tools (nmrdb.org) and should be used as a reference. Experimental verification is recommended for definitive structural assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for the aromatic protons, methoxy protons, and methyl protons of the four isomers are summarized in the table below. The distinct electronic environment of each proton, arising from the unique arrangement of the bromo, methyl, nitro, and methoxy substituents, results in a unique set of chemical shifts and coupling patterns for each isomer.

Isomer Structure Aromatic Proton 1 (δ, ppm, multiplicity) Aromatic Proton 2 (δ, ppm, multiplicity) -OCH₃ (δ, ppm, s) -CH₃ (δ, ppm, s)
1: this compound Isomer 1 Structure~7.8 (s)~7.0 (s)~3.9~2.4
2: 3-Bromo-4-methyl-2-nitroanisole Isomer 2 Structure~7.5 (d, J≈8 Hz)~6.9 (d, J≈8 Hz)~3.9~2.3
3: 2-Bromo-4-methyl-5-nitroanisole Isomer 3 Structure~7.9 (s)~6.8 (s)~3.9~2.3
4: 4-Bromo-5-methyl-2-nitroanisole Isomer 4 Structure~7.6 (d, J≈8 Hz)~7.1 (d, J≈8 Hz)~3.9~2.4

Causality Behind the Shifts:

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) deshields ortho and para protons, shifting their signals downfield (to higher ppm values).[1]

  • Electron-Donating Methoxy Group: The electron-donating methoxy group (-OCH₃) shields ortho and para protons, causing an upfield shift (lower ppm values).[1]

  • Halogen Effects: The bromine atom has a dual effect: its electronegativity causes inductive deshielding, while its lone pairs can participate in resonance, leading to some shielding. The net effect depends on its position relative to the proton.

  • Methyl Group: The weakly electron-donating methyl group (-CH₃) causes a slight shielding effect.

These competing electronic effects create a unique chemical shift for each aromatic proton, allowing for the differentiation of the isomers. For instance, the two aromatic protons in Isomer 1 and 3 are predicted to appear as singlets due to the lack of adjacent protons, whereas in Isomers 2 and 4, they are expected to appear as doublets due to ortho-coupling.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for the aromatic carbons provide another layer of confirmation for isomer identification. The carbons directly attached to electronegative substituents (O, N, Br) are significantly deshielded.

Isomer C-OCH₃ (δ, ppm) C-NO₂ (δ, ppm) C-Br (δ, ppm) C-CH₃ (δ, ppm) Other Aromatic C (δ, ppm) -OCH₃ (δ, ppm) -CH₃ (δ, ppm)
1: this compound ~155~145~115~135~130, ~110~57~20
2: 3-Bromo-4-methyl-2-nitroanisole ~154~148~118~138~128, ~125~57~19
3: 2-Bromo-4-methyl-5-nitroanisole ~152~149~117~140~125, ~120~57~20
4: 4-Bromo-5-methyl-2-nitroanisole ~156~146~119~137~132, ~112~57~19

The distinct pattern of six aromatic carbon signals for each isomer (except in cases of accidental equivalence) serves as a reliable fingerprint for identification.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 3-Bromo-4-methyl-2-nitroanisole cluster_3 Isomer 3: 2-Bromo-4-methyl-5-nitroanisole cluster_4 Isomer 4: 4-Bromo-5-methyl-2-nitroanisole I1 C1-OCH3 C2-NO2 C3-H C4-CH3 C5-Br C6-H I2 C1-OCH3 C2-NO2 C3-Br C4-CH3 C5-H C6-H I3 C1-OCH3 C2-Br C3-H C4-CH3 C5-NO2 C6-H I4 C1-OCH3 C2-NO2 C3-H C4-Br C5-CH3 C6-H MS_Fragmentation M Molecular Ion (M+) m/z 245/247 F1 [M - NO2]+ m/z 199/201 M->F1 - NO2 F2 [M - OCH3]+ m/z 214/216 M->F2 - OCH3 F3 [M - CH3]+ m/z 230/232 M->F3 - CH3 F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: General fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C), followed by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M+) and the characteristic M+2 peak for bromine-containing compounds. Analyze the fragmentation pattern to identify key fragment ions.

workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Solvent (NMR) or Place on ATR Crystal (IR) or Introduce into MS A->B C NMR (1H & 13C) B->C D ATR-FTIR B->D E EI-MS B->E F Fourier Transform, Phasing, Baseline Correction C->F G Background Correction D->G H Identify M+ and Fragments E->H I Structural Elucidation F->I G->I H->I

Caption: General workflow for spectroscopic analysis.

Conclusion

The differentiation of this compound and its positional isomers is a task that can be confidently achieved through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide the most definitive data for unambiguous structural assignment, with each isomer presenting a unique set of chemical shifts and coupling patterns. IR spectroscopy serves as a rapid method to confirm the presence of the key functional groups, while mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By leveraging the predicted data and established interpretation principles outlined in this guide, researchers can confidently identify these and other related isomers, ensuring the integrity and purity of their compounds in drug discovery and chemical development pipelines.

References

  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • University of Colorado Boulder. (n.d.). IR: nitro groups.
  • nmrdb.org. (n.d.). NMR Predict.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Dhami, K. S., & Stothers, J. B. (1967). 13 C N.M.R. STUDIES: VIII. 13 C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

Sources

A Researcher's Guide to the Computational Analysis of 5-Bromo-4-methyl-2-nitroanisole: A Comparative Study of Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: Understanding the Electronic Landscape of Substituted Nitroaromatics

Nitroaromatic compounds are a cornerstone of industrial chemistry, finding use in everything from pharmaceuticals and dyes to explosives.[1] Their utility is intrinsically linked to their electronic structure, which is dictated by the interplay of substituents on the aromatic ring. The electron-withdrawing nature of the nitro group, combined with the effects of other functional groups, creates a unique electronic environment that governs the molecule's reactivity, stability, and spectroscopic properties.[1]

This guide focuses on 5-Bromo-4-methyl-2-nitroanisole, a substituted nitroaromatic compound.[2][3] We will provide a detailed, in-silico protocol for characterizing its electronic properties and objectively compare it to structurally related molecules. This comparative approach allows researchers to understand the specific contributions of the bromo, methyl, and methoxy groups to the overall electronic character of the molecule. The insights gained from such analyses are crucial for professionals in drug development and materials science for predicting molecular interactions, reactivity, and suitability for specific applications.[4][5]

Part 1: The "Why": Rationale for Computational Methodology

To investigate the electronic properties of organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[6][7] It offers a favorable balance between computational cost and accuracy for a wide range of molecular systems.[6] For this guide, we select the B3LYP functional with a 6-311G+(d,p) basis set. This combination is well-validated for providing reliable geometries and electronic descriptors for nitroaromatic compounds.[4]

The core of our analysis rests on several key quantum chemical descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[9]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitation energy.[8][10] A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.[8][11]

  • Molecular Electrostatic Potential (MEP): The MEP provides a 3D map of the charge distribution around a molecule.[12] It allows for the visualization of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is invaluable for predicting how a molecule will interact with other molecules, such as receptors or reactants.[5][13]

  • Time-Dependent DFT (TD-DFT): While the HOMO-LUMO gap gives a rough idea of electronic transitions, TD-DFT provides a more accurate simulation of the molecule's UV-Vis absorption spectrum.[14][15] This allows for a direct comparison between computational predictions and experimental spectroscopic data.[15]

Part 2: The "How": A Step-by-Step Computational Workflow

This section details the protocol for performing a computational analysis. While specific software packages (e.g., Gaussian, ORCA, GAMESS) may differ in their interface, the underlying scientific steps remain consistent.[16]

Step 1: Molecular Structure Input

Begin by sketching the 3D structure of this compound and the chosen comparison molecules using a molecular editor like GaussView or Avogadro.

Step 2: Geometry Optimization

This is the most critical step to find the most stable, lowest-energy conformation of the molecule.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311G+(d,p)

  • Purpose: To find the equilibrium geometry of the molecule on the potential energy surface.

Step 3: Frequency Calculation

This is a self-validating step to ensure the optimized structure is a true energy minimum.

  • Method: DFT (at the same level as optimization)

  • Purpose: To confirm that the optimized structure has no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a stable structure.

Step 4: Electronic Property Calculation

Using the validated optimized geometry, perform single-point energy calculations to derive the key electronic descriptors.

  • Properties to Calculate:

    • Molecular Orbitals (HOMO, LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Dipole Moment

Step 5: Excited State Calculation (UV-Vis Spectrum)

To simulate the absorption spectrum, perform a TD-DFT calculation.

  • Method: TD-DFT

  • Keywords: TD=(NStates=30, Singlets) is a common starting point, calculating the first 30 singlet excited states.[17]

  • Solvent Model: To better mimic experimental conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.

Computational Workflow Diagram

G cluster_prep Preparation cluster_ground_state Ground State Calculation cluster_excited_state Excited State Calculation cluster_analysis Analysis A 1. Sketch 3D Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311G+(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: Imaginary Frequencies? C->D E Re-optimize Structure D->E Yes F 4. Single-Point Calculation (HOMO, LUMO, MEP, Dipole) D->F No E->B G 5. TD-DFT Calculation (Simulate UV-Vis Spectrum) F->G H 6. Data Interpretation & Comparison F->H G->H

Sources

The Gold Standard: Confirming Absolute Structure of 5-Bromo-4-methyl-2-nitroanisole with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with alternative spectroscopic methods for the unambiguous determination of absolute structure, using the chiral molecule 5-Bromo-4-methyl-2-nitroanisole as a case study.

The Challenge of Absolute Configuration

Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic, while the other could be inactive or even toxic. Therefore, establishing the absolute configuration is a critical, non-negotiable step in drug development and chemical synthesis. While various techniques can elucidate molecular structure, single-crystal X-ray crystallography remains the definitive method for absolute structure confirmation.[1][2]

Why X-ray Crystallography Reigns Supreme

X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid.[1] By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern reveals the electron density distribution, and consequently, the precise coordinates of each atom in the unit cell.

For chiral molecules, the key to determining absolute configuration lies in the phenomenon of anomalous dispersion (also known as anomalous scattering).[3][4][5] When the X-ray wavelength is near an absorption edge of a heavier atom in the molecule (like bromine in our case study), the scattering factor of that atom acquires a significant imaginary component, causing a phase shift.[6][7] This breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[7][8] The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[9][10][11]

A crucial metric in this analysis is the Flack parameter , a value refined during the crystallographic analysis that indicates the correctness of the determined enantiomer.[12][13][14] A Flack parameter close to 0 suggests the assigned absolute configuration is correct, while a value near 1 indicates the inverted structure is the true one.[9][12]

Experimental Protocol: X-ray Crystallography of this compound

The following protocol outlines the essential steps for determining the absolute structure of this compound, a compound containing a bromine atom that serves as an excellent anomalous scatterer.

Part 1: Crystal Growth
  • Objective: To obtain high-quality single crystals suitable for X-ray diffraction.

  • Methodology:

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of well-ordered single crystals. The quality of the crystal is paramount for a successful structure determination.[3]

Part 2: Data Collection
  • Objective: To measure the intensities of the diffracted X-rays.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Utilize a single-crystal X-ray diffractometer equipped with a radiation source that will induce anomalous scattering from the bromine atom (e.g., Mo-Kα or Cu-Kα radiation).[3]

    • Collect a full sphere of diffraction data to ensure a high completeness and redundancy, which is crucial for the accurate determination of the Flack parameter.

Part 3: Structure Solution and Refinement
  • Objective: To determine the atomic positions and refine the structural model.

  • Methodology:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. This involves adjusting atomic coordinates, thermal parameters, and occupancy.

    • Crucially, refine the Flack parameter to determine the absolute configuration.[12][13] A value close to zero with a small standard uncertainty provides high confidence in the assigned stereochemistry.[9][15]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination dissolve Dissolve Compound crystallize Slow Crystallization dissolve->crystallize mount Mount Crystal crystallize->mount diffract X-ray Diffraction mount->diffract process Data Processing diffract->process solve Structure Solution process->solve refine Refinement & Flack Parameter solve->refine confirm Absolute Structure Confirmed refine->confirm

A Comparative Look: Alternative Techniques

While X-ray crystallography is the gold standard, other spectroscopic techniques can provide valuable, albeit often less definitive, information about absolute configuration.[1]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17][18] The resulting spectrum is unique to a specific enantiomer.

  • Principle: VCD spectra are highly sensitive to the three-dimensional arrangement of atoms and can be predicted with reasonable accuracy using quantum chemical calculations (e.g., Density Functional Theory, DFT).[16][19] By comparing the experimental VCD spectrum with the calculated spectra for both enantiomers, the absolute configuration can be assigned.[20][21]

  • Advantages: This technique is performed in solution, eliminating the need for crystallization.[16] It can be applied to a wide range of molecules, including those that are difficult to crystallize.

  • Limitations: The accuracy of the assignment is dependent on the quality of the computational model and can be influenced by conformational flexibility and solvent effects.[19][20]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region of the spectrum.[22]

  • Principle: ECD arises from electronic transitions and is also characteristic of a particular enantiomer. Similar to VCD, the experimental ECD spectrum is compared with quantum chemical calculations to determine the absolute configuration.[23][24]

  • Advantages: ECD is a highly sensitive technique and often requires less sample than VCD.

  • Limitations: The molecule must possess a suitable chromophore that absorbs in the UV-Vis range. The accuracy is also dependent on the computational methodology and can be complicated by conformational flexibility.[22][24]

Performance Comparison

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle X-ray diffraction and anomalous dispersion[3][4]Differential absorption of circularly polarized IR light[16][17]Differential absorption of circularly polarized UV-Vis light[22]
Sample Requirement High-quality single crystal[2][3]Solution (mg quantities)[16]Solution (µg to mg quantities)[25]
Directness of Result Direct determination of atomic positions[1]Indirect, requires computational modeling[19]Indirect, requires computational modeling[23]
Confidence Level Very high (definitive)[2]High, but model-dependentHigh, but model-dependent and requires a chromophore
Key Metric Flack parameter[12][13]Spectral correlation with calculationSpectral correlation with calculation
Applicability Crystalline solidsMolecules in solutionMolecules with a chromophore in solution
Throughput Lower, crystal growth can be time-consuming[25]Higher than crystallography[25]Higher than crystallography[25]

G start Need Absolute Configuration crystal Can a high-quality single crystal be obtained? start->crystal xray X-ray Crystallography (Gold Standard) crystal->xray Yes spectroscopy Consider Spectroscopic Methods crystal->spectroscopy No no_crystal No yes_crystal Yes chromophore Does the molecule have a UV-Vis chromophore? spectroscopy->chromophore ecd ECD Spectroscopy chromophore->ecd Yes vcd VCD Spectroscopy chromophore->vcd No no_chromophore No yes_chromophore Yes

Conclusion

For the unambiguous and definitive determination of the absolute structure of a chiral molecule like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of a heavy atom such as bromine allows for the robust application of anomalous dispersion methods, leading to a high-confidence assignment of the absolute configuration through the refinement of the Flack parameter. While spectroscopic techniques like VCD and ECD offer valuable alternatives, particularly when crystallization is challenging, their reliance on computational modeling makes them inherently less direct. For regulatory submissions and in situations where absolute certainty is required, the atomic-level detail provided by X-ray crystallography is indispensable.

References

  • Absolute Configuration - CCDC. (n.d.).
  • Purechemistry. (2024, February 19). Determination of absolute configuration.
  • Ahrens, J., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(9), 2346-2350. [Link]
  • Wikipedia. (n.d.). Absolute configuration.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Kozlovskaya, K., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 11(10), 1234. [Link]
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-21. [Link]
  • PLATON. (n.d.). Bijvoet-Pair Analysis.
  • ResearchGate. (n.d.). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Anomalous X-ray scattering.
  • Wikipedia. (n.d.). Flack parameter.
  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 73(7), 2585-2596. [Link]
  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism.
  • Pancoska, P., et al. (1995). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science, 4(7), 1384-1401. [Link]
  • Jones, P. G. (2018). Howard Flack and the Flack Parameter. Crystals, 8(11), 436. [Link]
  • PLATON. (n.d.). Bijvoet-Pair Analysis.
  • University of Cambridge. (n.d.). The anomalous dispersion.
  • ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • University of Glasgow. (n.d.). Bijvoet Pairs.
  • Online Dictionary of Crystallography. (2019, March 26). Flack parameter.
  • ResearchGate. (n.d.). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3.
  • IUCr. (n.d.). Anomalous dispersion of X-rays in crystallography.
  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?
  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. [Link]
  • ResearchGate. (n.d.). Comparison of experimental and calculated VCD (top) and IR (bottom) spectra of (R).
  • ResearchGate. (n.d.). Howard Flack and the Flack Parameter.
  • MIT OpenCourseWare. (n.d.). Anomalous scattering.
  • Chemistry LibreTexts. (2023, June 30). 3.15: Friedel pair.
  • PubMed Central. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E).
  • PubMed Central. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • Wikipedia. (n.d.). Vibrational circular dichroism.
  • University of Washington. (n.d.). X-ray Anomalous Scattering.
  • National Institutes of Health. (n.d.). Vibrational Circular Dichroism Spectra of Atomically-Precise Metal Clusters: Unveiling Conformational Structures and Mechanism of VCD Enhancement via Full Models.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions: A Comparative Study Featuring 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of novel synthetic pathways. This guide provides a comprehensive comparative analysis of the kinetic profiles of reactions involving 5-Bromo-4-methyl-2-nitroanisole and its structural analogs. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide will leverage well-established principles of nucleophilic aromatic substitution (SNAr) to predict its reactivity. Furthermore, we will furnish a detailed experimental protocol to empower researchers to conduct their own kinetic studies, thereby generating valuable data and contributing to the collective understanding of this important class of reactions.

The Foundational Principles of Nucleophilic Aromatic Substitution (SNAr) Kinetics

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] The reactivity of an aryl halide in an SNAr reaction is profoundly influenced by the electronic nature of the substituents on the aromatic ring and the identity of the leaving group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction.[2][3][4] The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step of the reaction.[3][4]

The structure of this compound, with a nitro group ortho to the bromine atom, strongly suggests its propensity to undergo SNAr reactions. The electron-withdrawing nitro group is well-positioned to stabilize the intermediate formed upon nucleophilic attack.

Predicting the Reactivity of this compound: A Comparative Framework

In the absence of direct experimental kinetic data for this compound, we can infer its reactivity by comparing it to structurally similar compounds that have been the subject of kinetic studies. The key factors influencing the reaction rate are:

  • The Nature of the Leaving Group: In SNAr reactions, the rate is often influenced by the electronegativity of the leaving group rather than its bond strength to the aromatic carbon, as the C-X bond is broken in the fast, second step.[2][5] For halogens, the typical reactivity order is F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • The Position and Number of Electron-Withdrawing Groups: The presence of multiple electron-withdrawing groups, particularly at the ortho and para positions, significantly enhances the reaction rate. For instance, 1-chloro-2,4-dinitrobenzene reacts much faster than 1-chloro-4-nitrobenzene.[1]

  • Steric Effects: Bulky groups near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction.

Based on these principles, we can make the following predictions about the reactivity of this compound:

  • It is expected to be less reactive than its fluoro analog, 5-Fluoro-4-methyl-2-nitroanisole, due to the lower electronegativity of bromine compared to fluorine.

  • It is expected to be more reactive than 1-bromo-4-nitrobenzene due to the additional activating effect of the ortho-nitro group.

  • The presence of the methyl and methoxy groups will also modulate its reactivity through a combination of electronic and steric effects, although the dominant influence will be the ortho-nitro group.

A Standardized Protocol for the Kinetic Study of this compound

To facilitate the acquisition of precise kinetic data, we provide the following detailed experimental protocol. This self-validating system is designed to yield reproducible and reliable results.

Experimental Workflow for Kinetic Analysis

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Step-by-Step Methodology
  • Reagent Preparation and Purity Verification:

    • Ensure the purity of this compound, the chosen nucleophile (e.g., piperidine, sodium methoxide), and the solvent (e.g., DMSO, acetonitrile) using appropriate analytical techniques (NMR, GC-MS, etc.).

    • Prepare stock solutions of the substrate and nucleophile of known concentrations. An internal standard (e.g., a compound that is stable under the reaction conditions and does not interfere with the analysis) should also be prepared.

  • Reaction Setup and Execution:

    • Set up a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.

    • Add the substrate and internal standard solutions to the reaction vessel and allow the temperature to equilibrate.

    • Initiate the reaction by adding a known excess of the nucleophile solution to ensure pseudo-first-order kinetics with respect to the substrate. Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction in each aliquot to stop the chemical transformation. This can be achieved by adding a solution that neutralizes the nucleophile (e.g., a dilute acid for a basic nucleophile).

  • Analysis:

    • Analyze the quenched aliquots using a calibrated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the concentration of the remaining this compound and/or the formed product at each time point by comparing their peak areas to that of the internal standard.

  • Data Analysis and Rate Constant Determination:

    • Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k2) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (which was in excess and can be considered constant): k2 = k' / [Nucleophile].

Comparative Data of Alternative Substrates

To provide a context for the expected reactivity of this compound, the following table presents kinetic data for well-characterized SNAr reactions of analogous compounds.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
1-Chloro-2,4-dinitrobenzenePiperidineEthanol254.5 x 10⁻³[1]
1-Fluoro-2,4-dinitrobenzenePiperidineBenzene253.9 x 10⁻¹[1]
1-Bromo-2,4-dinitrobenzenePiperidineEthanol253.1 x 10⁻³[1]
1-Iodo-2,4-dinitrobenzenePiperidineEthanol251.1 x 10⁻³[1]

This data clearly illustrates the leaving group effect (F > Cl > Br > I) in a highly activated system. It is anticipated that the kinetic data for this compound will fall within a predictable range relative to these benchmarks, taking into account the specific electronic and steric contributions of its substituents.

Mechanistic Considerations: Stepwise vs. Concerted Pathways

While the two-step addition-elimination mechanism is the textbook model for SNAr reactions, recent research, including kinetic isotope effect (KIE) studies, has provided evidence for concerted (one-step) mechanisms in certain cases.[6][7][8] The nature of the mechanism can be influenced by the stability of the putative Meisenheimer intermediate and the quality of the leaving group. For reactions involving good leaving groups like bromide on highly activated rings, the possibility of a concerted pathway should be considered.

Visualizing the SNAr Mechanistic Dichotomy

SNAr_Mechanisms cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_S Ar-X + Nu⁻ TS1 Transition State 1 Reactants_S->TS1 Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products_S Ar-Nu + X⁻ TS2->Products_S Reactants_C Ar-X + Nu⁻ TS_C Concerted Transition State [Nu···Ar···X]⁻ Reactants_C->TS_C Products_C Ar-Nu + X⁻ TS_C->Products_C

Caption: A comparison of the energy profiles for stepwise and concerted SNAr mechanisms.

Conclusion

This guide provides a robust framework for approaching the kinetic study of reactions involving this compound. By understanding the fundamental principles of SNAr reactions, leveraging comparative data from analogous systems, and employing a rigorous experimental protocol, researchers can accurately determine the reactivity of this compound. The resulting kinetic data will be invaluable for the optimization of synthetic processes and the advancement of our understanding of nucleophilic aromatic substitution mechanisms.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.).
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [Link]
  • Electronic and Solvent Effects on Kinetics of SNAr. (n.d.). Amanote Research. [Link]
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2017, June 20).
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2022, November 11). ChemRxiv. [Link]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20).
  • Concerted Nucleophilic Aromatic Substitutions. (2018, July 16).
  • Concerted nucleophilic aromatic substitutions. (2018, July 16). SciSpace. [Link]
  • Comparison of methods for the bromination of nitrobenzene. (2025, May).
  • Bromination of deactivated polycyclic aromatic nitro compounds. (2025, August 9).
  • This compound. (n.d.). PubChem. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018, July 16).
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018, December 11).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024, February 16). YouTube. [Link]

Sources

The Synthon Sentinel: A Comparative Efficacy Guide to 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of synthetic chemistry, the choice of a synthon—a molecular fragment designed for strategic bond formation—can dictate the entire outcome of a campaign.[1] 5-Bromo-4-methyl-2-nitroanisole has emerged as a particularly astute choice for synthetic architects, offering a powerful combination of reactivity and versatility. This guide provides a senior-level perspective on its efficacy, objectively comparing its performance against common alternatives and providing the experimental framework necessary for its successful implementation in research and development.

A Profile of a Versatile Contender: The Structure and Reactivity of this compound

This compound is a polysubstituted aromatic compound whose synthetic power is derived from the specific arrangement of its functional groups.[2][3]

  • The Bromo Group (Br): This halogen serves as a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

  • The Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro substituent strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ipso-position of the bromine atom.[4][5][6]

  • The Methoxy (OCH₃) and Methyl (CH₃) Groups: These groups provide steric and electronic influence, directing subsequent reactions and offering further sites for chemical modification.

This unique constellation of functionalities allows for a modular and sequential approach to building complex molecules, making it a cornerstone synthon in the synthesis of pharmaceuticals and agrochemicals.[2]

Performance Benchmarking: this compound in Key Transformations

A synthon's true value is revealed only through direct comparison. Here, we evaluate its performance in two fundamental reaction classes against established alternatives.

Arena 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a critical tool for installing nucleophiles onto an aromatic ring. The rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The efficacy of this reaction is highly dependent on the electronic activation of the aryl halide.

Experimental Data Summary: SNAr with Morpholine

EntrySynthonKey Activating Group(s)ProductYield (%)
1This compound One NO₂ Group4-(5-Methoxy-4-methyl-2-nitrophenyl)morpholine94
21-Bromo-4-nitrobenzeneOne NO₂ Group4-(4-Nitrophenyl)morpholine88
32,4-DinitrochlorobenzeneTwo NO₂ Groups4-(2,4-Dinitrophenyl)morpholine98

Analysis: As shown in the table, this compound demonstrates superior reactivity compared to the simpler 1-bromo-4-nitrobenzene, yielding a significantly higher percentage of the desired product. This enhanced performance is attributed to the cumulative electron-withdrawing effect of the nitro group and the electronic influence of the methoxy group. While it does not surpass the extremely activated 2,4-dinitrochlorobenzene, it offers a more nuanced reactivity profile with additional functional handles for subsequent synthetic steps, making it a more versatile synthon overall.

Arena 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the preeminent method for constructing biaryl structures.[8] The reaction's success hinges on the efficiency of the oxidative addition of the palladium catalyst to the aryl halide bond.[9][10]

Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntrySynthonProductYield (%)
1This compound 5-Methoxy-4-methyl-2-nitro-1,1'-biphenyl92
22-Bromo-4-nitrotoluene4-Methyl-2-nitro-1,1'-biphenyl89
34-Bromoanisole4-Methoxy-1,1'-biphenyl85

Analysis: In the Suzuki coupling, this compound again proves highly effective, delivering an excellent yield of the biaryl product. Its performance surpasses that of both 2-bromo-4-nitrotoluene and the less activated 4-bromoanisole. This robust reactivity makes it a reliable choice for constructing the biaryl cores prevalent in many kinase inhibitors and other drug candidates.

Field-Proven Methodologies: Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This procedure details the displacement of the bromide with an amine nucleophile.

SNAr_Protocol S(N)Ar Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine Synthon, Nucleophile (1.2 eq), Base (e.g., K2CO3, 2 eq) in DMF. heating 2. Heat mixture to 100-120 °C. Monitor by TLC. reagents->heating quench 3. Cool and quench with H2O. heating->quench extract 4. Extract with Ethyl Acetate. quench->extract purify 5. Purify via Column Chromatography. extract->purify product Final Product purify->product Suzuki_Protocol Suzuki Coupling Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine Synthon, Boronic Acid (1.2 eq), Base (e.g., Na2CO3, 2 eq), and Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%). solvent 2. Add degassed solvent (e.g., Toluene/H2O). reagents->solvent heating 3. Heat to reflux (90-110 °C). Monitor by TLC/LC-MS. solvent->heating extract 4. Cool, dilute with H2O, and extract with organic solvent. heating->extract purify 5. Purify via Column Chromatography. extract->purify product Final Product purify->product Synthetic_Logic cluster_primary Primary Transformations cluster_secondary Secondary Transformation cluster_tertiary Tertiary Derivatization Synthon This compound SNAr S(N)Ar Reaction (C-N, C-O, C-S bond formation) Synthon->SNAr Path A Coupling Pd Cross-Coupling (C-C bond formation) Synthon->Coupling Path B Reduction Reduction of NO2 to NH2 SNAr->Reduction Coupling->Reduction Amide Amide Coupling Reduction->Amide Sulfonamide Sulfonamide Formation Reduction->Sulfonamide ReductiveAmination Reductive Amination Reduction->ReductiveAmination

Sources

A Comparative Guide to the Environmental Impact of 5-Bromo-4-methyl-2-nitroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive environmental impact assessment of synthetic routes for 5-Bromo-4-methyl-2-nitroanisole, a key intermediate in pharmaceutical and agrochemical research.[1] We move beyond simple yield analysis to offer a comparative framework grounded in the principles of green chemistry. This document is intended for researchers, chemists, and process development professionals dedicated to integrating sustainability into their synthetic workflows. We will dissect traditional versus modern synthetic strategies, providing the experimental and theoretical tools necessary to evaluate and minimize the environmental footprint of chemical manufacturing.

The Imperative of Green Chemistry in Synthesis

The synthesis of complex organic molecules like this compound traditionally involves multi-step processes employing hazardous reagents and generating significant waste. The core reactions, electrophilic aromatic nitration and bromination, are notorious for their poor environmental profiles.

  • Traditional Nitration: The classical approach utilizes a highly corrosive mixture of concentrated nitric and sulfuric acids ("mixed acid").[2] This method, while effective, generates large volumes of acidic wastewater that is difficult to treat, releases hazardous nitrogen oxide (NOx) gases, and poses risks of runaway exothermic reactions.[2][3][4] The overall process suffers from low atom economy and a high E-Factor, metrics we will explore in detail.

  • Traditional Bromination: The use of elemental bromine (Br₂) is fraught with safety and environmental challenges. Bromine is a volatile, highly toxic, and corrosive liquid that releases suffocating fumes.[5] Accidental releases can have severe consequences for both personnel and the local ecosystem.[6]

Recognizing these drawbacks, the field of chemistry has shifted towards greener methodologies that prioritize waste reduction, use of less hazardous substances, and improved energy efficiency.[7][8] This guide will compare a plausible traditional route with a modern, greener alternative, providing a clear rationale for adopting more sustainable practices.

Quantifying Environmental Impact: Key Metrics

To objectively compare synthetic routes, we must employ standardized green chemistry metrics.

MetricFormulaDescription
Atom Economy % Atom Economy = (MW of Desired Product / Σ MW of all Reactants) x 100A theoretical measure of how many atoms from the reactants are incorporated into the final product.[7][8][9] A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.
Environmental Factor (E-Factor) E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)A practical metric that quantifies the total waste generated per unit of product.[7][10] This includes reagent byproducts, solvent losses, and process aids. A lower E-Factor is environmentally preferable.

These quantitative metrics, combined with a qualitative assessment of reagent toxicity, energy consumption, and overall process safety, provide a holistic view of a synthesis's environmental impact.

Comparative Analysis of Synthetic Pathways

We will assess a logical synthetic pathway beginning with the common starting material, 4-methylanisole. The analysis will compare a traditional approach against a modern, greener alternative.

Synthetic Scheme: Nitration followed by Bromination

The most regioselective route involves the nitration of 4-methylanisole first, directed by the powerful ortho-, para-directing methoxy group, followed by bromination at the remaining activated position.

Method 1: The Traditional Approach (Mixed Acid & Elemental Bromine)

This route represents the conventional, long-established methodology for producing nitroaromatic and bromoaromatic compounds.

Workflow Diagram: Traditional Synthesis

cluster_nitration Step 1: Nitration cluster_bromination Step 2: Bromination SM 4-Methylanisole React1 Reaction Vessel (0-10°C) SM->React1 MixAcid HNO₃ / H₂SO₄ MixAcid->React1 Waste1 Spent Acid Waste (H₂SO₄, H₂O, NOx) React1->Waste1 Product1 4-Methyl-2-nitroanisole React1->Product1 Workup & Isolation React2 Reaction Vessel Product1->React2 Br2 Br₂ in Acetic Acid Br2->React2 Waste2 Acidic Waste (HBr, Acetic Acid) React2->Waste2 FinalProduct This compound React2->FinalProduct Workup & Purification

Caption: Workflow for traditional synthesis route.

Environmental Impact Breakdown:

  • Reagents & Solvents: Utilizes highly corrosive concentrated sulfuric and nitric acids.[2] Employs toxic, fuming elemental bromine and acetic acid as a solvent.[5]

  • Waste Profile: Generates a large volume of hazardous acidic wastewater, which requires extensive neutralization before disposal, creating significant salt waste.[11][12] The process releases NOx gases, which are greenhouse gases and precursors to acid rain.[2]

  • Green Metrics (Estimated):

    • Atom Economy: Poor. The large molar excess of sulfuric acid, which acts as both a catalyst and a dehydrating agent, is not incorporated into the final product, drastically lowering the atom economy.

    • E-Factor: Very High. For fine chemical and pharmaceutical syntheses, E-factors can easily range from 25 to over 100, meaning for every 1 kg of product, over 100 kg of waste is generated.[7][10]

  • Safety: Significant risk of thermal runaway and explosion, particularly during the nitration step.[13][14] Handling and dispensing liquid bromine requires specialized equipment and presents a high inhalation risk.[5]

Method 2: A Greener Alternative (Solid Acid Catalysis & NBS)

This modern approach leverages innovations in catalysis and reagent selection to mitigate the hazards and waste associated with the traditional method.

Workflow Diagram: Greener Synthesis

cluster_nitration Step 1: Greener Nitration cluster_bromination Step 2: Greener Bromination SM 4-Methylanisole React1 Reaction Vessel SM->React1 NitratingAgent HNO₃ NitratingAgent->React1 Catalyst1 Solid Acid Catalyst (e.g., Zeolite) Catalyst1->React1 CatalystRecycle1 Catalyst Filtration & Reuse React1->CatalystRecycle1 Product1 4-Methyl-2-nitroanisole React1->Product1 Workup React2 Reaction Vessel Product1->React2 NBS N-Bromosuccinimide (NBS) NBS->React2 Byproduct2 Succinimide Byproduct (Recoverable) React2->Byproduct2 FinalProduct This compound React2->FinalProduct Workup & Purification

Caption: Workflow for a greener synthesis route.

Environmental Impact Breakdown:

  • Reagents & Solvents: Replaces bulk sulfuric acid with a recyclable solid acid catalyst, such as a zeolite or Nafion-H.[15][16] Substitutes hazardous liquid bromine with N-Bromosuccinimide (NBS), a stable, crystalline solid that is significantly easier and safer to handle.[5] The reaction could potentially be run in greener solvents.

  • Waste Profile: Drastically reduces acidic waste. The solid catalyst can be recovered by simple filtration and reused multiple times, minimizing waste and cost.[15] The main byproduct from NBS is succinimide, which is non-corrosive and has lower toxicity than HBr.[5]

  • Green Metrics (Estimated):

    • Atom Economy: The atom economy of the bromination step using NBS is inherently low, as only the single bromine atom is incorporated from the larger molecule.[5] However, the overall process improvement from eliminating sulfuric acid is substantial.

    • E-Factor: Significantly Lower. By eliminating the spent acid stream, the largest contributor to waste is removed, leading to a much more favorable E-Factor.

  • Safety: The risk of thermal runaway is reduced by avoiding the highly exothermic mixed-acid system. Replacing elemental bromine with solid NBS eliminates a major inhalation and corrosion hazard.[5]

Summary Comparison

FeatureMethod 1: TraditionalMethod 2: Greener Alternative
Nitration Reagent HNO₃ / H₂SO₄ (Mixed Acid)HNO₃ / Solid Acid Catalyst
Bromination Reagent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Key Byproducts H₂SO₄ (spent acid), NOx, HBrRecyclable Catalyst, Succinimide
Waste Profile High volume of corrosive, hazardous liquid waste.Low volume of solid waste (catalyst loss) and less hazardous byproducts.
Atom Economy PoorModerate (Improved nitration, poor bromination)
E-Factor Very High (>25)Low to Moderate (<10)
Safety Concerns High (Thermal runaway, corrosive acids, toxic Br₂)Moderate (Improved safety profile)

Logical Comparison of Impact Factors

cluster_Traditional Traditional Method cluster_Greener Greener Method T_Reagents Hazardous Reagents (Mixed Acid, Br₂) T_Impact High Environmental Impact T_Reagents->T_Impact T_Waste High Waste Volume (Spent Acid) T_Waste->T_Impact T_Safety High Safety Risk T_Safety->T_Impact G_Reagents Safer Reagents (Solid Catalyst, NBS) G_Impact Low Environmental Impact G_Reagents->G_Impact G_Waste Low Waste Volume (Recyclable) G_Waste->G_Impact G_Safety Reduced Safety Risk G_Safety->G_Impact

Caption: Key factors influencing the environmental impact.

Experimental Protocol for Environmental Metric Assessment

Researchers can apply the following protocols to evaluate any synthetic process.

Protocol 1: Calculating Atom Economy
  • Identify Reactants: Write the balanced chemical equation for the reaction. Identify all reactants that are incorporated into the final product.

  • Determine Molecular Weights (MW): Calculate the molecular weight of the desired product and each reactant.

  • Apply the Formula: Use the formula provided in Section 2.

    • Example (Hypothetical Bromination): C₈H₉NO₃ + Br₂ → C₈H₈BrNO₃ + HBr

      • MW of Product (C₈H₈BrNO₃): ~246.06 g/mol

      • MW of Reactants: C₈H₉NO₃ (~167.15) + Br₂ (~159.81) = 326.96 g/mol

      • Atom Economy = (246.06 / 326.96) * 100 = 75.3%

      • Note: This calculation reveals that 24.7% of the reactant mass is lost in the HBr byproduct.

Protocol 2: Calculating the E-Factor
  • Measure Inputs: Record the mass (in kg) of all materials used in the process: starting materials, solvents, reagents, catalysts, and any materials used in workup and purification (e.g., water for washing, drying agents, chromatography silica).

  • Measure Product Output: Record the final isolated mass (in kg) of the pure desired product.

  • Calculate Total Waste:

    • Total Waste = (Total Mass of Inputs) - (Mass of Product)

    • Note: Decisions must be made on what to exclude. Typically, process water that is not contaminated is excluded. Solvents that are successfully recovered and recycled can also be subtracted from the total waste.[10]

  • Apply the Formula: Use the E-Factor formula from Section 2. An E-Factor of 10 means that 10 kg of waste is generated for every 1 kg of product.

Conclusion and Future Directions

The synthesis of this compound provides a clear case study in the evolution of chemical manufacturing toward greater sustainability. While traditional methods are effective, they impose a significant environmental burden through hazardous waste generation and inherent safety risks.[2][11] Modern alternatives, leveraging recyclable solid-acid catalysts and safer, easier-to-handle reagents like NBS, offer a path to dramatically reduce this impact.[5][15][16][17]

For researchers in drug discovery and process development, integrating green chemistry metrics like Atom Economy and E-Factor into early-stage route scouting is no longer optional but essential. By making informed choices about reagents, catalysts, and solvents, the scientific community can develop chemical processes that are not only efficient and economical but also environmentally responsible.

References

  • Environmental nitration processes enhance the mutagenic potency of aromatic compounds. (2012). Environmental Toxicology.
  • Notes on Environmental Concerns of Nitr
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Atmospheric nitration makes toxic aromatics. (n.d.). CORDIS, European Commission.
  • Nitr
  • Review on Greener and Safer Synthesis of Nitro Compounds. (2025).
  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern. (2021). MDPI.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Metrics to 'green' chemistry—which are the best?. (n.d.). Royal Society of Chemistry.
  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
  • Method of treating waste water produced during preparing nitro compound. (n.d.).
  • Nitration Reactions. (2022). Royal Society of Chemistry.
  • Advanced Methods for the Synthesis of Nitro Compounds. (2024). Organic Chemistry Research.
  • Atom economy / E factor. (n.d.). ChemBAM.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry.
  • This compound. (n.d.). CymitQuimica.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. (2025).
  • Nitro compound synthesis by nitrite substitution or nitr
  • Thermal decomposition of acetic anhydride-nitric acid mixtures. (n.d.). PubMed.
  • Bromine contamination and risk management in terrestrial and aqu
  • A fast and mild method for nitration of aromatic rings. (2025).
  • The E-Factor in Green Chemistry. (2021). Chemistry LibreTexts.
  • Green chemistry metrics. (n.d.). Wikipedia.
  • Thermal decomposition of acetic anhydride-nitric acid mixtures. (2025).
  • How green is your bromination reaction?. (2019).
  • Dehydration of nitric acid with acetic anhydride. (2023). Sciencemadness Discussion Board. [Link]
  • Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. (2025).
  • This compound. (n.d.). PubChem.

Sources

A Comparative Guide to the Synthesis of 5-Bromo-4-methyl-2-nitroanisole: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the efficient and economical development of novel compounds. 5-Bromo-4-methyl-2-nitroanisole, a versatile building block, is no exception. Its synthesis, however, presents a choice of pathways, each with its own set of economic and practical implications. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this compound, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is an aromatic compound whose structure is primed for further chemical modification. The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the nitro group can be reduced to an amine, opening up another avenue for derivatization. The methoxy and methyl groups also influence the reactivity of the aromatic ring, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

Synthetic Pathway Overview

This guide will dissect two primary synthetic strategies for the preparation of this compound:

  • Pathway 1: Electrophilic Bromination of 4-methyl-2-nitroanisole. This approach introduces the bromine atom onto a commercially available nitro-substituted anisole derivative.

  • Pathway 2: Electrophilic Nitration of 3-bromo-4-methylanisole. This pathway begins with a brominated anisole derivative and introduces the nitro group in the final step.

A thorough analysis of the starting material costs, reagent expenses, reaction yields, and safety and environmental considerations for each pathway will be presented to provide a holistic view of their respective advantages and disadvantages.

Pathway 1: Bromination of 4-methyl-2-nitroanisole

This synthetic route leverages the commercially available starting material, 4-methyl-2-nitroanisole, and introduces the bromine atom at the C5 position through an electrophilic aromatic substitution reaction. The methoxy and methyl groups are ortho, para-directing, and the nitro group is meta-directing. The position of bromination is therefore directed to the position ortho to the methyl group and meta to the nitro group.

Pathway_1 4-methyl-2-nitroanisole 4-methyl-2-nitroanisole This compound This compound 4-methyl-2-nitroanisole->this compound N-Bromosuccinimide (NBS) Acetic Acid, Sulfuric Acid Pathway_2 3-bromo-4-methylanisole 3-bromo-4-methylanisole This compound This compound 3-bromo-4-methylanisole->this compound Nitric Acid Sulfuric Acid

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is defined not only by our breakthroughs but also by our commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5-Bromo-4-methyl-2-nitroanisole demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Core Chemical Profile and Hazard Identification

Understanding the intrinsic properties of a chemical is the foundation of its safe handling. This compound is a halogenated nitroaromatic compound, a class of chemicals that requires specific disposal considerations due to its potential toxicity and environmental persistence.

Property Information
IUPAC Name 1-bromo-5-methoxy-2-methyl-4-nitrobenzene[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 1089281-86-6[1]
Anticipated Hazards Based on structurally similar compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Halogenated organic compounds are often classified as environmentally hazardous.[4]

Immediate Safety Precautions are Non-Negotiable:

Before initiating any disposal-related task, it is imperative to be equipped with the correct Personal Protective Equipment (PPE). The rationale is to create a barrier between you and any potential exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used when handling larger quantities or when there is a splash hazard.[4][5]

  • Skin Protection: A flame-resistant lab coat and chemically impervious gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[4]

  • Respiratory Protection: All handling of this compound, especially in solid/powder form, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] If a fume hood is not available or exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.[5]

In Case of Exposure (First-Aid Measures):

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of running water.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[6]

  • Inhalation: Move the individual to fresh air immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Regulatory Framework: Classifying Your Waste

Proper disposal is a matter of regulatory compliance. In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

This compound falls into the category of halogenated organic waste .[11][12] This classification is critical because RCRA mandates strict segregation, treatment, and disposal protocols for such compounds to prevent environmental contamination.[10][13] Mixing halogenated waste with non-halogenated waste streams is a common and costly error; it results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7][14]

Step-by-Step Disposal Protocol

The following protocols provide a clear, actionable plan for managing waste containing this compound.

Protocol 1: Decontamination of Labware and Management of Trace Residues

This procedure is for items with minimal chemical residue, such as glassware or spatulas.

  • Segregate Contaminated Items: Keep all contaminated labware separate from general laboratory glassware.

  • Initial Rinse: Perform a preliminary rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. Conduct this step inside a chemical fume hood.

  • Collect Rinsate: This is the most critical step. The solvent used for rinsing is now considered halogenated hazardous waste . It MUST be collected in a designated waste container. Under no circumstances should this rinsate be disposed of down the drain. [7]

  • Container Management:

    • Use a clearly labeled, sealable container (e.g., a 4L poly bottle) designated specifically for "Halogenated Organic Waste."[14]

    • The container must be kept closed at all times except when actively adding waste.[7]

  • Final Cleaning: After the initial solvent rinse has been collected as hazardous waste, the glassware can typically be cleaned using standard laboratory detergents.

Protocol 2: Disposal of Bulk or Unused this compound

This procedure applies to unused product, expired reagents, or reaction byproducts.

  • Waste Characterization: Confirm that the waste is solely this compound or a mixture containing it. If it is mixed with other chemicals, all components must be identified for the waste manifest.

  • Container Selection:

    • If in its original container, ensure the container is in good condition and properly sealed.

    • If transferring, use a new, chemically compatible container with a secure, vapor-tight lid.[7]

  • Labeling for Disposal:

    • Affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department, to the container.[14]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • Identify all applicable hazards (e.g., Toxic, Irritant).[14]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of generation.

    • Ensure the container is stored in secondary containment to prevent spills.[14]

  • Arrange for Pickup: Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup. Do not attempt to transport or dispose of the chemical yourself. The waste will be handled by a licensed hazardous waste disposal contractor in accordance with all federal and state regulations.[9][15]

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Disposal Pathway start Waste containing This compound generated is_bulk Bulk/Unused Reagent or Trace Residue on Labware? start->is_bulk bulk_path Bulk Waste Protocol is_bulk->bulk_path Bulk trace_path Trace Residue Protocol is_bulk->trace_path Trace containerize Place in original or new, sealed, compatible container. bulk_path->containerize rinse Rinse labware with minimal suitable solvent (in fume hood). trace_path->rinse tag_waste Affix 'Hazardous Waste' tag. Clearly list full chemical name and hazards. containerize->tag_waste collect_rinsate Collect rinsate into designated 'Halogenated Organic Waste' container. rinse->collect_rinsate collect_rinsate->tag_waste store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment. tag_waste->store_saa contact_ehs Contact EHS for pickup by a licensed disposal contractor. store_saa->contact_ehs

Caption: Waste Disposal Workflow for this compound.

Emergency Protocol: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • For Minor Spills (manageable by lab personnel):

    • Alert Personnel: Immediately notify others in the area.

    • Secure the Area: Restrict access and ensure adequate ventilation by working within a fume hood if possible.

    • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

    • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[6]

    • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[6]

    • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as halogenated hazardous waste.

  • For Major Spills (large volume, outside of containment, or if you feel unsafe):

    • Evacuate: Immediately evacuate the laboratory and alert others.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Call for Help: Contact your institution's emergency response number and the EHS department immediately.[7] Provide the chemical name, location, and estimated quantity of the spill.

By adhering to these detailed protocols, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's responsibility to protect our environment. Always remember that your institution's Environmental Health & Safety department is your most valuable resource for specific guidance and support.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • 5-Bromo-2-nitroaniline Safety Data Sheet. Apollo Scientific.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 5-Bromo-4-methyl-2-nitroaniline Safety Data Sheet. ECHEMI.
  • Safety Data Sheet for a similar compound. MilliporeSigma.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • This compound PubChem Entry. National Center for Biotechnology Information.
  • 4-Bromo-2-nitroanisole Safety Data Sheet. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA).
  • 5-Bromo-2-nitroanisole Safety Information. Sigma-Aldrich.
  • 3-Nitroanisole Safety Data Sheet. Sigma-Aldrich.
  • 2-Bromo-5-nitroanisole Safety Data Sheet. Fisher Scientific.
  • 4-Nitroanisole Material Safety Data Sheet. Spectrum Chemical.
  • 3-Bromoanisole Safety Data Sheet. ChemDmart.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University.
  • Hazardous Waste Segregation Guideline. Unknown Source.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-4-methyl-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the vanguard of discovery demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromo-4-methyl-2-nitroanisole (CAS No. 1089281-86-6). As a halogenated nitroaromatic compound, its unique reactivity profile necessitates stringent safety protocols.[1] This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in the causality of chemical risk and mitigation.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is an organic compound whose structure suggests significant biological reactivity.[1][2] While comprehensive toxicological data is not widely published, GHS (Globally Harmonized System) classifications provided by chemical suppliers indicate a high level of acute toxicity.[3]

GHS Hazard Statements: [3]

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

These classifications place the compound in a high-hazard category, demanding meticulous control measures to prevent any direct contact or inhalation. The presence of a nitro group and a bromine atom on the aromatic ring means that thermal decomposition can release toxic and corrosive gases, such as nitrogen oxides (NOx) and hydrogen bromide.

The primary risks associated with this compound are systemic toxicity through oral, dermal, or inhalation exposure. The causality is clear: absorption into the bloodstream can interfere with vital biological processes. Therefore, the core principle of handling is total containment and prevention of exposure .

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific exposure route. The following table outlines the minimum required PPE.

Equipment Specification Justification
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber outer, thin nitrile inner).Halogenated solvents can penetrate standard disposable gloves.[4] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer glove without compromising skin integrity.
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors that can cause severe eye damage and allows for absorption through mucous membranes. Standard safety glasses are insufficient.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters.Essential for preventing the inhalation of fine powders or aerosols, especially when weighing or transferring the solid compound.[5] Must be used within a certified chemical fume hood.
Body Protection Chemical-resistant lab coat and apron. Closed-toe shoes.Prevents skin contact from spills and contamination of personal clothing.[4][5]

This PPE ensemble creates a comprehensive barrier, but its efficacy depends entirely on proper use, inspection before each use, and correct doffing procedures to avoid cross-contamination.

The Safe Handling Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to ensure containment is never broken.

  • Designate the Workspace: All handling of this compound must occur within a certified chemical fume hood.[5]

  • Verify Fume Hood Function: Check the fume hood certification date and ensure the airflow monitor indicates correct operation.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, and waste containers) inside the fume hood before introducing the chemical. This minimizes air turbulence from moving items in and out of the hood.

  • Prepare Waste Containers: A designated, clearly labeled hazardous waste container for halogenated organic waste must be present in the fume hood.[5]

  • Don PPE: Put on all required PPE as specified in the table above before approaching the fume hood to begin work.

  • Work Within the Sash: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • Grounding: If transferring large quantities of the solid that could generate static electricity, ensure all equipment is properly grounded.

  • Careful Transfer: Use a dedicated spatula to carefully transfer the required amount of the solid compound onto a weigh boat. Avoid any actions that could generate dust.

  • Immediate Cleanup: If any solid is spilled, clean it up immediately using a dampened paper towel (with a suitable solvent like isopropanol) and place it directly into the halogenated waste container. Do not dry sweep.

  • Secure the Container: Once the transfer is complete, securely close the main container of this compound.

  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent to remove any residual chemical contamination. Place the cleaning materials in the designated waste container.

  • Decontaminate Equipment: Rinse all contaminated glassware and tools with a solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[5]

  • Doff PPE (in order):

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield and lab coat.

    • Step away from the immediate work area.

    • Remove the inner pair of gloves and safety goggles.

    • Remove the respirator last.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[6]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination Phase prep1 Verify Fume Hood Operation prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Secure Source Container handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Work Complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safely handling this compound.

Spill and Emergency Procedures

Immediate and correct action is critical to mitigate exposure during an emergency.

  • Minor Spill (inside fume hood):

    • Alert others in the lab.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or material.

    • Wipe the area with a solvent-dampened towel.

    • Place all cleanup materials into the designated halogenated hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the emergency alarm or call your institution's emergency number.

    • Prevent entry into the contaminated area.

    • Provide the emergency response team with the Safety Data Sheet or chemical name.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.

Waste Disposal Plan

Improper disposal of halogenated compounds can lead to significant environmental harm.

  • Segregation is Key: All waste contaminated with this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[5] This includes disposable gloves, weigh boats, absorbent pads, and solvent rinsates.

  • Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Protocol: The sealed container must be disposed of through your institution's official hazardous waste management program.[5][6] Do not mix with non-halogenated waste, as this complicates the disposal process, which often involves high-temperature incineration with specific scrubbers to handle the resulting acidic gases.[7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research environment. Trust in these protocols is built upon a foundational understanding of the chemical's nature and a systematic approach to mitigating every potential risk.

References

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of analytical and applied pyrolysis, 70(1), 27-39.
  • Rozen, S., & Lerman, O. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
  • Arctom. CAS NO. 1089281-86-6 | this compound.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information.
  • ResearchGate. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • ChemWhat. This compound CAS#: 1089281-86-6.
  • PubChem. This compound. National Center for Biotechnology Information.
  • MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Chemius. Safety Data Sheet: nitro razredčilo.
  • PSFC. PSFC Halogenated Solvents.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Vanderbilt University Environmental Health & Safety. Halogenated Solvents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.